molecular formula C19H19FN2O B1219260 Desmethylcitalopram CAS No. 62498-67-3

Desmethylcitalopram

Cat. No.: B1219260
CAS No.: 62498-67-3
M. Wt: 310.4 g/mol
InChI Key: PTJADDMMFYXMMG-UHFFFAOYSA-N
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Description

N-Desmethylcitalopram belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. N-Desmethylcitalopram is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylcitalopram has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. N-Desmethylcitalopram participates in a number of enzymatic reactions. In particular, N-Desmethylcitalopram can be converted into citalopram aldehyde and methylammonium through the action of the enzymes amine oxidase [flavin-containing] a and amine oxidase [flavin-containing] b. In addition, N-Desmethylcitalopram and formaldehyde can be biosynthesized from citalopram through its interaction with the enzymes cytochrome P450 2D6, cytochrome P450 3A7, and cytochrome P450 2C19. In humans, N-desmethylcitalopram is involved in the citalopram metabolism pathway and the citalopram action pathway.
Demethylcitalopram is an organic amino compound and a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADDMMFYXMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90881082
Record name desmethylcitalopram
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Molecular Weight

310.4 g/mol
Source PubChem
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CAS No.

62498-67-3
Record name Desmethylcitalopram
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Record name Monodesmethylcitalopram
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Record name desmethylcitalopram
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Record name 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile
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Record name DESMETHYLCITALOPRAM
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Foundational & Exploratory

Synthesis and Purification of Desmethylcitalopram: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and development purposes only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the synthesis and purification of desmethylcitalopram, a primary active metabolite of the widely-used antidepressant citalopram.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the chemical synthesis and subsequent purification of this compound for research applications.

Introduction

This compound, also known as norcitalopram, is a pharmacologically active molecule that, like its parent compound, functions as a selective serotonin reuptake inhibitor (SSRI).[2] The in-vivo metabolism of citalopram to this compound is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[1] Further N-demethylation to dithis compound is catalyzed by CYP2D6.[1] Understanding the pharmacological and toxicological profile of this compound is crucial for a comprehensive understanding of the therapeutic effects and potential drug-drug interactions of citalopram. Access to high-purity this compound is therefore essential for a variety of research applications, including in-vitro and in-vivo pharmacological studies, analytical standard development, and metabolic profiling.

This guide focuses on a well-established and efficient chemical synthesis of this compound via the N-demethylation of citalopram, followed by detailed purification protocols.

Chemical Synthesis of this compound

The most common and high-yielding laboratory-scale synthesis of this compound involves the N-demethylation of the tertiary amine of citalopram. The von Braun reaction, utilizing cyanogen bromide, has been historically used for such transformations. However, a more contemporary and efficient method employs 1-chloroethyl chloroformate (ACE-Cl), which has been reported to produce this compound in high yields.[1]

A notable improved synthesis of N-desmethylcitalopram involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, resulting in a yield of 87%.[1]

Synthetic Pathway

The synthesis proceeds in two main steps:

  • Carbamate Formation: Citalopram is reacted with 1-chloroethyl chloroformate (ACE-Cl) to form an intermediate carbamate.

  • Hydrolysis: The carbamate intermediate is then hydrolyzed, typically with methanol, to yield the desired secondary amine, this compound.

Diagram of the Synthetic Pathway

G Citalopram Citalopram Carbamate Intermediate Carbamate Citalopram->Carbamate 1-Chloroethyl chloroformate (ACE-Cl) This compound This compound Carbamate->this compound Methanol (Hydrolysis) G Crude Crude this compound Column Column Chromatography Crude->Column Fractions Pure Fractions Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure_Base Pure this compound (Free Base) Evaporation->Pure_Base Crystallization Crystallization (e.g., as HCl salt) Pure_Base->Crystallization Pure_Salt Crystalline this compound Salt Crystallization->Pure_Salt G Citalopram Citalopram This compound This compound Citalopram->this compound CYP2C19, CYP3A4, CYP2D6 Dithis compound Dithis compound This compound->Dithis compound CYP2D6

References

The Core Mechanism of Action of Desmethylcitalopram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylcitalopram, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram, plays a significant role in the therapeutic efficacy of its parent compounds. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, focusing on its molecular interactions, cellular effects, and downstream signaling cascades. Through a detailed examination of its binding affinities, functional inhibition of monoamine transporters, and impact on neuronal signaling pathways, this document offers a thorough understanding for researchers and professionals in the field of neuropharmacology and drug development.

Primary Pharmacological Target: The Serotonin Transporter (SERT)

This compound, much like its parent drug, functions primarily as a selective serotonin reuptake inhibitor (SSRI)[1]. Its principal mechanism of action is the high-affinity binding to the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters[2]. By binding to SERT, this compound non-competitively inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to be the cornerstone of the antidepressant effects of citalopram and escitalopram, with this compound contributing significantly to this action[3].

Binding Affinity and Selectivity

Quantitative analysis of this compound's interaction with monoamine transporters reveals its high affinity and selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity is a hallmark of the SSRI class of antidepressants and is crucial for their favorable side-effect profile compared to older, less selective antidepressants.

TransporterLigandSpeciesAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
SERT This compoundHumanRadioligand Binding8.8Tatsumi et al., 1997
SERT This compoundMouse (wild-type)[³H]5-HT Uptake Inhibition12.6Sanchez et al., 2004[2]
NET This compoundHumanRadioligand Binding4,400Tatsumi et al., 1997
DAT This compoundHumanRadioligand Binding>10,000Tatsumi et al., 1997

Table 1: Quantitative data on the binding affinity (Kᵢ) and functional inhibition (IC₅₀) of this compound for human and mouse monoamine transporters.

The data clearly illustrates that this compound is a potent inhibitor of SERT with significantly lower affinity for NET and DAT. The selectivity for SERT over NET is approximately 500-fold[4].

Off-Target Receptor Binding Profile

While the primary mechanism of action is SERT inhibition, a comprehensive understanding requires assessment of off-target interactions. This compound exhibits a low affinity for a wide range of other neurotransmitter receptors, which contributes to its tolerability. At a concentration of 10 µM, desmethyldesipramine (a metabolite of desipramine, not citalopram) showed less than 50% inhibition of binding to a panel of human receptors including 5-HT₁D, 5-HT₁E, 5-HT₃, α₁B-adrenoceptor, cannabinoid-2, dopamine-2, dopamine-4, dopamine-5, delta opioid, histamine-4, kappa opioid, multi-drug transporter-1, mu opioid, and sigma-1 receptors[4]. While this data is for a different compound, it is indicative of the general low affinity of such metabolites for a broad range of receptors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for SERT Affinity

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for the serotonin transporter.

2.1.1. Materials

  • Cell membranes prepared from cells expressing recombinant human SERT.

  • [³H]-Citalopram (Radioligand).

  • This compound (Test compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

2.1.2. Procedure

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Test Compound: Varying concentrations of this compound.

  • Add Radioligand: Add [³H]-Citalopram to all wells at a final concentration close to its Kᴅ for SERT.

  • Add Membranes: Add the cell membrane preparation to all wells. The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal [³H]-Serotonin Uptake Assay

This functional assay measures the ability of this compound to inhibit the uptake of serotonin into presynaptic nerve terminals (synaptosomes).

2.2.1. Materials

  • Rodent brain tissue (e.g., cortex or hippocampus).

  • Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM glucose, 100 µM pargyline, 1 mM ascorbic acid, pH 7.4.

  • [³H]-Serotonin.

  • This compound (Test compound).

  • Selective SERT inhibitor for defining non-specific uptake (e.g., fluoxetine).

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

2.2.2. Procedure

  • Synaptosome Preparation:

    • Dissect the brain region of interest in ice-cold homogenization buffer.

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

    • Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay).

  • Uptake Assay:

    • In a 96-well plate, add in triplicate:

      • Total Uptake: Synaptosomal suspension + vehicle.

      • Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective SERT inhibitor (e.g., 10 µM fluoxetine).

      • Test Compound: Synaptosomal suspension + varying concentrations of this compound.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding [³H]-Serotonin to all wells at a final concentration near its Kₘ for SERT.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold KRH buffer.

  • Scintillation Counting and Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Downstream Signaling Pathways

The therapeutic effects of SSRIs, including the contribution from this compound, are not solely due to the acute increase in synaptic serotonin. Chronic administration leads to neuroadaptive changes involving downstream signaling cascades that are crucial for their clinical efficacy[5].

cAMP/PKA/CREB Pathway and BDNF Expression

A key downstream pathway affected by sustained SERT inhibition is the cyclic adenosine monophosphate (cAMP) signaling cascade.

  • Receptor Modulation: Increased synaptic serotonin leads to altered activation of various postsynaptic serotonin receptors. While some 5-HT receptors (like the 5-HT₁ family) are negatively coupled to adenylyl cyclase through Gᵢ/ₒ proteins, others (like 5-HT₄, 5-HT₆, and 5-HT₇) are positively coupled through Gₛ proteins, leading to an increase in intracellular cAMP levels[5][6].

  • PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB) at Serine 133[7].

  • Gene Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of various genes, including Brain-Derived Neurotrophic Factor (BDNF)[8][9].

  • BDNF Upregulation: Chronic antidepressant treatment has been shown to increase the expression of BDNF[10][11]. BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity, processes that are thought to be impaired in depression and restored by effective antidepressant therapy[5][6].

SERT_Inhibition_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibition 5-HT Serotonin SERT->5-HT Reuptake (Blocked) Postsynaptic_Receptors Postsynaptic 5-HT Receptors 5-HT->Postsynaptic_Receptors Activation AC Adenylyl Cyclase Postsynaptic_Receptors->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Transcription BDNF BDNF BDNF_Gene->BDNF Translation Neuronal Survival & Plasticity Neuronal Survival & Plasticity BDNF->Neuronal Survival & Plasticity

Downstream signaling cascade following SERT inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical in vitro experiment to characterize the inhibitory activity of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Synaptosomal Uptake Assay Brain_Tissue Rodent Brain Tissue Homogenization Homogenization Brain_Tissue->Homogenization Centrifugation_1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation_1 Supernatant_1 Supernatant Centrifugation_1->Supernatant_1 Centrifugation_2 High-Speed Centrifugation (20,000 x g) Supernatant_1->Centrifugation_2 Synaptosomes Synaptosome Pellet Centrifugation_2->Synaptosomes Pre-incubation Pre-incubation with This compound Synaptosomes->Pre-incubation Uptake_Initiation Addition of [3H]-Serotonin Pre-incubation->Uptake_Initiation Incubation Incubation at 37°C Uptake_Initiation->Incubation Termination Rapid Filtration Incubation->Termination Quantification Scintillation Counting Termination->Quantification Analysis IC50 Determination Quantification->Analysis

References

Neurochemical Characterization of Desmethylcitalopram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylcitalopram is the principal and pharmacologically active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressants, citalopram and its S-enantiomer, escitalopram.[1][2] Following administration of the parent drug, this compound is formed through N-demethylation in the liver and contributes to the overall therapeutic effect.[2] This technical guide provides an in-depth overview of the neurochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes its metabolic pathway, binding and functional profile at key central nervous system targets, and details the experimental methodologies used for its characterization.

1. Metabolism of Citalopram to this compound

Citalopram is metabolized to this compound primarily in the liver through N-demethylation. This process is catalyzed by several cytochrome P450 (CYP) isoenzymes. The main contributors are CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[1][3] The relative contribution of these enzymes can vary depending on the concentration of the parent drug.[1][3] Genetic polymorphisms in these enzymes, particularly CYP2C19, can lead to significant inter-individual variability in the metabolism rate and plasma concentrations of both the parent drug and its metabolite.[4][5][6] this compound is further metabolized to dithis compound, a conversion exclusively catalyzed by CYP2D6.[1]

Metabolism cluster_metabolism Metabolic Pathway of Citalopram cluster_enzymes Catalyzing Cytochrome P450 Enzymes Citalopram Citalopram DCT This compound Citalopram->DCT N-demethylation DDCT Dithis compound DCT->DDCT N-demethylation CYP2C19 CYP2C19 CYP2C19:s->Citalopram:n Major CYP3A4 CYP3A4 CYP3A4:s->Citalopram:n Major CYP2D6_1 CYP2D6 CYP2D6_1:s->Citalopram:n Minor CYP2D6_2 CYP2D6 CYP2D6_2:s->DCT:n Exclusive

Caption: Metabolic conversion of Citalopram to its metabolites.

2. Pharmacodynamic Profile

Similar to its parent compound, this compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT).[2] Its affinity and selectivity for monoamine transporters and other CNS receptors define its pharmacological effects.

2.1. Monoamine Transporter Binding and Functional Activity

This compound displays high affinity for the human serotonin transporter (SERT) and is significantly less potent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7] This profile is consistent with its classification as a selective serotonin reuptake inhibitor.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound

Compound SERT (human) NET (human) DAT (human) Selectivity (NET/SERT) Reference
This compound ~14.6 ~7300 >10,000 ~500 [7]
Citalopram (for comparison) ~7.4 ~10,000 >10,000 ~1350 [8]

| Escitalopram (for comparison)| ~1.1 | ~7841 | ~27,410 | ~7128 |[9] |

Note: Ki values are compiled from different studies and experimental conditions may vary. Lower Ki values indicate higher binding affinity.

The functional activity of this compound, measured by its ability to inhibit the uptake of neurotransmitters into synaptosomes or transfected cells, confirms its potent and selective action at SERT.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of this compound

Compound 5-HT Uptake Inhibition NE Uptake Inhibition DA Uptake Inhibition Reference

| this compound | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | - |

(While specific IC50 values for this compound were not located in the initial search, its high binding affinity for SERT strongly implies potent inhibition of serotonin uptake.)

2.2. Receptor Binding Profile

Screening against a broad panel of other neurotransmitter receptors reveals that this compound has a low affinity for most targets, underscoring its selectivity. No high-affinity interactions were noted for a wide range of adrenergic, dopaminergic, histaminergic, muscarinic, and other serotonergic receptors, with the possible exception of the 5-HT7 receptor where its affinity was not exceptionally high but notable compared to other screened receptors.[7]

Table 3: Receptor Binding Affinities (Ki, nM) for this compound at Selected Human Receptors

Receptor Target Binding Affinity (Ki, nM)
5-HT1A >10,000
5-HT2A >1,000
5-HT7 ~450
Alpha-1 Adrenergic >1,000
Dopamine D2 >10,000
Histamine H1 >1,000
Muscarinic M1 >10,000

Data derived from a screening profile presented in[7].

2.3. Downstream Signaling Pathways

The therapeutic and some side effects of SSRIs are not immediate, suggesting that downstream adaptations in intracellular signaling are crucial.[10][11] Inhibition of SERT by this compound increases the synaptic concentration of serotonin, leading to enhanced activation of postsynaptic serotonin receptors. This activation triggers several second messenger cascades. Key pathways implicated include the cyclic adenosine monophosphate (cAMP) and neurotrophin-mediated systems.[10][12][13] Activation of Gs-protein coupled serotonin receptors (e.g., 5-HT4, 5-HT6, 5-HT7) stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA).[10][12] PKA can then phosphorylate the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF).[13]

Signaling cluster_membrane Synaptic Cleft & Membrane cluster_cytoplasm Intracellular Signaling Cascade cluster_nucleus Nuclear Transcription SERT SERT Serotonin_out Synaptic Serotonin SERT->Serotonin_out Reuptake DCT This compound DCT->SERT Inhibition Receptor Postsynaptic 5-HT Receptor (GPCR) Serotonin_out->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_p p-CREB Gene Target Genes (e.g., BDNF) CREB_p->Gene Promotes Transcription Response Neuroplasticity & Therapeutic Effect Gene->Response Leads to

Caption: Downstream signaling after SERT inhibition by this compound.

3. Pharmacokinetic Profile

This compound has a longer elimination half-life than its parent compound, citalopram, which is approximately 50 hours.[2] Its clearance is influenced by factors such as body weight.[6] As its formation and subsequent metabolism are dependent on CYP enzymes, genetic variations in CYP2C19 and CYP2D6, as well as co-administration of drugs that inhibit or induce these enzymes, can significantly alter its plasma concentrations.[3][6]

4. Key Experimental Protocols

The neurochemical profile of this compound is determined using a variety of in vitro and in vivo techniques. Detailed below are generalized protocols for two fundamental in vitro assays.

4.1. Radioligand Binding Assay (for Affinity Determination)

This assay measures the affinity of a test compound (e.g., this compound) for a specific target (e.g., SERT) by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor/transporter in a cold lysis buffer.[14]

    • Centrifuge the homogenate to pellet the cell membranes.[14]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.[14]

    • Resuspend the final membrane pellet in an assay buffer and determine the total protein concentration (e.g., using a BCA assay).[14]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound.[14]

    • Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known selective ligand).[7]

    • Incubate the plate at a controlled temperature for a duration sufficient to reach equilibrium.[14]

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes but allows unbound radioligand to pass through.[14]

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.[14]

    • Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Calculate "specific binding" by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

BindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis p1 Prepare Target Membranes (e.g., from cells expressing SERT) a1 Combine Membranes, Radioligand, & Test Compound in 96-well plate p1->a1 p2 Prepare Radioligand (e.g., [3H]citalopram) p2->a1 p3 Prepare Test Compound (this compound dilutions) p3->a1 a2 Incubate to Equilibrium a1->a2 s1 Rapid Vacuum Filtration a2->s1 s2 Wash Filters s1->s2 s3 Scintillation Counting s2->s3 d1 Calculate Specific Binding s3->d1 d2 Determine IC50 from Curve d1->d2 d3 Calculate Ki (Affinity) d2->d3

Caption: Workflow for a radioligand binding assay.

4.2. In Vitro Monoamine Uptake Inhibition Assay

This functional assay measures a compound's potency in blocking the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 or COS-7) that has been stably or transiently transfected to express the human transporter of interest (e.g., hSERT).[8][15]

    • Plate the cells in 96-well plates and allow them to adhere and grow to an appropriate confluency.[16]

  • Uptake Assay:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-HEPES buffer).[15]

    • Pre-incubate the cells for a short period with varying concentrations of the test compound (this compound) or vehicle.[15]

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT for SERT).[15]

    • Allow the uptake to proceed for a short, defined period at 37°C within the linear range of transport.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[17]

  • Cell Lysis and Counting:

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of radioactivity taken up by the cells in each well using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from wells containing a known potent inhibitor (e.g., paroxetine for SERT) or from non-transfected cells.

    • Subtract non-specific uptake to determine transporter-mediated uptake.

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression.

UptakeAssay cluster_cell_prep Cell Preparation cluster_incubation Uptake Incubation cluster_termination Termination & Analysis c1 Culture & Plate Transfected Cells (e.g., hSERT-HEK293) c2 Wash Cells with Buffer c1->c2 i1 Pre-incubate with Test Compound (this compound) c2->i1 i2 Add Radiolabeled Substrate (e.g., [3H]5-HT) i1->i2 i3 Incubate at 37°C (short duration) i2->i3 t1 Terminate with Ice-Cold Wash i3->t1 t2 Lyse Cells t1->t2 t3 Scintillation Counting t2->t3 a1 Calculate Specific Uptake t3->a1 a2 Determine IC50 (Potency) a1->a2

Caption: Workflow for a monoamine uptake inhibition assay.

This compound is an active metabolite that mirrors the primary pharmacological action of its parent drug, citalopram. Its neurochemical profile is characterized by high-affinity binding to and potent inhibition of the serotonin transporter. It exhibits significant selectivity for SERT over NET and DAT, and has a low affinity for a wide array of other CNS receptors. The sustained inhibition of SERT by both the parent drug and this compound leads to adaptive changes in downstream second messenger pathways, which are thought to underlie the therapeutic effects of the medication. A thorough understanding of its formation, pharmacodynamic interactions, and pharmacokinetic variability is essential for optimizing antidepressant therapy and for the development of novel therapeutics targeting the serotonergic system.

References

In Vitro Serotonergic Activity of Desmethylcitalopram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram (DCT) is the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram, and its S-enantiomer, escitalopram.[1][2] Following administration of the parent compound, DCT is formed through N-demethylation, a process mediated primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19, with a minor contribution from CYP2D6.[3][4][5] Like its parent compound, this compound functions as an SSRI.[1] While in vitro studies suggest citalopram is the main contributor to the antidepressant effect, the affinity of this compound for the human serotonin transporter (SERT) is significant and may contribute to the overall therapeutic effect, particularly at higher serum concentrations.[6] This document provides a comprehensive technical overview of the in vitro serotonergic activity of this compound, focusing on its interaction with the serotonin transporter and other related receptors.

Core Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of this compound is the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[7] By blocking this transporter, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (contains Serotonin) Serotonin_Released Serotonin (5-HT) Presynaptic_Vesicle->Serotonin_Released Release SERT Serotonin Transporter (SERT) 5HT_Receptor Postsynaptic 5-HT Receptor Signal_Transduction Signal Transduction & Neuronal Response 5HT_Receptor->Signal_Transduction Synaptic_Cleft Synaptic Cleft Serotonin_Released->SERT Reuptake Serotonin_Released->5HT_Receptor Binds DCT This compound DCT->SERT Inhibits

Figure 1. Mechanism of SERT Inhibition by this compound.

Data Presentation: Binding Affinity and Reuptake Inhibition

Quantitative analysis of this compound's interaction with monoamine transporters reveals a profile consistent with a selective serotonin reuptake inhibitor.

Table 1: Transporter Binding & Inhibition Profile
CompoundTargetAssay TypeValueSelectivityReference
This compound Human SERTBinding AffinitySimilar to Citalopram~500-fold vs. NET[8]
This compoundHuman NETBinding Affinity~500-fold lower than SERT-[8]
(Reference) EscitalopramHuman SERTBinding Affinity (Ki)2.6 nM~7,000-fold vs. NET[8][9]
(Reference) CitalopramHuman SERTReuptake Inhibition->4-fold vs. other SSRIs[10]

Note: Specific Ki or IC50 values for this compound are not consistently reported in the literature, with most sources indicating its activity is comparable to or a fraction of the parent compound, citalopram.[8][10]

Table 2: Receptor Screening Profile for this compound

The selectivity of this compound is further demonstrated by its weak affinity for a wide range of other neurotransmitter receptors.

Receptor FamilySpecific Receptors with Low Affinity*
Serotonin 5-HT1E, 5-HT3
Adrenergic α1B, α2B
Dopamine D1, D2, D4, D5
Opioid Delta, Kappa, Mu
Other Cannabinoid-2, Histamine-3, MDR-1

*Data derived from experiments where 10 µM of this compound inhibited less than 50% of radioligand binding, indicating a low affinity.[8]

Experimental Protocols

The characterization of this compound's serotonergic activity relies on established in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.[11] The principle involves a competition between a radiolabeled ligand and the unlabeled test compound (this compound) for binding to the target protein, typically in a membrane preparation from cells or tissues.[11][12]

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target (e.g., human SERT) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[13]

  • Competitive Binding Incubation: The membrane preparation is incubated in multi-well plates with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).[11]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through. Filters are washed with ice-cold buffer to remove any remaining free radioligand.[13]

  • Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.[13]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Radioligand_Workflow A Membrane Preparation (Cells/Tissue expressing SERT) B Incubation (Membranes + [3H]Radioligand + this compound) A->B C Rapid Filtration (Separates Bound from Free Ligand) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E Synaptosome_Workflow A Synaptosome Preparation (from Brain Tissue) B Pre-incubation (Synaptosomes + this compound) A->B C Initiate Uptake (Add [3H]Serotonin, Incubate at 37°C) B->C D Terminate Uptake (Rapid Filtration and Washing) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 for Uptake Inhibition) E->F

References

Desmethylcitalopram as a Certified Reference Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram.[1] As a pharmacologically active compound, it is crucial for a wide range of research and quality control applications, including pharmacokinetic studies, metabolic profiling, and as an impurity standard in the quality control of citalopram drug products. A Certified Reference Material (CRM) of this compound provides a metrologically traceable standard of known purity and identity, ensuring the accuracy and reliability of analytical measurements.

This technical guide provides an in-depth overview of this compound as a CRM, covering its physicochemical properties, the rigorous certification process it undergoes, detailed analytical methodologies for its characterization, and its primary mechanism of action.

Properties of this compound Certified Reference Material

A this compound CRM is a highly characterized and purified material, typically available as a hydrochloride salt in either a solid (neat) form or as a solution in a suitable solvent like methanol.[2][3] The certificate of analysis accompanying the CRM provides a comprehensive summary of its certified properties.

General Information
PropertyValue
Chemical Name 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-5-isobenzofurancarbonitrile hydrochloride
Synonyms N-Desmethylcitalopram HCl, Citalopram Impurity D (EP)
CAS Number 97743-99-2[3][4]
Molecular Formula C₁₉H₁₉FN₂O · HCl[5]
Molecular Weight 346.83 g/mol [3]
Certified and Typical Specification Data

The following table summarizes the typical certified values and specifications for a this compound CRM. These values are established through a comprehensive characterization process.

ParameterTypical Specification/ValueAnalytical Technique(s)
Purity (as is) ≥ 98.0%HPLC, qNMR
Certified Concentration (for solutions) e.g., 1.000 mg/mL ± 0.005 mg/mLGravimetric Preparation, verified by HPLC/UV
Identity Conforms to structure¹H NMR, Mass Spectrometry, IR
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS
Storage Condition -20°C[6] or as specifiedN/A
Stability ≥ 5 years (under recommended storage)[6]Stability studies under various conditions

The Certification Process for Reference Materials

The production and certification of this compound as a CRM are governed by rigorous international standards, primarily ISO 17034 ("General requirements for the competence of reference material producers"). This standard ensures that the CRM is produced with a high degree of scientific and technical competence, resulting in a material with certified property values, associated uncertainties, and established metrological traceability.

The certification workflow involves several key stages:

  • Synthesis and Purification: this compound is typically synthesized via the N-demethylation of citalopram.[7] Purification is a critical step to remove starting materials, by-products, and other impurities. This can be achieved through techniques such as recrystallization or preparative chromatography.

  • Characterization: A battery of analytical techniques is employed to confirm the identity and purity of the material. This includes spectroscopic methods for structural elucidation and chromatographic methods for assessing purity and identifying impurities.

  • Value Assignment: For purity, a mass balance approach is often used, combining results from chromatographic purity, water content, residual solvents, and non-volatile residue. For solutions, the concentration is determined gravimetrically using calibrated balances and verified by an independent analytical method.

  • Uncertainty Estimation: An uncertainty budget is calculated, taking into account all potential sources of error in the characterization and value assignment process.

  • Homogeneity and Stability Studies: The batch is tested for homogeneity to ensure that all units of the CRM have the same properties. Stability studies are conducted under various conditions to establish the shelf life and recommended storage conditions.

Below is a diagram illustrating the typical workflow for the production and certification of a CRM.

CRM_Certification_Workflow cluster_synthesis Material Production cluster_characterization Characterization & Value Assignment (ISO 17034) cluster_quality Quality Assurance synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, GC) identity->purity impurities Impurity Profiling purity->impurities water Water Content (Karl Fischer) purity->water solvents Residual Solvents (GC-HS) purity->solvents value_assignment Certified Value Assignment & Uncertainty Calculation impurities->value_assignment water->value_assignment solvents->value_assignment homogeneity Homogeneity Testing value_assignment->homogeneity stability Stability Testing homogeneity->stability coa Issuance of Certificate of Analysis stability->coa Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin1 5-HT serotonin_vesicle->serotonin1 Release sert Serotonin Transporter (SERT) receptor 5-HT Receptors serotonin1->receptor Binding serotonin2 5-HT serotonin2->sert Reuptake serotonin3 5-HT serotonin4 5-HT signal Signal Transduction receptor->signal This compound This compound This compound->sert Blocks Quality_Control crm Certified this compound CRM coa Certificate of Analysis crm->coa Is Documented By purity Certified Purity coa->purity identity Confirmed Identity coa->identity stability Demonstrated Stability coa->stability homogeneity Proven Homogeneity coa->homogeneity hplc HPLC Purity (%) purity->hplc Derived From water Water Content (%) purity->water Derived From solvents Residual Solvents (%) purity->solvents Derived From nmr NMR Spectroscopy identity->nmr Confirmed By ms Mass Spectrometry identity->ms Confirmed By iso17034 ISO 17034 Quality System iso17034->crm Governs Production

References

The Metabolic Pathway of Citalopram to Desmethylcitalopram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway of the selective serotonin reuptake inhibitor (SSRI) citalopram, focusing on its N-demethylation to its primary active metabolite, desmethylcitalopram. This document delves into the enzymatic machinery responsible for this biotransformation, presents quantitative kinetic data, outlines detailed experimental protocols for in vitro analysis, and visualizes the complex regulatory networks governing the expression of the key metabolizing enzymes.

Core Metabolic Pathway: N-demethylation of Citalopram

The primary metabolic route for citalopram in humans is N-demethylation, which leads to the formation of this compound. This reaction is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[1][2][3][4][5][6][7][8][9] In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant CYP enzymes have identified three key isoforms involved in this process: CYP2C19, CYP3A4, and CYP2D6.[1][3][5][6][7][9][10][11][12][13]

The metabolism of citalopram is stereoselective, with a preferential conversion of the pharmacologically active S-enantiomer.[1][6] While all three enzymes contribute to the N-demethylation of citalopram, their relative contributions can vary depending on the specific conditions and individual genetic makeup.[1][13] Generally, CYP2C19 and CYP3A4 are considered the major enzymes responsible for this metabolic step, with CYP2D6 playing a more minor role.[1][3][6][9][11]

The product of this initial metabolic step, this compound, is also pharmacologically active, although to a lesser extent than the parent compound. It undergoes further N-demethylation to dithis compound, a reaction primarily catalyzed by CYP2D6.[1][2][4][6][7][9]

Citalopram_Metabolism Citalopram Citalopram This compound This compound Citalopram->this compound Dithis compound Dithis compound This compound->Dithis compound CYP2C19_1 CYP2C19 (Major) CYP3A4_1 CYP3A4 (Major) CYP2D6_1 CYP2D6 (Minor) CYP2D6_2 CYP2D6

Figure 1: Citalopram N-demethylation pathway.

Quantitative Enzyme Kinetics

The efficiency of the N-demethylation of citalopram by the different CYP isoforms can be quantified by their kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity.

The following tables summarize the reported Km values for the N-demethylation of both the S- and R-enantiomers of citalopram by the key CYP enzymes.

Table 1: Michaelis-Menten Constants (Km) for S-Citalopram N-demethylation

EnzymeKm (µM)Reference
CYP2C19198
CYP3A4169
CYP2D618

Table 2: Michaelis-Menten Constants (Km) for R-Citalopram N-demethylation

EnzymeKm (µM)Reference
CYP2C19211
CYP3A4163
CYP2D622

Experimental Protocols

The in vitro investigation of citalopram metabolism is crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions. Below are detailed methodologies for conducting these key experiments.

In Vitro Citalopram Metabolism Assay using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure for assessing the metabolism of citalopram in a pooled human liver microsome preparation, which contains a mixture of CYP enzymes representative of the general population.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Citalopram hydrochloride

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of citalopram in a suitable solvent (e.g., methanol or water) and dilute to the desired concentrations in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the HLM on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer, and the citalopram solution.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentrations of citalopram and this compound.

    • The HPLC system should be equipped with a suitable column (e.g., C18) and a mobile phase gradient to achieve separation of the analytes.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Preparation cluster_analysis 4. Analysis Reagents Prepare Citalopram, Buffer, HLM, and NADPH System Preincubation Pre-incubate HLM, Buffer, and Citalopram at 37°C Reagents->Preincubation Initiation Initiate reaction with NADPH Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Terminate Terminate with Acetonitrile (+ Internal Standard) Incubate->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant HPLC_MS Analyze by HPLC-MS/MS Supernatant->HPLC_MS

Figure 2: Workflow for in vitro citalopram metabolism assay with HLM.
Citalopram Metabolism Assay with Recombinant Human CYP Enzymes

This protocol allows for the investigation of the specific contribution of individual CYP isoforms to citalopram metabolism.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Cytochrome P450 reductase (if not co-expressed with the CYP enzyme)

  • Cytochrome b5 (optional, can enhance the activity of some CYPs)

  • All other reagents as listed in the HLM protocol

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as described in the HLM protocol.

    • Reconstitute or dilute the recombinant CYP enzymes, reductase, and b5 according to the manufacturer's instructions.

  • Incubation:

    • The incubation procedure is similar to the HLM assay, with the key difference being the use of a specific recombinant CYP enzyme instead of the HLM mixture.

    • Combine the recombinant CYP enzyme, reductase, cytochrome b5 (if used), buffer, and citalopram.

    • Follow the pre-incubation, initiation, and incubation steps as outlined for the HLM assay.

  • Reaction Termination and Sample Preparation:

    • Follow the same procedure as described for the HLM assay.

  • Analytical Quantification:

    • Analyze the samples by HPLC-MS/MS as described for the HLM assay.

Regulation of Key Metabolizing Enzymes

The expression and activity of the CYP enzymes involved in citalopram metabolism are tightly regulated by a complex network of transcription factors and nuclear receptors. Understanding this regulation is critical for predicting inter-individual variability in drug response and the potential for drug-drug interactions.

Transcriptional Regulation of CYP2C19

The expression of CYP2C19 is regulated by several nuclear receptors, including the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors can be activated by various xenobiotics, leading to an induction of CYP2C19 expression.

CYP2C19_Regulation cluster_regulators Nuclear Receptors PXR PXR CYP2C19 CYP2C19 Gene PXR->CYP2C19 Induces Transcription CAR CAR CAR->CYP2C19 Induces Transcription

Figure 3: Transcriptional regulation of the CYP2C19 gene.
Transcriptional Regulation of CYP3A4

CYP3A4, a major drug-metabolizing enzyme, is also regulated by PXR and CAR. Additionally, the Vitamin D Receptor (VDR) has been shown to play a role in its transcriptional regulation.

CYP3A4_Regulation cluster_regulators Nuclear Receptors PXR PXR CYP3A4 CYP3A4 Gene PXR->CYP3A4 Induces Transcription CAR CAR CAR->CYP3A4 Induces Transcription VDR VDR VDR->CYP3A4 Induces Transcription

Figure 4: Transcriptional regulation of the CYP3A4 gene.
Transcriptional Regulation of CYP2D6

The regulation of CYP2D6 expression is distinct from that of CYP2C19 and CYP3A4. Key transcription factors involved include Hepatocyte Nuclear Factor 4 alpha (HNF4α), which acts as an activator, and Small Heterodimer Partner (SHP), which functions as a repressor of HNF4α-mediated transactivation.

CYP2D6_Regulation cluster_regulators Transcription Factors HNF4a HNF4α CYP2D6 CYP2D6 Gene HNF4a->CYP2D6 Activates Transcription SHP SHP SHP->HNF4a Inhibits

Figure 5: Transcriptional regulation of the CYP2D6 gene.

Conclusion

The metabolism of citalopram to this compound is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This biotransformation is primarily mediated by a concert of CYP450 enzymes, with CYP2C19 and CYP3A4 playing the most significant roles. The activity of these enzymes is subject to considerable inter-individual variability due to genetic polymorphisms and complex transcriptional regulation. A thorough understanding of this metabolic pathway, supported by robust in vitro experimental data, is essential for the continued development and safe and effective use of citalopram and other drugs metabolized through these pathways. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.

References

A Comprehensive Analysis of the Biological Activity of Desmethylcitalopram Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is administered as a racemic mixture of two enantiomers: S-citalopram (escitalopram) and R-citalopram. Its primary metabolite, desmethylcitalopram (DCIT), is also chiral and pharmacologically active.[1] The therapeutic effects of citalopram are primarily attributed to the S-enantiomer, which is a potent inhibitor of the serotonin transporter (SERT). The desmethylated metabolites, S-desmethylcitalopram (S-DCIT) and R-desmethylcitalopram (R-DCIT), also interact with SERT and contribute to the overall pharmacological profile of the parent drug. Understanding the distinct biological activities of these enantiomeric metabolites is crucial for optimizing antidepressant therapy and developing novel therapeutics. This document provides a detailed examination of the pharmacodynamic and pharmacokinetic properties of the this compound enantiomers, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacodynamics: Transporter Binding and Functional Activity

The principal mechanism of action for this compound enantiomers is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1] Significant stereoselectivity is observed, with the S-enantiomer demonstrating substantially higher potency for SERT inhibition than the R-enantiomer.

Serotonin Transporter (SERT) Affinity and Potency

In vitro studies consistently show that S-desmethylcitalopram is a more potent inhibitor of serotonin uptake than its R-counterpart. The in-vitro inhibitory potency of S-desmethylcitalopram is approximately 6.6 times greater than that of R-desmethylcitalopram.[2] While S-DCIT is an active SSRI, it is roughly six times less potent than its parent compound, S-citalopram.[3][4] Conversely, R-desmethylcitalopram is reported to be about four times more potent as an SSRI than its parent, R-citalopram.[3][4] Both enantiomers exhibit high selectivity for the serotonin transporter over the norepinephrine transporter.[5]

Off-Target Receptor Binding

Screening assays indicate that this compound has a low affinity for a wide range of other neurotransmitter receptors, suggesting its pharmacological effects are predominantly mediated by SERT inhibition.[5] For instance, this compound has a 500-fold lower affinity for the norepinephrine transporter compared to the serotonin transporter.[5]

Table 1: Comparative Potency of Citalopram and this compound Enantiomers

Compound Target Activity Relative Potency
S-Citalopram (Escitalopram) SERT Inhibition of 5-HT Uptake High
S-Desmethylcitalopram SERT Inhibition of 5-HT Uptake ~6-fold less potent than S-Citalopram[3][4]
R-Citalopram SERT Inhibition of 5-HT Uptake Low
R-Desmethylcitalopram SERT Inhibition of 5-HT Uptake ~4-fold more potent than R-Citalopram[3][4]

| S-DCIT vs. R-DCIT | SERT | Inhibition of 5-HT Uptake | S-DCIT is 6.6x more potent than R-DCIT[2] |

Allosteric Modulation of SERT

Citalopram binds to both a primary (orthosteric) site and a low-affinity allosteric site on the serotonin transporter.[6] The R-enantiomer may antagonize the effect of the S-enantiomer through this allosteric mechanism.[4] This interaction could influence the binding duration and overall inhibitory effect of S-citalopram.[4] The role of the this compound enantiomers at this allosteric site is less characterized but represents an important area for further investigation.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft SERT Serotonin Transporter (SERT) S1 Primary Site (S1) S2 Allosteric Site (S2) S2->S1 Modulates S1 Binding Serotonin Serotonin (5-HT) Serotonin->S1 Reuptake SCIT S-Citalopram S-DCIT SCIT->S1 High-affinity Inhibition RCIT R-Citalopram R-DCIT RCIT->S1 Low-affinity Inhibition RCIT->S2 Allosteric Modulation

Caption: Citalopram enantiomers' interaction with SERT binding sites.

Pharmacokinetics and Metabolism

Citalopram is metabolized in the liver primarily by Cytochrome P450 (CYP) enzymes to this compound (DCIT) and subsequently to dithis compound (DDCIT).[7] This metabolic process is stereoselective, leading to different plasma concentrations of the S- and R-enantiomers of both the parent drug and its metabolites.

Metabolic Pathway

The initial N-demethylation of citalopram to this compound is mediated mainly by CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[8][9] In vitro studies show that these enzymes have a higher affinity for S-citalopram, leading to its faster metabolism compared to R-citalopram. The subsequent N-demethylation of DCIT to DDCIT is catalyzed exclusively by CYP2D6.[10][7]

Metabolic_Pathway RC R-Citalopram RDCIT R-Desmethylcitalopram RC->RDCIT N-demethylation Enzymes1 CYP2C19 CYP3A4 CYP2D6 SC S-Citalopram SDCIT S-Desmethylcitalopram SC->SDCIT N-demethylation (preferential) RDDCIT R-Dithis compound RDCIT->RDDCIT Enzymes2 CYP2D6 SDDCIT S-Dithis compound SDCIT->SDDCIT

Caption: Stereoselective metabolism of citalopram via CYP450 enzymes.
Enantioselective Pharmacokinetics

Due to the faster metabolism of S-citalopram, plasma concentrations of R-citalopram are typically higher after administration of the racemic mixture.[3] This leads to different pharmacokinetic profiles for the enantiomers of this compound. Population pharmacokinetic models show that the clearance of R-desmethylcitalopram is slower than that of S-desmethylcitalopram.[11][12]

Table 2: Population Pharmacokinetic Parameters of this compound Enantiomers

Parameter R-Desmethylcitalopram S-Desmethylcitalopram Data Source
Apparent Clearance 23.8 L/h 38.5 L/h [11][12]

| Mean S/R Ratio in Plasma | - | 0.68 ± 0.20 |[13] |

Data from a study in Alzheimer's disease patients with agitation.

Cytochrome P450 Inhibition Profile

The potential for citalopram and its metabolites to inhibit CYP enzymes is a key consideration for drug-drug interactions. In general, citalopram and S-desmethylcitalopram are weak inhibitors of CYP enzymes.[8][14] However, R-desmethylcitalopram demonstrates stronger inhibition of CYP2D6 compared to its S-enantiomer.[14]

Table 3: In Vitro Inhibition of CYP2D6 by this compound Enantiomers

Compound Enzyme IC₅₀ (μM) Inhibitory Potency
S-Desmethylcitalopram CYP2D6 70 - 80 Weak

| R-Desmethylcitalopram | CYP2D6 | 25.5 ± 2.1 | Moderate |

Source: von Moltke et al., 2001, as cited in[14]

Experimental Methodologies

The characterization of this compound enantiomers relies on a variety of specialized in vitro and in vivo techniques.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the enantiomers for specific transporters or receptors.

  • Protocol Outline:

    • Preparation: Homogenates of brain tissue (e.g., rat brain) or membranes from cells expressing the target protein (e.g., hSERT-transfected COS-7 cells) are prepared.[5]

    • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]citalopram) and varying concentrations of the unlabeled test compound (S-DCIT or R-DCIT).

    • Separation: Bound and free radioligand are separated via rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

Synaptosome Uptake Inhibition Assays
  • Objective: To measure the functional potency (IC₅₀) of the enantiomers in inhibiting neurotransmitter reuptake.

  • Protocol Outline:

    • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions.

    • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

    • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]5-HT) is added to initiate uptake.

    • Uptake Termination: The reaction is stopped by rapid filtration and washing with ice-cold buffer.

    • Analysis: The amount of radioactivity accumulated within the synaptosomes is measured, IC₅₀ values are determined from concentration-response curves.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the individual enantiomers of citalopram and its metabolites in biological matrices (e.g., plasma).[15][16][17]

  • Protocol Outline:

    • Sample Preparation: Plasma samples undergo liquid-liquid extraction to isolate the analytes.[16]

    • Chromatographic Separation: The extract is injected into an HPLC system equipped with a chiral stationary phase column (e.g., Chirobiotic V or Chiralcel OD).[16][17]

    • Detection: Enantiomers are detected using a sensitive detector, typically fluorescence or mass spectrometry (LC-MS/MS).[2][15]

    • Quantification: Concentrations are determined by comparing the peak areas to those of a standard curve.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Chiral Analysis cluster_data Data Processing p1 Collect Plasma Samples (Human or Animal) p2 Liquid-Liquid Extraction (Isolate Analytes) p1->p2 a1 Inject Extract into Chiral HPLC System p2->a1 a2 Separate Enantiomers on Chiral Column a1->a2 a3 Detect with Fluorescence or MS/MS Detector a2->a3 d1 Generate Chromatogram a3->d1 d2 Quantify Peak Areas vs. Standard Curve d1->d2 d3 Calculate Enantiomer Concentrations & S/R Ratios d2->d3

References

An In-depth Technical Guide to the Interaction of Desmethylcitalopram with the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular interactions between Desmethylcitalopram, the primary active metabolite of the widely prescribed antidepressant citalopram, and the serotonin transporter (SERT). A thorough understanding of this interaction is critical for the development of novel therapeutics targeting the serotonergic system. This compound, like its parent compound, is a selective serotonin reuptake inhibitor (SSRI), exerting its therapeutic effects by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1] This document details the binding affinity and functional activity of this compound at SERT, outlines the experimental protocols used to characterize this interaction, and visualizes the associated molecular pathways and experimental workflows.

Quantitative Analysis of this compound-SERT Interaction

The affinity and inhibitory potency of this compound for the serotonin transporter have been quantified using various in vitro assays. The key parameters, inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), are summarized below. It is important to note that variations in experimental conditions, such as tissue source and radioligand used, can influence these values.

ParameterValue (nM)Assay TypeSpecies/SystemReference
Ki ~12.8Radioligand Binding ([³H]citalopram)Rat Brain Synaptosomes[2]
IC50 ~80-fold less potent than citalopram[³H]5-HT UptakeMouse Brain Synaptosomes[3]
Selectivity ~500-fold lower affinity for NET vs SERTRadioligand BindingHuman[2]

Note: The IC50 value indicates a reduced potency of this compound compared to citalopram in inhibiting serotonin uptake.[3] However, it retains a high selectivity for the serotonin transporter over the norepinephrine transporter (NET).[2]

Experimental Protocols

The characterization of this compound's interaction with SERT relies on well-established experimental methodologies. The following sections provide detailed protocols for the key assays cited in this guide.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the serotonin transporter.

Materials:

  • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram.

  • Test Compound: this compound.

  • Reference Compound: A known SSRI (e.g., Citalopram, Paroxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the resulting pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [³H]Citalopram, and cell membrane preparation.

      • Non-specific Binding: Assay buffer, [³H]Citalopram, cell membrane preparation, and a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Paroxetine).

      • Competition Binding: Assay buffer, [³H]Citalopram, cell membrane preparation, and varying concentrations of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal [³H]5-HT Uptake Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals.

Materials:

  • Synaptosomes: Prepared from rodent brain tissue (e.g., whole brain, cortex, or striatum).

  • Radioligand: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound.

  • Reference Compound: A known SSRI.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution, oxygenated with 95% O₂/5% CO₂.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

    • Resuspend the synaptosomal pellet in the assay buffer.

    • Determine the protein concentration.[4]

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C for a specified time (e.g., 10-20 minutes).[5]

    • Initiate the uptake by adding [³H]5-HT at a concentration near its Km value.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.[6]

    • To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor.[6]

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters.[5]

    • Wash the filters with ice-cold wash buffer.[5]

  • Quantification:

    • Lyse the synaptosomes on the filters and measure the radioactivity in the lysate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 value.

Visualizations: Pathways and Workflows

Mechanism of SERT Inhibition by this compound

This compound, like other SSRIs, inhibits serotonin reuptake by binding to the primary, orthosteric binding site (S1) of the serotonin transporter. This binding event stabilizes the transporter in an outward-open conformation, preventing the translocation of serotonin back into the presynaptic neuron. Additionally, evidence suggests that citalopram and its metabolites can interact with an allosteric binding site (S2), which can modulate the binding at the primary site.[7][8][9]

SERT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Binds to S1 This compound This compound S1 Orthosteric Site (S1) This compound->S1 Blocks Binding S2 Allosteric Site (S2) This compound->S2 Allosteric Modulation Reuptaken_Serotonin Serotonin SERT->Reuptaken_Serotonin Translocation S2->S1 Modulates Affinity

Caption: Mechanism of SERT inhibition by this compound.

Experimental Workflow for Characterizing this compound-SERT Interaction

The following diagram illustrates the typical workflow for investigating the interaction between this compound and SERT, from initial compound acquisition to final data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Procurement & Preparation Binding_Assay Radioligand Binding Assay ([³H]citalopram) Compound->Binding_Assay Uptake_Assay Functional Uptake Assay ([³H]5-HT) Compound->Uptake_Assay Biological_System Cell Culture (hSERT) or Synaptosome Preparation Biological_System->Binding_Assay Biological_System->Uptake_Assay Data_Collection Scintillation Counting Binding_Assay->Data_Collection Uptake_Assay->Data_Collection Ki_Calculation Ki Determination (Cheng-Prusoff) Data_Collection->Ki_Calculation IC50_Calculation IC50 Determination (Non-linear Regression) Data_Collection->IC50_Calculation

Caption: Experimental workflow for this compound-SERT interaction studies.

Conclusion

This compound is an active metabolite of citalopram that effectively inhibits the serotonin transporter, albeit with a lower potency than its parent compound. Its high selectivity for SERT underscores its role in the therapeutic effects of citalopram. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of this interaction and to inform the design of future serotonergic modulators. The visualization of the inhibitory mechanism and experimental workflow offers a clear and concise summary of the key concepts and procedures involved in this area of research.

References

The Discovery and Initial Characterization of Desmethylcitalopram: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylcitalopram (DCIT) is the primary and pharmacologically active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram.[1] Initially identified as a byproduct of citalopram's metabolism in the body, subsequent characterization revealed that this compound itself functions as a potent SSRI, contributing to the overall therapeutic effect of its parent drug.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and initial pharmacological and pharmacokinetic characterization of this compound, tailored for researchers and professionals in drug development.

Discovery and Synthesis

This compound was discovered as the major metabolite of citalopram following its administration. The primary pathway for its formation is N-demethylation of the parent compound, a reaction predominantly carried out by cytochrome P450 enzymes in the liver.[2][3] The need for authentic analytical standards for metabolic monitoring spurred the development of efficient chemical synthesis routes.

Synthetic Protocol: N-Demethylation of Citalopram

An efficient laboratory-scale synthesis involves the N-demethylation of citalopram using a chloroformate reagent, followed by hydrolysis.[2][4][5]

Experimental Protocol:

  • Reaction Setup: Citalopram hydrobromide is converted to its free base by dissolving it in an organic solvent like ethyl acetate (EtOAc) and washing with a mild base such as dilute ammonium hydroxide. The organic layer is then separated, dried, and concentrated.[5]

  • Demethylation: The citalopram free base is redissolved in 1-chloroethyl chloroformate. The mixture is heated at reflux (approximately 130°C) for several hours.[5] This reaction forms a carbamate intermediate.

  • Hydrolysis: After cooling, the reaction mixture is concentrated under vacuum. The resulting residue is taken up in methanol (MeOH) and refluxed for several hours to cleave the carbamate group.[5]

  • Purification: The solvent is evaporated, and the final product, this compound, is purified. This method has been reported to achieve yields of approximately 87%.[2][4][5]

Pharmacodynamic Characterization

The primary mechanism of action for this compound is the selective inhibition of the serotonin transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft.[1] Its initial characterization focused on determining its binding affinity and selectivity for monoamine transporters.

Serotonin Transporter (SERT) Binding Affinity

In vitro competition binding studies have demonstrated that this compound has a high affinity for the human serotonin transporter, comparable to that of citalopram itself.[6] This affinity confirms its role as a significant contributor to the therapeutic effects of its parent drug.

Transporter Selectivity

This compound exhibits high selectivity for the serotonin transporter over the norepinephrine transporter (NET). Studies have shown its affinity for the human NET is approximately 500-fold lower than for SERT, indicating minimal effects on norepinephrine reuptake.[6] This selectivity profile is a hallmark of the SSRI class of antidepressants.

Table 1: Comparative Transporter Binding Affinities (Ki, nM)
CompoundHuman SERT Affinity (Ki, nM)Human NET Affinity (Ki, nM)Selectivity Ratio (NET Ki / SERT Ki)
This compound ~12.8 ¹~153 ¹~12
Citalopram/Escitalopram Similar to this compound~6450 (500-fold lower than SERT)~500

¹ Data from rat brain tissue, which shows high homology to human transporters.[6]

Experimental Protocol: Radioligand Binding Assay

The binding affinities of this compound are typically determined using competitive radioligand binding assays with membrane preparations from cells expressing the target transporter or from brain tissue.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris, pH 7.4) and centrifuged to pellet the cell membranes. The pellets are washed and resuspended to a specific protein concentration.[6]

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).[6]

  • Separation and Counting: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration over glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

dot

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Homogenize Brain Tissue in Tris Buffer prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash and Resuspend Pellet prep2->prep3 assay1 Incubate Membranes with [³H]Radioligand + this compound prep3->assay1 assay2 Allow Reaction to Reach Equilibrium assay1->assay2 analysis1 Rapid Filtration to Separate Bound vs. Unbound Ligand assay2->analysis1 analysis2 Measure Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate IC50 and Ki Values analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Pharmacokinetic Characterization

The pharmacokinetic profile of this compound is crucial to understanding its contribution to the overall clinical effect of citalopram. Its formation, further metabolism, and elimination have been characterized in both in vitro and in vivo systems.

Metabolic Pathways

This compound is formed from citalopram via N-demethylation. This process is primarily mediated by three cytochrome P450 (CYP) isoenzymes: CYP2C19 , CYP3A4 , and to a lesser extent, CYP2D6 .[3][7][8][9] this compound is subsequently metabolized further, primarily through another N-demethylation step to form the inactive metabolite dithis compound (DDCT). This second demethylation is almost exclusively catalyzed by CYP2D6 .[2][3][10]

dot

metabolic_pathway Citalopram Citalopram DCIT This compound (Active) Citalopram->DCIT N-demethylation DDCT Dithis compound (Inactive) DCIT->DDCT N-demethylation Enzyme1 CYP2C19 CYP3A4 CYP2D6 Enzyme1->Citalopram Enzyme2 CYP2D6 Enzyme2->DCIT

Caption: Metabolic pathway of Citalopram to this compound.

In Vitro Metabolism Studies

Initial characterization of the enzymes responsible for this compound formation utilized human liver microsomes and microsomes from cells engineered to express single human CYP isoforms.

Experimental Protocol:

  • Incubation: Citalopram is incubated with human liver microsomes (or specific CYP-expressing microsomes) in the presence of an NADPH-generating system to support enzyme activity.[7][8]

  • Inhibition (Optional): To identify specific contributing enzymes, the reaction is co-incubated with known selective inhibitors of different CYP isoforms (e.g., ketoconazole for CYP3A4, omeprazole for CYP2C19).[7][8]

  • Sample Analysis: At various time points, the reaction is stopped (e.g., by adding acetonitrile). The samples are then centrifuged, and the supernatant is analyzed via High-Performance Liquid Chromatography (HPLC) to quantify the formation of this compound.[7][11]

  • Kinetic Analysis: By varying the concentration of citalopram, key kinetic parameters such as the Michaelis-Menten constant (Km) can be determined. The mean apparent Km for the formation of this compound in human liver microsomes has been reported to be approximately 174 µmol/L.[7][12]

In Vivo Pharmacokinetics

In humans, this compound reaches steady-state plasma concentrations that are typically 30-50% of the parent citalopram levels.[11] It has a longer elimination half-life than its parent compound.

Table 2: Human Pharmacokinetic Parameters at Steady State
ParameterCitalopramThis compound
Plasma Half-life (t½) ~35 hours~50 hours
Relative Plasma Conc. 100%30-50% of Citalopram

Source:[11]

dot

logical_relationship DCIT This compound SERT Serotonin Transporter (SERT) DCIT->SERT Binds to & Inhibits Reuptake Serotonin Reuptake Blocked SERT->Reuptake Synaptic5HT Increased Synaptic Serotonin Reuptake->Synaptic5HT Effect Therapeutic Effect Synaptic5HT->Effect

Caption: Mechanism of action for this compound.

Cytochrome P450 Inhibition Profile

An important aspect of characterizing any new chemical entity, including metabolites, is its potential to cause drug-drug interactions by inhibiting CYP enzymes. In vitro studies have shown that both citalopram and this compound are weak inhibitors of CYP isoforms, including CYP1A2, CYP2C19, and CYP2D6.[7][8][12] They produce negligible inhibition of CYP2C9, CYP2E1, and CYP3A4.[7][8] This weak inhibitory profile suggests a low risk of clinically significant pharmacokinetic interactions with other drugs metabolized by these enzymes.[3]

Conclusion

The initial characterization of this compound firmly established it as an active metabolite of citalopram. It is synthesized via N-demethylation by a consortium of CYP enzymes (CYP2C19, CYP3A4, and CYP2D6). Its pharmacodynamic profile is that of a potent and selective serotonin reuptake inhibitor, with a binding affinity for SERT comparable to its parent compound. Pharmacokinetic studies reveal a longer half-life than citalopram and significant plasma concentrations, confirming its contribution to the overall antidepressant effect. Its weak potential for CYP enzyme inhibition underscores the favorable safety profile of citalopram. These foundational studies have been critical for understanding the complete pharmacological picture of citalopram and for guiding its clinical use.

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of Desmethylcitalopram Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylcitalopram is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Citalopram is a chiral compound, and its pharmacological activity resides primarily in the S-(+)-enantiomer. Consequently, the stereochemistry of its metabolite, this compound, is of significant interest in pharmacokinetic and pharmacodynamic studies, as well as in drug quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the enantioselective separation of this compound.

These application notes provide detailed protocols for the chiral separation of this compound enantiomers by HPLC, intended for researchers, scientists, and drug development professionals. The methods described are based on established principles of chiral chromatography and data from published research.

Principle of Chiral Separation by HPLC

The direct chiral separation of enantiomers by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment within the column. As the racemic mixture of this compound passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different binding energies, leading to differential retention times for each enantiomer and resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

Reagents and Materials
  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (Isopropanol)

  • HPLC grade Ethanol

  • HPLC grade Acetonitrile

  • Diethylamine (DEA)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade or purified

  • Phosphate buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Perchloric acid

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (UV or Fluorescence).

  • Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or Lux® Cellulose-1).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Sonication bath.

  • pH meter.

  • Solid-phase extraction manifold.

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., mobile phase or methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

Sample Preparation (from Plasma)

A solid-phase extraction (SPE) method can be employed for the extraction of this compound from plasma samples.[1]

  • SPE Cartridge Activation: Activate a C18 SPE cartridge by washing it successively with 1.0 mL of 1 N HCl, twice with 1.0 mL of methanol, and once with 1.0 mL of ultrapure water.[1]

  • Sample Loading: To 0.5 mL of plasma, add 0.5 mL of acetonitrile. Vortex for 30 seconds and centrifuge. Apply the supernatant to the activated C18 cartridge.[1]

  • Washing: Wash the cartridge sequentially with 1.0 mL of ultrapure water, 1.0 mL of 50% methanol, and 1.0 mL of acetonitrile.[1]

  • Elution: Elute the analytes with 0.3 mL of methanol containing 0.5% of 35% perchloric acid.[1]

  • Reconstitution: Evaporate the eluate to dryness at 65°C under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 0.25 mL) of the mobile phase.[1]

HPLC Methods for Chiral Separation

Two alternative HPLC methods are presented below, utilizing different types of chiral stationary phases and mobile phases.

Method 1: Normal-Phase Chromatography

This method is suitable for polysaccharide-based chiral stationary phases like Chiralpak® AD-H or Chiralcel® OD-H.

  • HPLC System: Standard HPLC system with UV or Fluorescence detector.

  • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-Hexane and an alcohol such as 2-Propanol or Ethanol (e.g., 90:10 v/v). For basic compounds like this compound, the addition of a small amount of a basic modifier like Diethylamine (DEA, e.g., 0.1% v/v) is often necessary to improve peak shape and resolution.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 240 nm or Fluorescence (Excitation: 250 nm, Emission: 325 nm).[1]

  • Injection Volume: 10-20 µL.

Method 2: Reversed-Phase Chromatography

This method is suitable for reversed-phase compatible chiral stationary phases like Lux® Cellulose-1.

  • HPLC System: Standard HPLC system with UV or Fluorescence detector.

  • Chiral Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer, pH 2.0) and Acetonitrile (e.g., 60:40 v/v).[2] Alternatively, a mobile phase of water/acetonitrile (e.g., 55/45 v/v) with 0.1% Diethylamine (DEA) can be used.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 240 nm or Fluorescence (Excitation: 250 nm, Emission: 325 nm).[1]

  • Injection Volume: 10-20 µL.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of this compound enantiomers. Note that the exact values for retention time and resolution will depend on the specific HPLC system, column, and precise experimental conditions.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Normal-Phase)Method 2 (Reversed-Phase)
Chiral Stationary Phase Chiralpak® AD-H / Chiralcel® OD-HLux® Cellulose-1
Mobile Phase n-Hexane:2-Propanol:DEA (e.g., 90:10:0.1 v/v/v)Water:Acetonitrile:DEA (e.g., 55:45:0.1 v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Detection Wavelength UV 240 nm or FL (Ex:250, Em:325 nm)UV 240 nm or FL (Ex:250, Em:325 nm)

Table 2: Expected Chromatographic Data

AnalyteRetention Time (t_R) - Enantiomer 1 (min)Retention Time (t_R) - Enantiomer 2 (min)Resolution (R_s)
This compound VariableVariable> 1.5

Note: Specific retention times are highly dependent on the exact chromatographic conditions and the specific chiral column used. The goal is to achieve a baseline resolution (R_s > 1.5).

Table 3: Method Validation Parameters

ParameterTypical ValueReference
Limit of Quantification (LOQ) 4 ng/mL for each enantiomer[3]
Linearity Range 5 - 75 ng/mL (for racemic)[1]
Recovery > 70%

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Start: Plasma Sample acetonitrile Add Acetonitrile, Vortex & Centrifuge start->acetonitrile sample_loading Load Supernatant onto SPE Cartridge acetonitrile->sample_loading spe_activation Activate C18 SPE Cartridge (HCl, Methanol, Water) spe_activation->sample_loading wash1 Wash with Water sample_loading->wash1 wash2 Wash with 50% Methanol wash1->wash2 wash3 Wash with Acetonitrile wash2->wash3 elution Elute with Acidified Methanol wash3->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample into HPLC reconstitution->injection separation Chiral Separation on CSP (e.g., Chiralpak AD-H) injection->separation detection Detection (UV or Fluorescence) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Experimental workflow for the chiral separation of this compound.

Conclusion

The HPLC methods described in these application notes provide a robust framework for the successful chiral separation of this compound enantiomers. The choice between normal-phase and reversed-phase chromatography will depend on the available chiral stationary phases and laboratory preferences. Method optimization, particularly of the mobile phase composition and temperature, may be necessary to achieve the desired resolution and analysis time for specific applications. Proper method validation in accordance with regulatory guidelines is essential before implementation for routine analysis.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desmethylcitalopram in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. Its major metabolite, this compound, also exhibits pharmacological activity and contributes to the overall therapeutic effect. Monitoring the plasma concentrations of both parent drug and metabolite is crucial for optimizing dosage regimens, assessing patient compliance, and investigating potential drug-drug interactions. This document provides a comprehensive protocol for the reliable quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Desipramine (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Zorbax XDB C18 or equivalent (e.g., 4.6 x 150 mm, 5 µm)

Stock and Working Solutions

Stock solutions of this compound and the internal standard (Desipramine) are prepared in methanol at a concentration of 1 mg/mL.[1] Working solutions are then prepared by serial dilution of the stock solutions with a mixture of methanol and water to create calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is utilized for the extraction of this compound from plasma samples.[2]

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Desipramine).

  • Add 600 µL of methanol to precipitate plasma proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

  • Column: Zorbax XDB C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 311.1 → Product ion (Q3) m/z 109.0

    • Desipramine (IS): Precursor ion (Q1) m/z 267.2 → Product ion (Q3) m/z 72.1

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized below.

Linearity

The calibration curve was linear over the concentration range of 0.25 to 50 ng/mL for this compound in human plasma.[2] The coefficient of determination (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results demonstrated excellent accuracy and precision, with values within ±15% of the nominal concentrations.[2]

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) for this compound in plasma was established at 0.25 ng/mL, offering sufficient sensitivity for pharmacokinetic and clinical studies.[2]

Quantitative Data Summary

ParameterThis compoundReference
Linearity Range0.25 - 50 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.25 ng/mL[2]
AccuracyWithin ±15%[2]
Precision (CV%)< 15%[2]
Internal StandardDesipramine[2]
Sample Preparation Method Comparison
Method General Procedure Key Advantages
Protein PrecipitationAddition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins.Simple, fast, and cost-effective.
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away.Cleaner extracts, potential for analyte concentration.[1]
Liquid-Liquid Extraction (LLE)Analyte is partitioned between two immiscible liquid phases.Good for removing salts and highly polar interferences.

Visualizations

experimental_workflow plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard (Desipramine) plasma_sample->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

logical_relationship analyte This compound in Plasma sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification result Plasma Concentration quantification->result

Caption: Logical flow from sample to result in the LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in a clinical or research setting. The validation data confirms that the method meets the criteria for bioanalytical applications, ensuring the generation of accurate and precise results for pharmacokinetic and therapeutic drug monitoring studies.

References

Application Note and Protocol: Solid-Phase Extraction of Desmethylcitalopram from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram. Accurate quantification of this compound in various biological tissues is crucial for pharmacokinetic studies, toxicological assessments, and in the drug development process. Solid-phase extraction (SPE) offers a robust and selective method for the isolation and purification of this compound from complex tissue matrices prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of this compound from tissue samples.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective SPE protocol.

PropertyValueSource
Molecular FormulaC₁₉H₁₉FN₂OPubChem[1]
Molecular Weight310.4 g/mol PubChem[1]
pKa (predicted)9.8 (most basic)Not explicitly found, but typical for secondary amines
LogP (predicted)2.8PubChem[1]

This compound is a basic compound due to its secondary amine group, making it a suitable candidate for mixed-mode cation exchange SPE.

Experimental Protocol: Solid-Phase Extraction of this compound from Tissues

This protocol is designed for the extraction of this compound from soft tissues such as the brain, liver, and kidney.

Materials and Reagents:

  • Tissue sample (e.g., brain, liver)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Internal standard (e.g., this compound-d4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Ammonium hydroxide (28-30%)

  • Water (deionized or HPLC grade)

  • Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Accurately weigh approximately 0.5 g of tissue.

    • Add 2 mL of ice-cold homogenization buffer and the internal standard.

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for SPE.

  • Sample Pre-treatment:

    • To 1 mL of the supernatant, add 1 mL of 2% formic acid in water to ensure the protonation of this compound.

    • Vortex for 30 seconds.

  • Solid-Phase Extraction (Mixed-Mode Cation Exchange):

    • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

    • Washing:

      • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

      • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

    • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charge on the secondary amine, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes quantitative data for the analysis of this compound from various sources. It is important to note that recovery and sensitivity can vary depending on the tissue matrix and the specific analytical instrumentation used.

MatrixSPE SorbentAnalytical MethodLinearity RangeLOQRecoveryReference
Human PlasmaC18HPLC-FLD5-75 ng/mLNot Specified>90%[2]
Human SalivaDiscovery C18UHPLC-DAD10-1000 ng/mL4.0 ng/mL>90%[3][4]
Postmortem TissuesNot specifiedLC-MS/MSNot Specified1.56 ng/mL (blood)Not Specified[5][6]
Human PlasmaNot specifiedLC-MS/MS1-500 ng/mL0.1 ng/mL>70%Not specified
Human SerumRapidFireTriple Quadrupole MS10-500 ng/mL10 ng/mLNot specified[7]

Visualizations

Experimental Workflow for this compound Extraction from Tissues

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_legend tissue Tissue Sample homogenization Homogenization (Buffer + Internal Standard) tissue->homogenization 1. centrifugation Centrifugation homogenization->centrifugation 2. supernatant Supernatant Collection centrifugation->supernatant 3. pretreatment Pre-treatment (Acidification) supernatant->pretreatment 4. conditioning 5. Conditioning (Methanol, Water) loading 7. Sample Loading pretreatment->loading 7. equilibration 6. Equilibration (Acidic Water) washing 8. Washing (Acidic Water, Methanol) elution 9. Elution (Basic Methanol) evaporation Evaporation (N2) elution->evaporation 8. reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution 9. lcms LC-MS/MS Analysis reconstitution->lcms 10. start->tissue prep_label Sample Preparation spe_label Solid-Phase Extraction analysis_label Final Analysis

Figure 1: Workflow diagram for the solid-phase extraction of this compound from tissue samples.

Conclusion

The described solid-phase extraction protocol using a mixed-mode cation exchange sorbent provides a selective and efficient method for the isolation of this compound from complex tissue matrices. This protocol, coupled with a sensitive analytical technique such as LC-MS/MS, is suitable for a wide range of applications in research and drug development, enabling accurate and reliable quantification of this important metabolite. It is recommended that the method be validated for the specific tissue matrix of interest to ensure optimal performance.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for the Analysis of Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylcitalopram (DCIT) is the primary and pharmacologically active metabolite of Citalopram (CIT), a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder.[1] Monitoring the plasma or serum concentrations of both Citalopram and this compound is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure efficacy, and minimize adverse effects.[2][3][4] High-performance liquid chromatography (HPLC) offers a robust, sensitive, and specific method for the simultaneous quantification of these compounds in biological matrices.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using HPLC.

Pharmacological Significance

Citalopram is metabolized in the liver, primarily by cytochrome P450 enzymes, to N-desmethylcitalopram.[1] While Citalopram itself is an effective SSRI, this compound also exhibits significant affinity for the human serotonin transporter, contributing to the overall therapeutic effect.[1] At steady state, the plasma concentrations of this compound are typically 30-50% of the Citalopram levels.[1] Therefore, the simultaneous measurement of both parent drug and metabolite provides a more complete pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated HPLC methods for the analysis of this compound and Citalopram.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Detection MethodReference
This compoundPlasma5 - 753.8Fluorescence[2][4]
CitalopramPlasma10 - 1508.4Fluorescence[2][4]
This compoundPlasma6 - 8006Fluorescence[7]
CitalopramPlasma12 - 160012Fluorescence[7]
This compoundSerum25 - 75025UV[8]
CitalopramSerum25 - 55025UV[8]
This compoundSerumN/A15 nmol/LDiode Array[5]
CitalopramSerumN/A15 nmol/LDiode Array[5]
This compoundSaliva10 - 10004.0 (SPE), 8.0 (LLE)DAD[9]
CitalopramSaliva10 - 10004.0 (SPE), 8.0 (LLE)DAD[9]

Table 2: Chromatographic Conditions

ParameterMethod 1 (Fluorescence)Method 2 (UV)Method 3 (Diode Array)
Column INERTSIL ODS3 C18 (250 x 4.6mm, 5 µm)[2]C18[6]Bond-Elut C18[5]
Mobile Phase Acetonitrile:10 mM KH2PO4 buffer (2:1 v/v), pH 4.0[2]Acetonitrile-phosphate buffer, pH 2.5-tetraethylamine[6]Acetonitrile:Methanol:50 mM K2HPO4, pH 4.7 (40:100)[5]
Flow Rate 1 mL/min[2]N/AN/A
Detection Fluorescence (Ex: 250 nm, Em: 325 nm)[2]UV at 240 nm[6]Diode Array at 220 nm[5]
Injection Volume 50 µL[2]N/AN/A
Internal Standard Protriptyline[2]N/AN/A

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound and Citalopram from human plasma.[2]

Materials:

  • Human plasma samples

  • Protriptyline internal standard (IS) solution (1000 ng/mL)

  • Acetonitrile

  • Methanol

  • 1 N HCl

  • Ultrapure water

  • 0.5% Perchloric acid in Methanol (MPA)

  • C18 SPE cartridges (50 mg, 1 mL)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Evaporator

Procedure:

  • Centrifuge plasma samples at 4000 g for 5 minutes.[2]

  • Transfer 0.5 mL of the supernatant to a polypropylene centrifuge tube.

  • Add 10 µL of the 1000 ng/mL internal standard solution.

  • Add 0.5 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 1500 g for 13 minutes.[2]

  • Condition a C18 SPE cartridge by washing sequentially with 1.0 mL of 1 N HCl, twice with 1.0 mL of methanol, and once with 1.0 mL of ultrapure water.[2]

  • Apply the supernatant from step 4 to the conditioned cartridge and allow it to pass through under gravity.[2]

  • Wash the cartridge sequentially with 1.0 mL of ultrapure water, 1.0 mL of 50% methanol, and 1.0 mL of acetonitrile.[2]

  • Elute the analytes by applying 0.3 mL of MPA to the cartridge and collecting the eluate.[2]

  • Evaporate the eluate to dryness at 65°C.[2]

  • Reconstitute the residue with 0.25 mL of the mobile phase.[2]

  • Inject a 50 µL aliquot into the HPLC system.[2]

Protocol 2: HPLC Analysis

This protocol describes the chromatographic conditions for the separation and detection of this compound and Citalopram.[2]

Instrumentation:

  • HPLC system with a fluorescence detector

  • INERTSIL ODS3 C18 column (250 x 4.6mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogenphosphate buffer (2:1, v/v), with the pH adjusted to 4.0 ± 0.1 with 0.1 N HCl.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Injection Volume: 50 µL.[2]

  • Fluorescence Detector Settings: Excitation wavelength of 250 nm and an emission wavelength of 325 nm.[2]

Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • The linearity of the calibration curves for this compound and Citalopram has been demonstrated in the ranges of 5-75 ng/mL and 10-150 ng/mL, respectively.[2][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard (Protriptyline) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifuge protein_precip->centrifuge1 spe Solid-Phase Extraction (C18) centrifuge1->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (50 µL) reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Fluorescence Detection (Ex: 250 nm, Em: 325 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_synapse Synaptic Cleft serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding presynaptic Presynaptic Neuron presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert->presynaptic receptor->postsynaptic Signal Transduction citalopram Citalopram & This compound citalopram->sert Inhibition

References

Application Note: Quantification of Desmethylcitalopram in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Desmethylcitalopram is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram. Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. This application note provides a detailed protocol for the detection and quantification of this compound in human plasma and urine using Gas Chromatography-Mass Spectrometry (GC-MS). The described methods include sample preparation via liquid-liquid extraction (LLE) and solid-phase extraction (SPE), derivatization, and instrumental analysis.

Metabolic Pathway

Citalopram is metabolized in the liver primarily through demethylation to its active metabolite, this compound. This process is illustrated in the diagram below.

Citalopram Citalopram (C₂₀H₂₁FN₂O) This compound This compound (C₁₉H₁₉FN₂O) Citalopram->this compound Metabolism N-demethylation (CYP2C19, CYP3A4, CYP2D6)

Metabolic conversion of Citalopram.

Experimental Protocols

A robust and sensitive GC-MS method for this compound requires careful sample preparation to remove interfering matrix components, followed by derivatization to improve chromatographic properties and thermal stability.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted for the extraction of this compound from plasma samples.[1]

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., Protriptyline or a deuterated analog like Citalopram-d6)

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Hexane-isoamyl alcohol (98:2, v/v) or other suitable non-polar solvent.

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of plasma into a 15 mL centrifuge tube.

  • Add the internal standard solution.

  • Add 0.5 mL of 1 M NaOH to basify the sample. Vortex for 30 seconds.

  • Add 5 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract. Cap the tube and heat at 70°C for 20 minutes.[1]

  • Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is suitable for the extraction of this compound from urine samples.[2]

Materials:

  • Human urine

  • Internal Standard (IS) solution

  • Phosphate buffer (0.1 M, pH 6.0)

  • C18 SPE cartridges (e.g., 50 mg, 1 mL)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2, v/v/v)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • SPE manifold

  • Centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To 2 mL of urine, add the internal standard and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 2 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Proceed with the derivatization step as described in the LLE protocol (Step 9 onwards).

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1-2 µL
Injection ModeSplitless
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. (Note: This is a representative program and should be optimized).
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[1]
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z) This compound-TFA: (Suggest monitoring ions such as m/z 406 (M+), 262, 109 - requires experimental verification) Internal Standard: (Specific to IS used)

Quantitative Data

The following tables summarize the quantitative performance data reported in the literature for the analysis of this compound.

Table 1: Linearity and Quantification Limits

MethodMatrixLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Correlation Coefficient (r²)Reference
GC-MSPlasma10 - 5001.0>0.999[1]
HPLCPlasma5 - 75Not Reported0.9951[2]
HPLCPlasma6 - 8006.0Not Reported

Table 2: Precision Data (Reported for an HPLC method)

AnalyteConcentration (ng/mL)Within-run CV (%)Between-run CV (%)Reference
This compound251.18.8
This compound2002.92.9

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

arrow arrow Sample Sample Collection (Plasma or Urine) Preparation Sample Preparation (LLE or SPE) Sample->Preparation Derivatization Derivatization (with TFAA) Preparation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Report Quantification & Reporting Data->Report

GC-MS analysis workflow.

Conclusion

The GC-MS methods outlined in this application note provide a robust and sensitive approach for the quantification of this compound in biological matrices. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. The provided protocols and instrumental parameters serve as a comprehensive guide for researchers and drug development professionals. It is recommended to validate the method in-house to ensure it meets the specific requirements of the intended application.

References

Application Notes: A Validated Assay for the Quantification of Desmethylcitalopram in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylcitalopram (DCIT) is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram.[1] Therapeutic drug monitoring (TDM) of both citalopram and its metabolites is crucial for optimizing treatment efficacy and minimizing adverse effects in patients with major depressive disorder.[2][3] These application notes provide a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of this compound in human serum.

Analyte Information

  • Analyte: this compound (DCIT)

  • Parent Drug: Citalopram (CIT)

  • Mechanism of Action: Like its parent compound, this compound is a selective serotonin reuptake inhibitor (SSRI).[1]

  • Clinical Relevance: Monitoring serum concentrations of DCIT alongside citalopram can provide valuable insights into patient-specific metabolism and may be associated with clinical response.[3]

Experimental Protocols

A validated LC-MS/MS method is presented for the determination of this compound in human serum. The following protocols detail the necessary steps from sample preparation to data analysis.

1. Sample Preparation: Protein Precipitation

This protocol outlines a simple and rapid protein precipitation method for the extraction of this compound from serum samples.

  • Materials:

    • Human serum samples

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., Citalopram-d6, 100 ng/mL in ACN)

    • 0.2 M Zinc Sulfate

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.

    • Add 100 µL of 0.2 M zinc sulfate and vortex briefly.[4]

    • Add 200 µL of acetonitrile containing the internal standard (e.g., citalopram-D6 at 100 ng/mL).[4]

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated proteins.[4]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Dilute the supernatant 1:10 with water containing 0.1% formic acid prior to injection into the LC-MS/MS system.[4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol describes the instrumental conditions for the chromatographic separation and mass spectrometric detection of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Kinetex 2.6 µm Biphenyl (100 x 2.1 mm) or equivalent.[5]

    • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v).[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 2 µL.[5]

    • Gradient Elution:

      Time (min) %B
      0.00 20
      3.00 80
      5.00 100
      7.00 100
      7.10 20

      | 9.50 | 20 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      This compound 311.2 262.1

      | Citalopram-d6 (IS) | 331.2 | 268.2 |

    • Ion Source Parameters (example):

      • IonSpray Voltage: 2500 V[5]

      • Temperature: 450 °C[5]

      • Gas 1 (Nebulizer Gas): 55 psi[5]

      • Gas 2 (Turbo Gas): 65 psi[5]

      • Curtain Gas: 35 psi[5]

      • Collision Gas (CAD): 10[5]

Quantitative Data Summary

The following tables summarize the key validation parameters for the described assay, providing a clear overview of its performance characteristics.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Linearity Range10 - 1000 ng/mL[7]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)1.14 ng/mL[2]
Limit of Quantification (LOQ)4.0 ng/mL[7]

Table 2: Accuracy and Precision

Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
20< 15< 1592.1[3]
200< 15< 15-[7]
750< 15< 15-[7]

Table 3: Recovery

AnalyteExtraction MethodRecovery (%)Reference
This compoundSolid-Phase Extraction> 90%[7]

Table 4: Therapeutic and Toxic Concentrations

AnalyteConcentration RangeLevelReference
Citalopramup to 120 ng/mLTherapeutic (Steady-state)[8]
This compound~30-50% of CitalopramTherapeutic (Steady-state)[3][8]
Citalopram> 1000 ng/mLToxic[2]

Visualizations

Metabolic Pathway of Citalopram

cluster_enzymes Metabolizing Enzymes Citalopram Citalopram This compound This compound (Active Metabolite) Citalopram->this compound N-demethylation Citalopram_N_Oxide Citalopram N-Oxide Citalopram->Citalopram_N_Oxide Citalopram_Propionic_Acid Citalopram Propionic Acid Derivative Citalopram->Citalopram_Propionic_Acid Deamination CYP2C19 CYP2C19 Citalopram->CYP2C19 CYP3A4 CYP3A4 Citalopram->CYP3A4 CYP2D6 CYP2D6 Citalopram->CYP2D6 MAO_AO MAO/AO Citalopram->MAO_AO Dithis compound Dithis compound This compound->Dithis compound N-demethylation This compound->Citalopram_Propionic_Acid Deamination This compound->CYP2D6 This compound->MAO_AO Dithis compound->Citalopram_Propionic_Acid Deamination Dithis compound->MAO_AO

Caption: Metabolic pathway of Citalopram to its major metabolites.

Experimental Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum_Sample 1. Serum Sample (100 µL) Add_ZnSO4 2. Add Zinc Sulfate Serum_Sample->Add_ZnSO4 Add_ACN_IS 3. Add Acetonitrile with Internal Standard Add_ZnSO4->Add_ACN_IS Vortex 4. Vortex Add_ACN_IS->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Dilute 7. Dilute Supernatant Supernatant->Dilute Injection 8. Inject into LC-MS/MS Dilute->Injection Chromatography 9. Chromatographic Separation Injection->Chromatography Mass_Spec 10. Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Data_Analysis 11. Data Analysis and Quantification Mass_Spec->Data_Analysis

Caption: Workflow for the quantification of this compound in serum.

References

Application Notes and Protocols for the Use of Desmethylcitalopram-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram-d3 is the deuterium-labeled analog of this compound, an active metabolite of the widely prescribed antidepressant, citalopram.[1] In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds like this compound-d3 are considered the gold standard for use as internal standards (IS).[2][3] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] The use of a deuterated internal standard significantly enhances the accuracy, precision, and robustness of analytical methods by compensating for variability in sample extraction, matrix effects, and instrument response.[2][4][5]

These application notes provide a comprehensive guide and detailed protocols for the utilization of this compound-d3 as an internal standard for the quantification of this compound and, by extension, in studies involving its parent drug, citalopram.

Principle of Internal Standardization

The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a compound that is structurally and chemically similar to the analyte to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for variations that can occur during the analytical process.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with known amount of This compound-d3 (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE, LLE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Peak_Analyte Peak Area of Analyte (this compound) MS->Peak_Analyte Peak_IS Peak Area of IS (this compound-d3) MS->Peak_IS Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Analyte->Ratio Peak_IS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration

Caption: Experimental workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following are generalized protocols for the quantification of this compound in biological matrices using this compound-d3 as an internal standard. These protocols are based on common methodologies found in published literature and should be optimized and validated for specific laboratory conditions and matrices.[6][7][8][9]

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward sample preparation technique suitable for many applications.[6][8]

1. Reagents and Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound analytical standard

  • This compound-d3 (Internal Standard)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade, containing 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Prepare stock solutions of this compound and this compound-d3 in methanol.

  • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with appropriate concentrations of this compound.

  • Pipette 100 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[10][11]

1. Reagents and Materials:

  • All reagents from Protocol 1

  • SPE cartridges (e.g., Oasis HLB or MCX)

  • SPE manifold

  • Methanol (for conditioning and elution)

  • Water (for washing)

  • Ammonium hydroxide (for elution from mixed-mode cartridges)

2. Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Pipette 200 µL of sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex.

  • Pre-treat the sample as required by the SPE cartridge manufacturer (e.g., by adding a buffer).

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol (or methanol with 5% ammonium hydroxide for MCX cartridges).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument being used.

ParameterTypical Conditions
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 10-20% B, ramp to 90-95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions This compound: Precursor ion (Q1) m/z 311.2 → Product ion (Q3) m/z 109.1This compound-d3: Precursor ion (Q1) m/z 314.2 → Product ion (Q3) m/z 109.1 or 262.1[12]
Collision Energy Optimize for maximum signal intensity of the product ions.
Source Temperature 400 - 550 °C
Desolvation Gas Flow 800 - 1100 L/hr[12]

Quantitative Data Summary

The following tables summarize typical performance characteristics of bioanalytical methods for citalopram and its metabolites.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
CitalopramHuman Plasma1 - 501[6]
This compoundHuman Plasma5 - 755[11]
CitalopramHuman Plasma10 - 15010[11]
S-CitalopramRat Plasma0.5 - 50000.5[13]
Citalopram & MetabolitesNeonatal Hair25 - 2000 (pg/mg)25 (pg/mg)[9]

Table 2: Precision and Accuracy

MethodAnalytePrecision (%RSD)Accuracy (%Bias)Reference
LC-MS/MSCitalopram & Enantiomers< 12.30%< 12.13%[6]
LC-MS/MSS-Citalopram0.25 - 12.3%Not specified[13]
LC-MS/MSCitalopram & Metabolites9.80 - 13.80%90 - 110%[9]
HPLCCitalopram & this compoundSatisfactorySatisfactory[11]

Visualization of Ratiometric Quantification

The use of a deuterated internal standard allows for ratiometric quantification, which is inherently more reliable than external calibration alone. The stable isotope-labeled standard co-elutes with the analyte and experiences the same ionization efficiency, thus normalizing the signal.

G cluster_0 Analyte and IS in Sample cluster_2 Quantification Analyte This compound MS_Signal_Analyte Analyte Signal (Variable) Analyte->MS_Signal_Analyte IS This compound-d3 MS_Signal_IS IS Signal (Variable) IS->MS_Signal_IS Ratio Signal Ratio (Analyte / IS) (Stable) MS_Signal_Analyte->Ratio MS_Signal_IS->Ratio Concentration Accurate Concentration Ratio->Concentration Annotation1 Matrix Effects, Ion Suppression, Extraction Loss Annotation1->MS_Signal_Analyte Annotation1->MS_Signal_IS

Caption: Ratiometric quantification principle using a deuterated internal standard.

Conclusion

This compound-d3 is an ideal internal standard for the sensitive and accurate quantification of this compound in various biological matrices. The protocols and data presented herein provide a solid foundation for researchers to develop and validate robust bioanalytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as mitigating matrix effects and correcting for procedural variability, are crucial for obtaining high-quality data in pharmacokinetic, toxicological, and clinical studies.[2][4] Adherence to established bioanalytical method validation guidelines is essential to ensure the reliability of the results.[10][14]

References

Application Note: Analysis of Desmethylcitalopram in Postmortem Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram. In postmortem toxicology, the analysis of both the parent drug and its metabolite is crucial for interpreting the role of the substance in the cause of death. This compound concentrations can provide insights into the chronicity of citalopram use. However, the interpretation of postmortem drug concentrations is complicated by postmortem redistribution, a phenomenon where drugs are released from tissues into the blood after death, leading to artificially elevated concentrations.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in various postmortem fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Materials and Methods

This protocol outlines a common approach for the analysis of this compound in postmortem fluids. Laboratories should perform their own validation to ensure the method is suitable for their specific needs and instrumentation.

Reagents and Materials
  • This compound and this compound-d3 (internal standard) reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18, mixed-mode)[6][7][8]

  • Postmortem fluid samples (e.g., blood, vitreous humor, urine)

Instrumentation
  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18, 10 cm x 4.6 mm, 2.7 µm)[9]

  • Positive pressure manifold for SPE

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like postmortem fluids.[6][8][10]

  • Sample Pre-treatment: To 1 mL of postmortem fluid (e.g., blood, vitreous humor), add 1 mL of a protein precipitation solvent such as acetonitrile. Vortex and centrifuge. Transfer the supernatant for SPE. For urine samples, a dilution with buffer may be sufficient.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Instrumental Analysis: LC-MS/MS
  • Chromatographic Conditions:

    • Column: Ascentis® Express C18 column (10 cm, 4.6 mm, 2.7 µm)[9]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 311.2 → Product ion (Q3) m/z 109.1

      • This compound-d3 (IS): Precursor ion (Q1) m/z 314.2 → Product ion (Q3) m/z 112.1

    • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound in postmortem fluids. Values can vary depending on the specific matrix and instrumentation.

ParameterValueReference
Linearity Range5 - 500 ng/mL[4]
Limit of Detection (LOD)0.001 - 1.56 ng/mL[4][7]
Limit of Quantification (LOQ)0.005 - 3.33 ng/mL[4][7]
Recovery71 - 90%[4][7]
Intra-assay Precision (%CV)< 15%[5]
Inter-assay Precision (%CV)< 15%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Postmortem Fluid Sample (e.g., Blood, Vitreous Humor) pretreatment Protein Precipitation (Acetonitrile) sample->pretreatment spe Solid-Phase Extraction (SPE) (C18 Cartridge) pretreatment->spe elution Elution (Methanol) spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis (C18 Column, ESI+) reconstitution->lcms data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition quantification Quantification (Internal Standard Method) data_acquisition->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship citalopram Citalopram Ingestion metabolism Metabolism (CYP2C19, CYP3A4, CYP2D6) citalopram->metabolism desmethyl This compound (Active Metabolite) metabolism->desmethyl postmortem Postmortem Redistribution desmethyl->postmortem analysis Toxicological Analysis desmethyl->analysis postmortem->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Factors influencing postmortem this compound levels.

References

Application Note: Enantioseparation of Desmethylcitalopram using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethylcitalopram (DCIT) is the primary and pharmacologically active metabolite of the widely prescribed antidepressant, citalopram (CIT).[1] Like its parent compound, DCIT is a chiral molecule, existing as two enantiomers, (S)-desmethylcitalopram and (R)-desmethylcitalopram. The enantiomers of chiral drugs often exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, rapid analysis times, and low consumption of reagents and samples.[2] This application note provides a detailed protocol for the enantioseparation of this compound using CE with cyclodextrins as chiral selectors.

Quantitative Data Summary

The following table summarizes the key experimental conditions and results for the enantioseparation of this compound using capillary electrophoresis, as reported in the literature.

ParameterMethod 1Method 2
Analyte(s) Citalopram, this compound, Dithis compoundCitalopram, this compound
Chiral Selector(s) 1% w/v β-cyclodextrin sulfate (β-CD sulfate) and 0.05% w/v β-cyclodextrin (β-CD)1% sulfated-β-cyclodextrin (S-β-CD)
Background Electrolyte (BGE) 35 mM phosphate buffer25 mM phosphate buffer with 12% Acetonitrile (ACN)
pH 2.52.5
Applied Voltage -20 kVNot Specified
Capillary Temperature 25 °CNot Specified
Separation Time < 6 minutesNot Specified
Limit of Quantification (LOQ) Not Specified< 11.2 ng/mL
Intra-day Precision (%RSD) Not Specified< 12.8%
Inter-day Precision (%RSD) Not Specified< 14.5%
Reference [3][4][1]

Experimental Workflow

G cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_prep Background Electrolyte (BGE) Preparation Cap_prep Capillary Conditioning BGE_prep->Cap_prep Sample_prep Sample Preparation (e.g., Liquid-Phase Microextraction) Injection Sample Injection Sample_prep->Injection Cap_prep->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Enantiomers Integration->Quantification Report Reporting Results Quantification->Report

Caption: Experimental workflow for the enantioseparation of this compound by CE.

Detailed Experimental Protocols

This section provides a detailed protocol for the enantioseparation of this compound based on a validated capillary electrophoresis method.[1]

Materials and Reagents
  • Fused-silica capillary (e.g., 50 µm I.D.)

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Acetonitrile (ACN), HPLC grade

  • Sulfated-β-cyclodextrin (S-β-CD)

  • Sodium hydroxide (for pH adjustment and sample preparation)

  • This compound standard

  • Ultrapure water

Instrumentation
  • A standard capillary electrophoresis system equipped with a UV detector.

Preparation of Background Electrolyte (BGE)
  • Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in ultrapure water.

  • Adjust the pH of the buffer to 2.5 using phosphoric acid.

  • Add sulfated-β-cyclodextrin to the buffer to a final concentration of 1% (w/v).

  • Add acetonitrile to the buffer solution to a final concentration of 12% (v/v).

  • Degas the BGE by sonication or filtration before use.

Capillary Conditioning
  • New Capillary:

    • Rinse with 1 M sodium hydroxide for 20 minutes.

    • Rinse with ultrapure water for 10 minutes.

    • Rinse with the BGE for 15 minutes.

  • Between Runs:

    • Rinse with 0.1 M sodium hydroxide for 2 minutes.

    • Rinse with ultrapure water for 2 minutes.

    • Rinse with the BGE for 5 minutes.

Sample Preparation (from Plasma using Liquid-Phase Microextraction - LPME)[1]
  • To 1 mL of plasma, add sodium hydroxide to make the sample alkaline.

  • Use a porous polypropylene hollow fiber impregnated with dodecyl acetate as the extraction membrane.

  • Fill the inside of the hollow fiber with 20 mM phosphate buffer at pH 2.75 (acceptor solution).

  • Place the hollow fiber in the plasma sample and extract the analytes into the dodecyl acetate and subsequently into the acceptor solution.

  • After extraction, the acceptor solution can be directly injected into the CE system.

Capillary Electrophoresis Method
  • Injection: Inject the sample hydrodynamically or by pressure.

  • Separation: Apply the desired voltage (e.g., -20 kV).[3][4]

  • Temperature: Maintain the capillary temperature at 25 °C.[3][4]

  • Detection: Monitor the separation at a suitable wavelength (e.g., 205 nm).[5][6]

Data Analysis
  • Identify the peaks corresponding to the enantiomers of this compound based on their migration times.

  • Integrate the peak areas for each enantiomer.

  • Quantify the concentration of each enantiomer using a calibration curve prepared with known concentrations of the standards.

Discussion

The use of sulfated cyclodextrins as chiral selectors is effective for the enantioseparation of basic drugs like this compound.[1][3] The negatively charged sulfate groups on the cyclodextrin rim provide an additional interaction site, enhancing the chiral recognition capabilities. The acidic pH of the background electrolyte ensures that this compound, an amine-containing compound, is protonated and carries a positive charge, allowing it to migrate in the electric field. The addition of an organic modifier like acetonitrile can further improve the resolution by altering the viscosity of the BGE and the solubility of the analyte and chiral selector.[1]

The sample preparation step, particularly for biological matrices like plasma, is critical to remove interfering substances. Liquid-phase microextraction is an effective technique for sample clean-up and enrichment of the analytes, leading to improved sensitivity and a lower limit of quantification.[1][7]

Conclusion

Capillary electrophoresis with sulfated-β-cyclodextrin as a chiral selector provides a simple, rapid, and efficient method for the enantioseparation of this compound. The detailed protocol and optimized conditions presented in this application note can be readily implemented in research and quality control laboratories for the stereospecific analysis of this important drug metabolite.

References

Application Notes: In Vitro Models for Studying Desmethylcitalopram Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram is the primary and pharmacologically active metabolite of the widely prescribed antidepressant, citalopram. Understanding its biotransformation is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This document provides detailed application notes and protocols for utilizing various in vitro models to study the metabolic pathways of this compound. The primary focus is on the enzymatic processes governing its formation from citalopram and its subsequent metabolism.

Key Metabolic Pathways

The biotransformation of citalopram to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Following its formation, this compound undergoes further demethylation to didemethylcitalopram.

  • Formation of this compound: The N-demethylation of citalopram to this compound is catalyzed by multiple CYP isoforms, principally CYP3A4, CYP2C19, and CYP2D6.[1][2][3][4][5][6] The relative contribution of each enzyme can vary depending on the substrate concentration.[1][3]

  • Metabolism of this compound: The subsequent N-demethylation of this compound to didemethylcitalopram is predominantly catalyzed by CYP2D6.[1][2][6][7]

Recommended In Vitro Models

Several in vitro systems can be employed to investigate the biotransformation of this compound. The choice of model depends on the specific research question, ranging from identifying the enzymes involved to predicting metabolic clearance.

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes.[8][9][10] They are a cost-effective and widely used model for studying Phase I metabolism, including the formation of this compound.[3][4][10]

  • Recombinant Human CYP Enzymes: Using individually expressed CYP enzymes allows for the precise identification of the isoforms responsible for a specific metabolic reaction.[11][12][13] This "reaction phenotyping" is essential for understanding the contribution of each enzyme to the metabolism of citalopram and this compound.[3][5]

  • Primary Human Hepatocytes: As the "gold standard" for in vitro metabolism studies, primary hepatocytes provide a more complete and physiologically relevant model.[14][15][16][17] They contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, allowing for the study of the complete metabolic profile of a drug. However, their availability and viability can be limitations.[16]

Data Presentation: Quantitative Parameters of Citalopram N-demethylation

The following tables summarize key quantitative data for the formation of this compound from citalopram in different in vitro systems.

Table 1: Michaelis-Menten Constants (Km) for this compound Formation

CYP IsoformApparent Km (μM)In Vitro SystemReference
Overall174Human Liver Microsomes[3][4]
CYP2C1969Recombinant Human CYP[5][18]
CYP2D629Recombinant Human CYP[5][18]
CYP3A4588Recombinant Human CYP[5][18]

Table 2: Relative Contribution of CYP Isoforms to this compound Formation

CYP IsoformEstimated Contribution at Low Substrate ConcentrationsReference
CYP3A434% - 35%[1][5]
CYP2C1936% - 37%[1][5]
CYP2D628% - 30%[1][5]

Experimental Protocols

Protocol 1: Determination of this compound Formation using Human Liver Microsomes

This protocol outlines the steps to assess the metabolic stability of citalopram and the formation of this compound using pooled human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Citalopram

  • This compound (as a reference standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of citalopram in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Dilute the human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the microsomal suspension and citalopram (at the desired final concentration) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or HPLC.

    • Quantify the concentrations of citalopram and this compound by comparing their peak areas to a standard curve.

Protocol 2: Reaction Phenotyping using Recombinant Human CYP Enzymes

This protocol is designed to identify the specific CYP isoforms responsible for the formation of this compound.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2D6) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cell microsomes).

  • Cytochrome b5 (optional, can enhance the activity of some CYPs).

  • Citalopram

  • NADPH

  • 0.1 M Phosphate buffer (pH 7.4)

  • Other materials as listed in Protocol 1.

Procedure:

  • Preparation of Incubation Mixtures:

    • For each CYP isoform to be tested, prepare a reaction mixture containing the recombinant enzyme (e.g., 5-10 pmol), citalopram (at a concentration below the Km if possible), and phosphate buffer.

    • Include a control incubation without the recombinant enzyme.

  • Incubation and Reaction Initiation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding a solution of NADPH.

    • Incubate at 37°C for a fixed time period (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Processing:

    • Follow the same procedure for reaction termination and sample processing as described in Protocol 1.

  • Analysis:

    • Analyze the samples to determine the amount of this compound formed by each CYP isoform. The relative activity of each isoform will indicate its contribution to the metabolic pathway.

Mandatory Visualizations

Desmethylcitalopram_Metabolic_Pathway cluster_cyp Cytochrome P450 Enzymes Citalopram Citalopram This compound This compound Citalopram->this compound N-demethylation Didemethylcitalopram Didemethylcitalopram This compound->Didemethylcitalopram N-demethylation CYP3A4 CYP3A4 CYP3A4->Citalopram CYP2C19 CYP2C19 CYP2C19->Citalopram CYP2D6_1 CYP2D6 CYP2D6_1->Citalopram CYP2D6_2 CYP2D6 CYP2D6_2->this compound

Caption: Metabolic pathway of citalopram to its metabolites.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Reagents Prepare Reagents (Citalopram, HLM, NADPH system) Preincubation Pre-incubate HLM + Citalopram (37°C, 5 min) Reagents->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubate Incubate at 37°C (Time course) Initiation->Incubate Termination Terminate Reaction (Acetonitrile + IS) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant (LC-MS/MS or HPLC) Centrifugation->Analysis

Caption: Workflow for HLM-based biotransformation assay.

Recombinant_CYP_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_proc Processing & Analysis Mixture Prepare Reaction Mixtures (Individual rCYPs + Citalopram) Preincubation Pre-incubate at 37°C Mixture->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate at 37°C (Fixed Time) Initiation->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analyze Metabolite Formation Termination->Analysis

Caption: Workflow for reaction phenotyping with rCYPs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Desmethylcitalopram Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing of Desmethylcitalopram in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] For this compound, a basic compound, this is a common issue that can lead to inaccurate quantification, reduced resolution between adjacent peaks, and overall poor data quality.[2]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most common cause is the interaction between the basic analyte and acidic silanol groups on the surface of silica-based HPLC columns.[1][2] Other contributing factors include improper mobile phase pH, column contamination, extra-column volume, and sample overload.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor. This compound has a pKa of 11.14, meaning it is protonated and positively charged at acidic to neutral pH.[3] Operating at a low pH (e.g., 2.5-4.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and thus reducing peak tailing.[2][4]

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: To minimize peak tailing, it is recommended to use a high-purity, end-capped C18 or C8 column.[5] End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.[6] Columns with embedded polar groups can also improve the peak shape for basic compounds.[7]

Q5: Can sample preparation impact peak shape?

A5: Yes, proper sample preparation is crucial. Inadequate cleanup can lead to matrix components co-eluting with this compound or contaminating the column, both of which can cause peak tailing. Solid-phase extraction (SPE) is a commonly used and effective technique for sample cleanup in the analysis of citalopram and its metabolites.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound peak tailing issues.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Troubleshooting Workflow:

G start Peak Tailing Observed check_mobile_phase Verify Mobile Phase pH and Composition start->check_mobile_phase check_column Evaluate Column Condition and Type check_mobile_phase->check_column pH is optimal solution_ph Adjust pH (2.5-4.5) Use appropriate buffer check_mobile_phase->solution_ph Incorrect pH or buffer check_system Inspect HPLC System for Extra-Column Volume check_column->check_system Column is appropriate solution_column Use End-Capped Column Flush or Replace Column check_column->solution_column Column issue check_sample Assess Sample Preparation and Injection Volume check_system->check_sample System optimized solution_system Use shorter, narrower tubing Check connections check_system->solution_system Excess dead volume solution_sample Improve Sample Cleanup (SPE) Reduce Injection Volume check_sample->solution_sample Sample issue end Symmetrical Peak Achieved solution_ph->end solution_column->end solution_system->end solution_sample->end

A troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps:

  • Verify Mobile Phase pH and Composition:

    • Issue: The mobile phase pH may not be optimal for the analysis of a basic compound.

    • Solution: Ensure the mobile phase pH is in the acidic range, ideally between 2.5 and 4.5, to suppress silanol ionization.[2][4] Use a buffer (e.g., phosphate or acetate) to maintain a stable pH.[10]

  • Evaluate Column Condition and Type:

    • Issue: The column may be contaminated, degraded, or not suitable for basic analytes.

    • Solution:

      • Flush the column with a strong solvent to remove contaminants.

      • If the problem persists, the column may be degraded and require replacement.

      • Confirm that you are using a high-purity, end-capped C18 or a similar column designed for good peak shape with basic compounds.[5]

  • Inspect HPLC System for Extra-Column Volume:

    • Issue: Excessive volume from tubing, fittings, or the detector cell can contribute to peak broadening and tailing.

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.

  • Assess Sample Preparation and Injection Volume:

    • Issue: Matrix effects or column overload can cause peak distortion.

    • Solution:

      • Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE).[8][9]

      • Reduce the injection volume or dilute the sample to avoid overloading the column.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₉FN₂O
Molecular Weight310.4 g/mol
pKa (Strongest Basic)11.14[3]
LogP3.38[3]

Table 2: Summary of HPLC Methods for this compound Analysis

ColumnMobile PhasepHDetectionReference
C18Acetonitrile:Methanol:50 mM Dipotassium Hydrogenphosphate4.7UV (220 nm)[1]
C18Acetonitrile:Phosphate Buffer:Tetraethylamine2.5UV (240 nm)[2]
C18Acetonitrile:Redistilled water with Formic Acid3.5DAD
Develosil ODS HG-5 RP C18Acetonitrile:Phosphate Buffer3.0UV (239 nm)[10]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

This protocol is based on the method described by Akerman et al. (1998).[1]

  • Chromatographic System:

    • Column: C18, 5 µm particle size

    • Mobile Phase: Acetonitrile:Methanol:50 mM Dipotassium Hydrogenphosphate (40:10:50, v/v/v)

    • pH: 4.7

    • Flow Rate: Isocratic

    • Detection: UV at 220 nm

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge.

    • Load the pre-treated plasma or serum sample.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

    • Inject into the HPLC system.

Protocol 2: HPLC-UV Method with Low pH Mobile Phase

This protocol is adapted from the method by Olesen and Linnet (1996).[2]

  • Chromatographic System:

    • Column: C18

    • Mobile Phase: Acetonitrile:Phosphate Buffer with Tetraethylamine

    • pH: 2.5

    • Detection: UV at 240 nm

  • Sample Preparation (Liquid-Liquid Extraction):

    • Add an internal standard to the serum sample.

    • Extract with an organic solvent mixture (e.g., heptane-isoamyl alcohol).

    • Back-extract the analytes into an acidic aqueous phase (e.g., phosphate buffer pH 2.5).

    • Inject the aqueous layer into the HPLC system.

Logical Relationships Diagram

G cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions silanol Silanol Interactions endcapped_column Use End-Capped Column silanol->endcapped_column ph Improper Mobile Phase pH low_ph Use Low pH (2.5-4.5) ph->low_ph buffer Add Buffer ph->buffer column_issues Column Problems flush_column Flush/Replace Column column_issues->flush_column good_peak_shape Symmetrical Peak Shape low_ph->good_peak_shape endcapped_column->good_peak_shape buffer->good_peak_shape flush_column->good_peak_shape peak_tailing This compound Peak Tailing peak_tailing->silanol peak_tailing->ph peak_tailing->column_issues

Relationship between causes and solutions for peak tailing.

References

Technical Support Center: Optimizing Desmethylcitalopram Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the extraction of Desmethylcitalopram from brain tissue. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and accurate analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction of this compound from brain tissue, providing practical solutions in a question-and-answer format.

Q1: I am experiencing low recovery of this compound from brain tissue. What are the potential causes and solutions?

A1: Low recovery can stem from several factors throughout the extraction process. Here's a systematic approach to troubleshooting:

  • Incomplete Tissue Homogenization: Brain tissue must be thoroughly homogenized to ensure the complete release of the analyte.

    • Solution: Ensure the tissue is completely disrupted. Mechanical homogenization (e.g., using a bead beater or ultrasonic homogenizer) is often more effective than manual methods.[1] Consider using a buffer optimized for brain tissue protein extraction.[2]

  • Suboptimal Extraction Solvent/pH: The choice of solvent and its pH are critical for efficiently partitioning this compound from the tissue matrix.

    • Solution: this compound is a basic compound. Ensure the pH of the sample is alkaline (typically pH 9-10) during liquid-liquid extraction (LLE) to keep it in its non-ionized form, which is more soluble in organic solvents.[3] For solid-phase extraction (SPE), the pH of the loading and wash solutions should be optimized based on the sorbent chemistry.

  • Inefficient Phase Separation (LLE): Emulsion formation during LLE can trap the analyte and lead to poor recovery.

    • Solution: Centrifuge at a higher speed or for a longer duration. The addition of salt (salting out) to the aqueous phase can also help break emulsions.

  • Improper SPE Cartridge Conditioning or Elution: For SPE, incorrect conditioning, washing, or elution steps will result in analyte loss.

    • Solution: Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions. Use a wash solvent that removes interferences without eluting the analyte. The elution solvent must be strong enough to completely desorb this compound from the sorbent.

Q2: My results show high variability between replicate samples. What could be causing this?

A2: High variability, often indicated by a high coefficient of variation (%CV), can be introduced at multiple stages of the workflow.

  • Inconsistent Homogenization: Non-uniform homogenates will lead to variable analyte concentrations in the aliquots taken for extraction.

    • Solution: Homogenize the entire brain tissue sample before aliquoting. Ensure the homogenate is well-mixed before each sampling.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of tissue homogenate, internal standard, or solvents will introduce significant variability.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous liquids like brain homogenates.

  • Matrix Effects: Differential ion suppression or enhancement in the mass spectrometer due to co-eluting matrix components can cause result variability.[4]

    • Solution: Incorporate an appropriate internal standard (e.g., a stable isotope-labeled version of this compound like D6-citalopram) to compensate for matrix effects.[5][6] Further sample cleanup, for instance through SPE, can also mitigate these effects.

Q3: I suspect matrix effects are impacting my LC-MS/MS analysis. How can I confirm and mitigate this?

A3: Matrix effects occur when components of the biological matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[4]

  • Confirmation:

    • Post-extraction Spike Method: Compare the analyte's peak area in a post-extraction spiked blank brain homogenate extract with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering phospholipids and other matrix components.[7]

    • Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and interfering matrix components.

    • Use of an Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it experiences similar ionization suppression or enhancement as the analyte.[5][6]

Data Presentation

The following tables summarize quantitative data on the extraction efficiency of this compound and its parent compound, Citalopram, using different methods. Note that data from brain tissue is limited, and values from other matrices are provided for reference.

Table 1: Recovery of this compound and Citalopram using Liquid-Liquid Extraction (LLE)

AnalyteMatrixExtraction SolventRecovery (%)Reference
This compoundRat BrainNot specified81 - 88[8]
CitalopramRat BrainNot specified81 - 88[8]
This compoundPlasmaDodecyl acetate29[3]
CitalopramPlasmaDodecyl acetate46[3]

Table 2: Recovery of this compound and Citalopram using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE CartridgeRecovery (%)Reference
This compoundPlasmaC18>90[7][9]
CitalopramPlasmaC18>90[7][9]
Citalopram & this compoundPlasmaNot specified104 ± 3[10]

Experimental Protocols

Below are detailed methodologies for common extraction procedures, which can be adapted for this compound extraction from brain tissue.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Tissue Homogenization:

    • Weigh the frozen brain tissue sample.

    • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) at a 1:3 (w/v) ratio.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

  • Sample Preparation:

    • To a 2 mL centrifuge tube, add 200 µL of brain homogenate.

    • Add the internal standard solution.

    • Add 100 µL of an alkalinizing agent (e.g., 1M NaOH) to adjust the pH to ~9-10. Vortex briefly.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

    • Vortex for 5-10 minutes.

    • Centrifuge at >3000 x g for 10 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol using a C18 SPE cartridge. The specific volumes and solutions may need to be optimized.

  • Tissue Homogenization and Pre-treatment:

    • Homogenize the brain tissue as described in the LLE protocol.

    • To 200 µL of brain homogenate, add the internal standard.

    • Acidify the sample by adding a small volume of formic or phosphoric acid to a pH of ~3-4. This will ensure the analyte is ionized and retains well on the C18 sorbent.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution:

    • Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile), possibly containing a small amount of a basic modifier like ammonium hydroxide to neutralize the analyte for efficient elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for LLE and SPE, as well as a troubleshooting decision tree for low analyte recovery.

LLE_Workflow start Start: Brain Tissue Sample homogenization 1. Tissue Homogenization (e.g., in PBS) start->homogenization alkalinization 2. Alkalinization (pH 9-10) homogenization->alkalinization extraction 3. Add Organic Solvent & Vortex alkalinization->extraction centrifugation 4. Phase Separation (Centrifugation) extraction->centrifugation transfer 5. Transfer Organic Layer centrifugation->transfer evaporation 6. Evaporation to Dryness transfer->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis SPE_Workflow start Start: Brain Tissue Sample homogenization 1. Tissue Homogenization start->homogenization acidification 2. Sample Acidification & Centrifugation homogenization->acidification loading 4. Sample Loading acidification->loading conditioning 3. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 5. Washing Step (e.g., 5% Methanol) loading->washing elution 6. Elution (e.g., Methanol) washing->elution evaporation 7. Evaporation to Dryness elution->evaporation reconstitution 8. Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Troubleshooting_Low_Recovery start Problem: Low Recovery check_homogenization Is homogenization complete? start->check_homogenization optimize_homogenization Optimize homogenization method (e.g., mechanical disruption) check_homogenization->optimize_homogenization No check_ph Is extraction pH optimal? check_homogenization->check_ph Yes optimize_homogenization->check_ph adjust_ph Adjust pH (alkaline for LLE, acidic for SPE loading) check_ph->adjust_ph No check_solvent Is extraction/elution solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Test different solvents or stronger elution solvent for SPE check_solvent->change_solvent No check_phase_separation LLE: Is there an emulsion? check_solvent->check_phase_separation Yes change_solvent->check_phase_separation break_emulsion Improve phase separation (e.g., higher speed centrifugation, salting out) check_phase_separation->break_emulsion Yes check_spe_steps SPE: Are conditioning/wash steps correct? check_phase_separation->check_spe_steps No break_emulsion->check_spe_steps verify_spe_protocol Verify SPE protocol steps check_spe_steps->verify_spe_protocol No end Recovery Improved check_spe_steps->end Yes verify_spe_protocol->end

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Desmethylcitalopram.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either decrease the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate and imprecise quantification.[1][3][4]

Q2: What are the primary causes of matrix effects in bioanalytical LC-MS/MS?

A2: The main culprits behind matrix effects are endogenous components from the biological sample that are not entirely eliminated during the sample preparation process. For plasma and serum samples, phospholipids are a major contributor to ion suppression.[5] Other sources include salts, proteins, and metabolites that have similar properties to this compound and therefore co-elute from the LC column.[4] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique provides a visual representation of where ion suppression or enhancement occurs during the chromatographic run.[3][6]

  • Quantitative Assessment (Post-Extraction Spike): This method calculates a Matrix Factor (MF), providing a numerical measure of the matrix effect. An MF of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% suggests ion enhancement.[5]

Q4: What are the key strategies to minimize or eliminate matrix effects?

A4: Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation: Implementing a more rigorous sample cleanup method is the most effective approach.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than simple Protein Precipitation (PPT).[1]

  • Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[3]

  • Sample Dilution: Diluting the sample can lower the concentration of interfering substances, but this may compromise the sensitivity of the assay.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing. This is considered the gold standard for compensating for matrix effects.[3]

Troubleshooting Guides

This section provides structured workflows to address common issues related to matrix effects in this compound analysis.

Issue 1: Poor Reproducibility and Inaccurate Quantification

This is a primary indicator of unaddressed matrix effects. Follow this workflow to diagnose and resolve the problem.

cluster_start cluster_assess Assessment cluster_qualitative Qualitative Analysis cluster_solutions Solutions cluster_end Start Start: Poor Reproducibility/ Inaccurate Results Assess_ME Assess Matrix Effects (Post-Extraction Spike) Start->Assess_ME MF_Check Is Matrix Factor (MF) between 85-115%? Assess_ME->MF_Check Post_Column Perform Post-Column Infusion MF_Check->Post_Column No End_Good Method Acceptable MF_Check->End_Good Yes Coelution_Check Does Ion Suppression Zone Co-elute with this compound? Post_Column->Coelution_Check Improve_SP Improve Sample Preparation (e.g., SPE, LLE) Coelution_Check->Improve_SP No Optimize_LC Optimize Chromatography (e.g., change gradient, column) Coelution_Check->Optimize_LC Yes Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Improve_SP->Use_SIL_IS Optimize_LC->Use_SIL_IS End_Revalidate Re-validate Method Use_SIL_IS->End_Revalidate

Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Low Analyte Signal and Poor Sensitivity

If you are struggling to achieve the desired limit of quantitation (LOQ), ion suppression is a likely cause.

cluster_start cluster_investigate Investigation cluster_mitigation Mitigation Strategies cluster_end Start Start: Low Signal/ Poor Sensitivity Check_Neat Analyze this compound in Neat Solution Start->Check_Neat Signal_Check Is Signal Strong in Neat Solution? Check_Neat->Signal_Check Instrument_Issue Troubleshoot Instrument (Source, Detector) Signal_Check->Instrument_Issue No Enhance_SP Enhance Sample Cleanup (e.g., use a more selective SPE sorbent) Signal_Check->Enhance_SP Yes Modify_LC Modify LC Method to Elute Away from Suppression Zones Enhance_SP->Modify_LC Dilute_Sample Dilute Sample Extract Modify_LC->Dilute_Sample End_Improved Sensitivity Improved Dilute_Sample->End_Improved

Caption: Troubleshooting workflow for low sensitivity.

Quantitative Data Summary

The following table summarizes matrix effect data for this compound and related antidepressants from various studies, highlighting the impact of different sample preparation techniques.

AnalyteSample MatrixSample PreparationMatrix Effect (%)Reference
Citalopram & MetabolitesHuman SerumAutomated Liquid Handling82 - 105[1]
This compoundHuman SalivaSPE (C18)>90 (Recovery)[7]
This compoundHuman SalivaLLE (Dichloromethane)>90 (Recovery)[7]
Citalopram & this compoundHuman PlasmaSPE (C18)104 ± 3 (Recovery)[5][8]
Various AntidepressantsWhole BloodSPEWithin ±20[9]

Note: "Recovery" is often reported as an indicator of the overall process efficiency, which includes matrix effects. A recovery of 100% does not necessarily mean zero matrix effect, but it suggests that the final analyte concentration is not significantly compromised.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol is adapted from the method described by Matuszewski et al. and is the gold standard for quantifying matrix effects.[1]

Objective: To calculate the Matrix Factor (MF) for this compound.

Materials:

  • Blank plasma/serum from at least 6 different sources

  • This compound analytical standard

  • LC-MS/MS system

  • Validated sample preparation method (e.g., SPE, LLE, or PPT)

  • Mobile phase and reconstitution solvent

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Prepare a standard solution of this compound in the reconstitution solvent at a concentration representative of the low, medium, and high levels of your calibration curve.

  • Prepare Set B (Analyte Spiked in Post-Extracted Matrix):

    • Process blank plasma/serum samples from each of the 6 sources using your validated sample preparation method.

    • After the final evaporation step, reconstitute the dried extract with the this compound standard solution from Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each source of matrix using the following formula: MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Calculate the overall mean MF and the coefficient of variation (%CV) across the different matrix sources.

Interpretation:

  • MF = 100%: No matrix effect.

  • MF < 100%: Ion suppression.

  • MF > 100%: Ion enhancement.

  • A %CV of <15% is generally considered acceptable, indicating that the matrix effect is consistent across different sources.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a robust method for extracting this compound from plasma, which can significantly reduce matrix effects.[8][10]

Objective: To extract this compound from human plasma for LC-MS/MS analysis.

Materials:

  • C18 SPE cartridges (e.g., 50 mg, 1 mL)

  • Human plasma sample

  • Internal standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Methanol, Acetonitrile, 1 N HCl, Ultrapure water

  • 0.5% Perchloric acid in methanol

  • Vortex mixer, Centrifuge, SPE manifold, Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 0.5 mL of plasma, add the internal standard.

    • Add 0.5 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 1500 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with 1.0 mL of 1 N HCl, 2 x 1.0 mL of methanol, and 1.0 mL of ultrapure water.

  • Sample Loading:

    • Apply the supernatant from the pre-treated sample to the conditioned SPE cartridge. Allow the sample to pass through under gravity.

  • Washing:

    • Wash the cartridge sequentially with 1.0 mL of ultrapure water, 1.0 mL of 50% methanol, and 1.0 mL of acetonitrile.

  • Elution:

    • Elute this compound with 0.3 mL of methanol containing 0.5% perchloric acid. Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition C18 Cartridge Condition->Load Wash Wash Interferences Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction workflow for this compound.

References

Technical Support Center: Stability of Desmethylcitalopram in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of desmethylcitalopram (DCIT) in various biological samples under typical storage conditions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of samples during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for biological samples containing this compound?

A1: For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable for most matrices. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[1]

Q2: How stable is this compound in saliva?

A2: this compound has been shown to be highly stable in human saliva. Studies indicate a decrease of only about 2% when stored at 4°C for 24 hours or at -20°C for at least one week.[1]

Q3: What is the impact of freeze-thaw cycles on the stability of this compound?

A3: this compound in saliva has been found to be stable for at least four freeze-thaw cycles when stored at -20°C.[1] For other matrices like plasma, serum, and urine, it is best practice to minimize freeze-thaw cycles. According to regulatory guidelines, stability should be assessed for a minimum of three freeze-thaw cycles during method validation.

Q4: I have stored my plasma samples at room temperature for a few hours. Are they still viable for this compound analysis?

A4: While not ideal, short-term storage at room temperature may be acceptable. However, the stability of this compound at room temperature in plasma has not been extensively documented in publicly available literature. It is strongly recommended to conduct a stability test under your specific laboratory conditions to ensure the integrity of your results. As a general guideline, processing samples as quickly as possible is the best practice.

Q5: Is there a preferred anticoagulant for blood samples intended for this compound analysis?

A5: While specific studies on the effect of anticoagulants on this compound stability are not widely available, common anticoagulants like EDTA and heparin are generally used for bioanalytical studies. The choice of anticoagulant should be consistent throughout a study.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or inconsistent this compound concentrations in stored samples. Sample degradation due to improper storage temperature or prolonged storage.Review storage records to ensure samples were consistently stored at the recommended temperature. If long-term stability is a concern, consider re-validating the stability under your specific storage conditions.
Multiple freeze-thaw cycles.Aliquot samples into smaller volumes upon collection to avoid repeated freezing and thawing of the entire sample.
Unexpectedly high variability in results between samples. Inconsistent sample handling and processing times.Standardize the protocol for sample collection, processing, and storage. Ensure all samples are handled similarly and within a defined timeframe.
Matrix effects from the biological sample.Evaluate matrix effects during method validation. This can be done by comparing the response of the analyte in the matrix to the response in a clean solvent.
Analyte degradation suspected in urine samples. Microbial contamination or enzymatic activity in the urine.For long-term storage, consider adding a preservative or adjusting the pH of the urine samples. Filtration to sterilize the sample may also be an option.[2]

Data on Stability of this compound

The following tables summarize the available data and provide general guidance on the stability of this compound in various biological matrices.

Table 1: Stability of this compound in Human Saliva

Storage ConditionDurationAnalyte Concentration ChangeReference
Refrigerated (4°C)24 hours~2% decrease[1]
Frozen (-20°C)1 week~2% decrease[1]
Freeze-Thaw Cycles (-20°C)4 cycles (1 cycle/week)Stable[1]

Table 2: General Stability Guidelines for this compound in Other Biological Matrices *

Biological MatrixShort-Term Storage (2-8°C)Long-Term Storage (-20°C)Long-Term Storage (-80°C)Freeze-Thaw Stability
Plasma Likely stable for 24hExpected to be stableConsidered highly stableShould be validated (min. 3 cycles)
Serum Likely stable for 24hExpected to be stableConsidered highly stableShould be validated (min. 3 cycles)
Whole Blood Processing recommended within hoursNot recommended for long-term storageNot recommended for long-term storageNot applicable
Urine Stable for 24-48h (acidified)StableStableShould be validated (min. 3 cycles)

*Note: The stability information in this table is based on general principles of bioanalytical method validation as direct quantitative studies on this compound in these matrices were not found. It is highly recommended to perform matrix-specific stability studies as part of method validation.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

This protocol is a general guideline for assessing the long-term stability of this compound in a biological matrix.

G Long-Term Stability Assessment Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Evaluation A Spike blank biological matrix with known concentrations of DCIT (low and high QC levels) B Aliquot samples for each time point and temperature A->B Prepare C Store aliquots at specified temperatures (e.g., -20°C and -80°C) B->C Store D At each time point (e.g., 0, 1, 3, 6 months), retrieve a set of aliquots C->D Retrieve E Analyze stored samples against a freshly prepared calibration curve and fresh QC samples D->E Analyze F Calculate the percentage difference between the mean concentration of stored QCs and fresh QCs E->F Calculate G Compare percentage difference against acceptance criteria (typically ±15%) F->G Evaluate

Long-Term Stability Assessment Workflow

Methodology:

  • Sample Preparation:

    • Obtain a pool of the desired blank biological matrix (e.g., plasma, serum, urine).

    • Spike the matrix with known concentrations of this compound to prepare Quality Control (QC) samples at a minimum of two concentration levels (low and high).

  • Storage:

    • Aliquot the QC samples into separate storage tubes for each time point and temperature condition to be tested.

    • Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).

  • Analysis:

    • At pre-defined time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve a set of low and high QC samples from each storage temperature.

    • Analyze the stored QC samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples.

  • Evaluation:

    • Calculate the mean concentration of the stored QC samples.

    • Determine the percentage difference between the mean concentration of the stored QCs and the nominal concentration.

    • The analyte is considered stable if the percentage difference is within the acceptance criteria, which is typically ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol outlines the procedure for evaluating the stability of this compound after repeated freeze-thaw cycles.

G Freeze-Thaw Stability Assessment Workflow cluster_0 Preparation cluster_1 Freeze-Thaw Cycles cluster_2 Analysis cluster_3 Evaluation A Spike blank biological matrix with known concentrations of DCIT (low and high QC levels) B Freeze samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours A->B Prepare & Freeze C Thaw samples unassisted at room temperature B->C Thaw C->B Repeat Cycle E After the final thaw, analyze the samples against a freshly prepared calibration curve and fresh QC samples C->E Final Thaw & Analyze D Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 to 5 cycles) F Calculate the percentage difference between the mean concentration of freeze-thaw QCs and fresh QCs E->F Calculate G Compare percentage difference against acceptance criteria (typically ±15%) F->G Evaluate

Freeze-Thaw Stability Assessment Workflow

Methodology:

  • Sample Preparation:

    • Prepare low and high concentration QC samples by spiking a blank biological matrix with known amounts of this compound.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.

    • Thaw the samples completely at room temperature.

    • Once thawed, refreeze the samples for another 12 hours.

    • Repeat this cycle for a pre-defined number of times (e.g., a minimum of three cycles as per regulatory guidelines).

  • Analysis:

    • After the final thaw, analyze the QC samples that have undergone the freeze-thaw cycles.

    • The analysis should be performed against a freshly prepared calibration curve and freshly prepared QC samples that have not undergone any freeze-thaw cycles.

  • Evaluation:

    • Calculate the mean concentration of the freeze-thaw QC samples.

    • Determine the percentage difference from the nominal concentration.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Signaling Pathways and Logical Relationships

The stability of this compound in stored biological samples is primarily a matter of its chemical integrity rather than an interaction with biological signaling pathways. The key logical relationship in stability testing is the comparison of the analyte's concentration in aged or stressed samples to that in freshly prepared samples, as depicted in the experimental workflow diagrams above. The core principle is to assess any degradation by comparing measured values against a reference standard under controlled conditions.

References

Improving the resolution of Desmethylcitalopram enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of Desmethylcitalopram enantiomers.

Troubleshooting Guide

This section addresses common issues encountered during the chiral chromatography of this compound enantiomers.

Question: Why am I observing poor or no resolution between the this compound enantiomers?

Answer:

Poor resolution in the chiral separation of this compound enantiomers can stem from several factors related to the chiral stationary phase (CSP), mobile phase composition, and other chromatographic conditions.

1. Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for achieving enantioselectivity. This compound and its parent compound, citalopram, have been successfully resolved on various CSPs. If you are experiencing poor resolution, consider the following:

  • Polysaccharide-based CSPs: Columns like Chiralcel® OD-H and Lux® Cellulose-1 have shown good performance.[1][2][3]

  • Macrocyclic Glycopeptide-based CSPs: Chirobiotic™ V columns are also a viable option.[4][5]

  • Cyclodextrin-based CSPs: Acetylated β-cyclodextrin columns have been used, though some may no longer be commercially available.[4][6][7]

Actionable Steps:

  • Verify CSP Suitability: Ensure your chosen CSP is appropriate for the separation of citalopram analogues.

  • Column Screening: If possible, screen a selection of different CSPs (polysaccharide, macrocyclic glycopeptide, and cyclodextrin-based) to identify the most effective one for your specific sample and conditions.

2. Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in the interaction between the analyte enantiomers and the CSP.

  • Normal-Phase Chromatography: Mixtures of n-hexane with an alcohol (e.g., isopropanol, ethanol) and a basic additive (e.g., triethylamine, diethylamine) are commonly used. The ratio of these components significantly impacts resolution.[8]

  • Reversed-Phase Chromatography: Acetonitrile-water mixtures with additives like diethylamine are effective, particularly with certain cellulose-based columns.[2][3] The water content can dramatically affect retention and resolution.[2][3]

  • Polar Ionic and Polar Organic Modes: These modes have also been successfully employed, particularly with vancomycin-based columns.[4]

Actionable Steps:

  • Optimize Mobile Phase Ratio: Systematically vary the ratio of the organic modifier (e.g., alcohol in normal phase, acetonitrile in reversed phase).

  • Adjust Additive Concentration: The concentration of the basic additive can influence peak shape and selectivity.[9]

  • Evaluate Different Organic Modifiers: If using a normal-phase method, compare the performance of different alcohols (e.g., isopropanol vs. ethanol).

3. Influence of Temperature: Column temperature can affect the thermodynamics of the chiral recognition process.

Actionable Steps:

  • Temperature Optimization: Investigate the effect of varying the column temperature. A study on a Lux Cellulose-1 column found 25°C to be optimal.[2]

Question: I'm observing significant peak tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing in the chromatography of basic compounds like this compound is a common issue, often caused by strong interactions with residual silanol groups on the silica support of the CSP or by a mismatch in pH between the sample and the mobile phase.

1. Secondary Interactions with Silanols:

  • Actionable Step: The addition of a small amount of a basic additive to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), is a standard practice to suppress these interactions and improve peak shape.[8]

2. Mobile Phase pH:

  • Actionable Step: For reversed-phase methods, ensure the pH of the aqueous component of the mobile phase is appropriate. For basic analytes, a higher pH can sometimes improve peak shape, but this must be compatible with the stability of the stationary phase.

3. Column Overload:

  • Actionable Step: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

Question: My run times are too long. How can I reduce them without sacrificing resolution?

Answer:

Long analysis times can be a bottleneck in high-throughput environments. Here are some strategies to reduce run times while maintaining adequate resolution:

1. Increase Flow Rate:

  • Actionable Step: Gradually increase the mobile phase flow rate. Be aware that this will increase backpressure and may lead to a decrease in resolution. A balance must be found. For example, a flow rate of 0.8 mL/min was found to be optimal in one study using a Lux Cellulose-1 column.[2]

2. Adjust Mobile Phase Strength:

  • Actionable Step:

    • Normal Phase: Increasing the percentage of the alcohol modifier (e.g., isopropanol) will generally decrease retention times.

    • Reversed Phase: Increasing the percentage of the organic modifier (e.g., acetonitrile) will decrease retention times.

3. Consider Supercritical Fluid Chromatography (SFC):

  • Actionable Step: Although one study found HPLC to be more effective, SFC is known for its potential for faster separations and could be explored as an alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Several types of CSPs have been successfully used for the enantiomeric separation of this compound and its parent compound, citalopram. The most common are:

  • Polysaccharide-based CSPs: These are widely used and include columns with cellulose or amylose derivatives, such as Chiralcel® OD-H and Lux® Cellulose-1.[1][2][3]

  • Macrocyclic Glycopeptide-based CSPs: Vancomycin-based columns like Chirobiotic™ V have demonstrated broad applicability for citalopram analogues.[4][5]

  • Cyclodextrin-based CSPs: Derivatized cyclodextrins, such as acetylated β-cyclodextrin, have also been employed.[4][6][7]

Q2: What are typical mobile phase compositions for the chiral separation of this compound?

A2: The choice of mobile phase depends on the selected CSP and the chromatographic mode:

  • Normal Phase: A common mobile phase consists of a mixture of n-hexane, an alcohol (like isopropanol or ethanol), and a basic additive (like triethylamine or diethylamine). A typical ratio could be n-hexane/isopropanol/triethylamine 96/4/0.1 (v/v/v).[8]

  • Reversed Phase: For columns like Lux® Cellulose-1, a mixture of water and acetonitrile with a basic additive is effective. An example is water/acetonitrile 55/45 (v/v) with 0.1% diethylamine.[2][3]

  • Polar Ionic Mode: With a Chirobiotic™ V2 column, a mobile phase of methanol/acetic acid/triethylamine 100/0.06/0.06 (v/v/v) has been used.[4]

Q3: How does temperature affect the chiral separation of this compound?

A3: Temperature influences the thermodynamics of the enantioselective interactions between the analyte and the CSP. Changes in temperature can affect retention times, selectivity, and resolution. In some cases, a U-shaped retention pattern can be observed when plotting retention factors against temperature, indicating a change in the separation mechanism. It is an important parameter to optimize for each specific method. For instance, a study using a Lux Cellulose-1 column identified 25°C as the optimal temperature.[2]

Q4: What detection methods are suitable for the analysis of this compound enantiomers?

A4: The most common detection methods are:

  • UV Detection: UV detection at a wavelength of around 240-250 nm is frequently used.[8][10]

  • Fluorescence Detection: This method offers higher sensitivity and is particularly useful for analyzing low concentrations of the enantiomers in biological matrices like plasma.[7][11]

Data Presentation

Table 1: Chiral Stationary Phases and Mobile Phases for Citalopram and Analogue Separation

Chiral Stationary Phase (CSP)Chromatographic ModeMobile Phase CompositionReference(s)
Lux® Cellulose-1Reversed-PhaseWater/Acetonitrile (55/45 v/v) with 0.1% Diethylamine[2][3]
Chiralcel® OD-HNormal-Phasen-hexane/isopropanol/triethylamine (96/4/0.1 v/v/v)[8]
Chirobiotic™ VNot SpecifiedNot specified in detail[5]
Chirobiotic™ V2Polar IonicMethanol/Acetic Acid/Triethylamine (100/0.06/0.06 v/v/v)[4]
Acetylated β-cyclodextrinReversed-PhaseNot specified in detail[6][7]

Table 2: Example Chromatographic Parameters and Performance

ParameterValueReference(s)
Column Lux® Cellulose-1[2][3]
Mobile Phase Water/Acetonitrile (55/45 v/v) with 0.1% Diethylamine[2][3]
Flow Rate 0.8 mL/min[2]
Temperature 25 °C[2]
Detection Not specified
Resolution (Rs) Baseline separation achieved[2][3]
Column Chiralcel® OD-H[8]
Mobile Phase n-hexane/isopropanol/triethylamine (96/4/0.1 v/v/v)[8]
Flow Rate 1.0 mL/min[8]
Temperature 25 °C[8]
Detection UV at 250 nm[8]
Resolution (Rs) Not explicitly stated, but method was validated for purity determination[8]

Experimental Protocols

Protocol 1: Chiral Separation using a Cellulose-based CSP in Reversed-Phase Mode

This protocol is based on the method developed for the simultaneous determination of escitalopram impurities, including the R-enantiomer, which is applicable to this compound.[2][3]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate) based).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 55:45 (v/v) mixture of water and acetonitrile. Add diethylamine to a final concentration of 0.1% (v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 240 nm (typical for citalopram and its analogues)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, preferably the mobile phase, to a known concentration.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chiral Separation (CSP) MobilePhasePrep->Separation Injection->Separation Analyte Introduction Detection UV/Fluorescence Detection Separation->Detection Elution Chromatogram Chromatogram Acquisition Detection->Chromatogram Signal Output Integration Peak Integration & Resolution Calculation Chromatogram->Integration Data Analysis Troubleshooting_Logic Start Poor Resolution Observed CheckCSP Is the CSP appropriate? Start->CheckCSP CheckMobilePhase Is the mobile phase optimized? Start->CheckMobilePhase CheckTemp Is the temperature optimized? Start->CheckTemp SolutionCSP Screen different CSPs CheckCSP->SolutionCSP No SolutionMobilePhase Adjust modifier/additive ratio CheckMobilePhase->SolutionMobilePhase No SolutionTemp Vary column temperature CheckTemp->SolutionTemp No

References

Method validation challenges for Desmethylcitalopram quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method validation and quantification of Desmethylcitalopram.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Question: Why am I observing poor peak shape and resolution for this compound?

Answer:

Poor peak shape and resolution can stem from several factors related to your chromatographic conditions. Here are some common causes and troubleshooting steps:

  • Mobile Phase pH: The pH of your mobile phase is critical for achieving good peak shape for amine-containing compounds like this compound. An inappropriate pH can lead to peak tailing or broadening.

    • Troubleshooting: Ensure the mobile phase pH is optimized. For reversed-phase chromatography, a pH between 3 and 7 is typically used. Using a buffer is highly recommended to maintain a stable pH. Some methods have successfully used mobile phases with 0.1% formic acid.[1]

  • Column Choice: The choice of analytical column significantly impacts separation.

    • Troubleshooting: A C18 column is commonly used for the analysis of citalopram and its metabolites.[1][2][3][4] Consider using a column with a smaller particle size (e.g., sub-2 µm) for improved efficiency and resolution, as is common in UHPLC methods.[2]

  • Gradient Elution: An isocratic elution may not be sufficient to resolve this compound from matrix components or its parent drug, citalopram.

    • Troubleshooting: If you are using an isocratic method, consider developing a gradient elution method. A typical gradient might involve varying the concentration of an organic solvent like acetonitrile in a buffered aqueous phase.[1]

  • Sample Solvent: The composition of the solvent in which your final extracted sample is dissolved can affect peak shape.

    • Troubleshooting: Ideally, the sample solvent should be the same as or weaker than the initial mobile phase composition to avoid peak distortion.

Question: I am experiencing significant matrix effects leading to ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components through more efficient sample preparation.

    • Troubleshooting:

      • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. Different sorbents (e.g., C18, mixed-mode) can be tested to find the optimal one for removing phospholipids and other interfering substances.[2][3][5]

      • Liquid-Liquid Extraction (LLE): LLE can also be effective. Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize the extraction of this compound while leaving matrix components behind.[2]

      • Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE. If using PPT, consider a post-extraction cleanup step.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.

    • Troubleshooting: If not already in use, incorporate a SIL-IS for this compound (e.g., this compound-d6). The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions where most matrix components elute (e.g., the solvent front).

    • Troubleshooting: Adjust your gradient profile to retain this compound longer on the column, allowing for the elution of early-eluting matrix components before the analyte.

Question: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?

Answer:

Low and variable recovery can be attributed to issues with the extraction procedure.

  • Suboptimal Extraction pH: The extraction efficiency of this compound, being a basic compound, is highly dependent on the pH of the sample solution.

    • Troubleshooting: For LLE, ensure the sample is alkalinized (e.g., pH 9-10) to neutralize the amine group and facilitate its extraction into an organic solvent. For SPE, the pH of the loading and washing solutions should be optimized based on the sorbent chemistry.

  • Inappropriate Extraction Solvent/Sorbent: The choice of solvent in LLE or sorbent in SPE is crucial.

    • Troubleshooting:

      • LLE: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane/isoamyl alcohol).[4]

      • SPE: For C18 SPE, ensure proper conditioning and equilibration of the cartridge. Elution should be performed with a solvent strong enough to desorb the analyte (e.g., methanol, acetonitrile, potentially with a modifier like ammonia or formic acid).[2][3]

  • Insufficient Mixing/Vortexing: Incomplete extraction can occur if the sample and extraction solvent are not adequately mixed.

    • Troubleshooting: Ensure thorough and consistent vortexing or shaking for a sufficient amount of time during the extraction step.

  • Analyte Adsorption: this compound may adsorb to glassware or plasticware.

    • Troubleshooting: Consider using silanized glassware or low-binding polypropylene tubes.

Frequently Asked Questions (FAQs)

What is a typical linear range for the quantification of this compound?

The linear range for this compound quantification can vary depending on the analytical method and the biological matrix. However, typical ranges reported in the literature are:

  • Plasma/Serum (HPLC/LC-MS/MS): 5 - 1000 ng/mL.[2][3][6][7]

  • Saliva (UHPLC): 10 - 1000 ng/mL.[2]

  • Whole Blood (LC-MS/MS): The limit of quantification can be as low as 0.005 mg/kg (5 ng/g).[8]

Which internal standard is recommended for this compound analysis?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d6. If a SIL-IS is not available, a structurally similar compound that is not present in the samples can be used. Some studies have used protriptyline or desipramine as internal standards for the analysis of citalopram and its metabolites.[3][4]

What are the key validation parameters to assess for a this compound bioanalytical method?

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra-day and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, stock solution)

How can I perform chiral separation of this compound enantiomers?

For the stereoselective determination of S-(+)- and R-(-)-Desmethylcitalopram, a chiral column is necessary. Chiral stationary phases, such as those based on cellulose or amylose derivatives, are commonly employed. The mobile phase composition will also need to be optimized for enantiomeric separation.[1]

Quantitative Data Summary

Table 1: Linearity and Sensitivity of this compound Quantification Methods

Analytical MethodMatrixLinearity Range (ng/mL)LOQ (ng/mL)Reference
HPLCPlasma5 - 755[3]
UHPLC-DADSaliva10 - 10004 (SPE), 8 (LLE)[2]
LC-MS/MSPlasma0.3 - 1000.3[1]
HPLC-FluorescencePlasma6 - 8006[6]
GC-MSPlasma-0.5[9]

Table 2: Precision and Accuracy Data for this compound Quantification

Analytical MethodMatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Bias (%)Reference
HPLC-FluorescencePlasma251.18.8-[6]
HPLC-FluorescencePlasma2002.92.9-[6]
LC-MS/MSPlasma-1.4 - 14.13.2 - 13.9±15[1]
LC-MS/MSBreast Milk-2.1 - 10.44.1 - 9.6±15[1]

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) and UHPLC-DAD Analysis in Saliva [2]

  • Sample Preparation:

    • Thaw and centrifuge 1 mL of saliva.

    • Add an internal standard (e.g., Venlafaxine).

  • SPE Procedure:

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the prepared saliva sample.

    • Wash the cartridge with water adjusted to pH 3.5 with formic acid.

    • Elute this compound with methanol.

  • UHPLC Analysis:

    • Column: C18

    • Mobile Phase: Acetonitrile and water (37:63, v/v) with formic acid (pH 3.5).

    • Detection: Diode-Array Detector (DAD).

Method 2: Protein Precipitation, SPE, and Chiral LC-MS/MS Analysis in Plasma [1]

  • Protein Precipitation:

    • Precipitate plasma proteins with acetonitrile.

  • Solid-Phase Extraction (SPE):

    • Further clean up the supernatant from the protein precipitation step using SPE.

  • Chiral LC-MS/MS Analysis:

    • Column: Chiral column (e.g., Phenomenex® Lux Cellulose-2).

    • Mobile Phase: Gradient elution with ammonium acetate buffer (pH 9.0) and acetonitrile.

    • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_analysis Analytical Quantification start Biological Sample (e.g., Plasma, Saliva) add_is Add Internal Standard start->add_is extraction Extraction add_is->extraction spe Solid-Phase Extraction (SPE) extraction->spe Option 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Option 2 ppt Protein Precipitation (PPT) extraction->ppt Option 3 lc_separation LC Separation (e.g., UHPLC) spe->lc_separation lle->lc_separation ppt->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_solutions Potential Solutions cluster_details1 Cleanup Details cluster_details3 Chromatography Details start Problem: Significant Matrix Effects solution1 Improve Sample Cleanup start->solution1 solution2 Use Stable Isotope-Labeled Internal Standard start->solution2 solution3 Optimize Chromatography start->solution3 detail1a Optimize SPE Method solution1->detail1a detail1b Optimize LLE Method solution1->detail1b end Resolution: Accurate Quantification solution2->end detail3a Adjust Gradient solution3->detail3a detail3b Use Divert Valve solution3->detail3b detail1a->end detail1b->end detail3a->end detail3b->end

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Minimizing Ion Suppression for Desmethylcitalopram in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression issues during the mass spectrometry analysis of Desmethylcitalopram.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why might it be affecting my this compound signal?

A: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These interfering components, which can include salts, phospholipids, proteins, or formulation agents, compete with the analyte for the available charge in the ion source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[2][3] The phenomenon is particularly prevalent in Electrospray Ionization (ESI), where competition for droplet surface access and charge can significantly hinder the formation of gas-phase analyte ions.[1]

cluster_source ESI Droplet cluster_gas Gas Phase Analyte D Analyte->Charge Wants Charge Matrix M Matrix->Charge Competes for Charge Suppressed_Signal Suppressed Analyte Signal Matrix->Suppressed_Signal Causes Suppression Ionized_Analyte D+ Charge->Ionized_Analyte Successful Ionization

Caption: Mechanism of Ion Suppression in the ESI Source.

Q2: How can I definitively determine if ion suppression is the cause of my poor sensitivity or signal variability?

A: Two primary methods are used to diagnose and characterize ion suppression:

  • Post-Column Infusion: This technique provides a qualitative profile of ion suppression across the entire chromatographic run.[4][5] A solution of this compound is continuously infused into the MS source post-column while a blank matrix extract is injected onto the LC system. A stable signal for this compound is expected. Any dips or decreases in this signal correspond to retention times where matrix components are eluting and causing suppression.[4][6]

  • Post-Extraction Spike Analysis: This is a quantitative method to assess the matrix effect.[2][7] You compare the peak area of this compound in a solution prepared in the mobile phase (A) with the peak area of the analyte spiked into a blank, extracted sample matrix at the same concentration (B). The matrix effect can be calculated as a percentage: Matrix Effect (%) = (B/A) * 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

cluster_methods Diagnostic Methods start Poor Signal or High Variability? check_suppression Is Ion Suppression the Cause? start->check_suppression post_column Perform Post-Column Infusion check_suppression->post_column Qualitative Check post_extraction Perform Post-Extraction Spike Analysis check_suppression->post_extraction Quantitative Check qualitative Qualitative Result: Suppression zones identified post_column->qualitative quantitative Quantitative Result: % Suppression calculated post_extraction->quantitative

Caption: Diagnostic Workflow for Identifying Ion Suppression.

Q3: My this compound signal is low. Which sample preparation technique is best to reduce matrix effects?

A: The choice of sample preparation is one of the most effective ways to combat ion suppression by removing interfering matrix components before analysis.[8] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): The simplest and fastest method, but often the least clean. It removes proteins but leaves behind many other matrix components like salts and phospholipids, which are major causes of ion suppression.[2]

  • Liquid-Liquid Extraction (LLE): More selective than PPT. It involves extracting this compound into an immiscible organic solvent, leaving many polar interferences (like salts) in the aqueous layer.[9]

  • Solid-Phase Extraction (SPE): The most selective and effective technique for removing a wide range of interferences. It uses a packed sorbent to retain the analyte while matrix components are washed away, or vice-versa. While more time-consuming to develop, it typically yields the cleanest extracts and the least ion suppression.

cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Sample (e.g., Plasma) ppt1 Add Acetonitrile/ Methanol start->ppt1 lle1 Add Buffer & Organic Solvent start->lle1 spe1 Condition & Equilibrate Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt_out Analyze Supernatant ppt2->ppt_out lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate & Reconstitute lle2->lle3 lle_out Analyze Extract lle3->lle_out spe2 Load Sample spe1->spe2 spe3 Wash (Remove Matrix) spe2->spe3 spe4 Elute Analyte spe3->spe4 spe_out Analyze Eluate spe4->spe_out

Caption: Comparison of Common Sample Preparation Workflows.

Data Presentation: Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesIon Suppression Reduction
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Fast, simple, inexpensive, high recovery.Non-selective, high levels of residual phospholipids and salts.[2]Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Good removal of non-volatile salts and polar interferences.[9]Can be labor-intensive, potential for emulsions, requires solvent evaporation.Moderate to High
Solid-Phase Extraction (SPE) Selective retention of analyte or interferences on a solid sorbent.Highly selective, produces very clean extracts, can concentrate analyte.More complex method development, higher cost per sample.High to Very High
Q4: Can I optimize my LC method to avoid ion suppression for this compound?

A: Yes, chromatographic optimization is a powerful strategy. Since ion suppression only occurs when interferences co-elute with your analyte, improving the separation can move the this compound peak into a "cleaner" region of the chromatogram.[2]

  • Improve Resolution: Use a high-efficiency column (e.g., smaller particle size) or a column with a different selectivity (e.g., Biphenyl instead of C18) to better separate this compound from matrix components.[10]

  • Modify Gradient: Adjust the gradient slope. A shallower gradient around the elution time of your analyte can improve resolution from nearby interferences.[8]

  • Use UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) systems provide sharper and narrower peaks, which significantly reduces the probability of co-elution with interfering compounds from the matrix.[11]

Q5: Are there mass spectrometer settings I can change to minimize ion suppression?

A: While sample preparation and chromatography are the primary tools, some MS parameters can be adjusted:

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, especially for less polar compounds. If your analyte is compatible with APCI, this could be a viable option.[1][3]

  • Optimize Source Parameters: Fine-tuning parameters like gas temperatures, gas flows, and capillary voltage can sometimes help mitigate suppression, though this is often analyte and matrix-dependent.[5]

  • Use a Divert Valve: Program a divert valve to send the highly contaminated early and late portions of the chromatographic run (e.g., the solvent front containing salts) to waste instead of the MS source. This keeps the source cleaner and reduces overall contamination.[5]

Q6: I'm still seeing variability. How can I compensate for ion suppression during quantification?

A: The most effective way to compensate for unavoidable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4.[12] A SIL-IS is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same degree of ion suppression or enhancement as the analyte in every sample.[12] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma

This is a fast but non-selective method.

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.[13]

  • Evaporate the supernatant to dryness under a stream of nitrogen if concentration is needed, or inject directly into the LC-MS/MS system. If evaporated, reconstitute in mobile phase A.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma

This method offers better cleanup than PPT, particularly for removing salts.

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 50 µL of a basifying agent (e.g., 2 M NaOH or ammonium hydroxide) to adjust the pH and neutralize this compound.[14]

  • Add the internal standard.

  • Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or butyl acetate).[14]

  • Cap and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A and inject.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma

This protocol provides the cleanest extracts and is highly recommended for minimizing ion suppression.

  • Select Cartridge: Choose a mixed-mode or polymeric reversed-phase SPE cartridge suitable for basic compounds like this compound.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: Pre-treat 200 µL of plasma by diluting it 1:1 with 2% phosphoric acid. Load the pre-treated sample onto the cartridge.

  • Wash 1: Pass 1 mL of an acidic wash (e.g., 5% methanol in water with 0.1% formic acid) to remove polar interferences.

  • Wash 2: Pass 1 mL of a less polar wash (e.g., 20% methanol in water) to remove phospholipids and other medium-polarity interferences.

  • Elute: Elute this compound with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A for injection.[10]

Troubleshooting Summary

SymptomPotential Cause(s)Recommended Solution(s)
Low Signal Intensity Ion Suppression: Co-elution of matrix components (phospholipids, salts).1. Improve sample cleanup (switch from PPT to LLE or SPE). 2. Optimize LC separation to resolve analyte from interferences.[2] 3. Dilute the sample.[1]
Poor Reproducibility (High %CV) Variable Ion Suppression: Inconsistent matrix effects between samples.1. Use a stable isotope-labeled internal standard (SIL-IS).[12] 2. Implement a more robust sample preparation method like SPE.
Peak Shape Tailing or Splitting Matrix Overload / Contamination: High concentration of matrix components affecting chromatography or the ion source.1. Use a divert valve to keep the solvent front from entering the MS.[5] 2. Ensure sample cleanup is adequate. 3. Dilute the sample extract before injection.[12]
Signal Drifts Downward Over a Run Source Contamination: Accumulation of non-volatile matrix components (salts, polymers) in the ion source.1. Improve sample preparation to remove non-volatile buffers and salts.[9] 2. Clean the mass spectrometer's ion source. 3. Use volatile mobile phase additives (e.g., formic acid, ammonium formate).[15]

References

Technical Support Center: Desmethylcitalopram Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the pH optimization of Desmethylcitalopram liquid-liquid extraction (LLE). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind pH optimization for this compound LLE?

The pH of the aqueous sample is a critical factor in the liquid-liquid extraction of this compound. This is because this compound is a basic compound with a pKa value around 10.54-11.14.[1][2] The pH of the aqueous solution dictates the ionization state of the molecule.

  • At a pH below its pKa , this compound will be predominantly in its protonated (ionized) form, making it more soluble in the aqueous phase.

  • At a pH above its pKa , it will be in its neutral (un-ionized) form, which is more soluble in organic solvents and thus preferentially partitions into the organic phase during extraction.

Therefore, to achieve optimal extraction of this compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa.

Q2: Which organic solvents are suitable for the liquid-liquid extraction of this compound?

While various solvents can be used, dichloromethane has been reported as an effective solvent for the LLE of this compound.[3][4] The choice of solvent should be based on the polarity of the analyte and its immiscibility with the aqueous sample. A general rule is to match the polarity of the analyte with the extraction solvent.

Q3: How can I improve the recovery of this compound if it is too low?

Low recovery can be due to several factors. Here are some troubleshooting steps:

  • Verify pH: Ensure the pH of the aqueous sample is correctly adjusted to be basic (e.g., pH > 12) to ensure this compound is in its neutral form.

  • Increase Solvent to Sample Ratio: A higher ratio of organic solvent to the aqueous sample can enhance extraction efficiency.[5]

  • Salting Out: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of this compound in the aqueous layer and promote its transfer to the organic phase.[5][6]

  • Increase Mixing Time/Vigor: Ensure thorough mixing of the two phases to facilitate the partitioning of the analyte. However, be cautious as overly vigorous shaking can lead to emulsion formation.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Emulsion Formation High concentration of lipids or proteins in the sample matrix. Vigorous shaking.- Centrifuge the sample to break the emulsion. - Add a small amount of a different organic solvent to alter the polarity. - Use a gentle swirling or rocking motion for mixing instead of vigorous shaking.[7] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and facilitate phase separation.[7]
Low Analyte Recovery Incorrect pH of the aqueous phase. Inappropriate solvent-to-sample ratio. Insufficient mixing. Analyte degradation.- Re-measure and adjust the pH of the aqueous sample to be > 2 units above the pKa of this compound. - Increase the volume of the organic extraction solvent.[5] - Increase the mixing time or use a more efficient mixing technique. - Investigate the stability of this compound at the extraction pH and temperature.
Poor Reproducibility Inconsistent pH adjustment. Variable mixing time or intensity. Inaccurate volume measurements.- Use a calibrated pH meter and ensure consistent pH across all samples. - Standardize the mixing procedure (e.g., use a mechanical shaker for a set time and speed). - Use calibrated pipettes for all volume transfers.
Contamination of the Organic Phase Incomplete phase separation. Precipitation at the interface.- Allow sufficient time for the phases to separate completely. - Centrifuge the sample to achieve a clear separation. - If a precipitate is present, consider a filtration step after initial separation.

Experimental Protocols

General Protocol for pH Optimization of this compound LLE

This protocol outlines a general procedure for optimizing the pH for the liquid-liquid extraction of this compound from an aqueous sample.

  • Sample Preparation:

    • Take a known volume of the aqueous sample containing this compound.

  • pH Adjustment:

    • Prepare a series of samples and adjust the pH of each to a different value using a suitable base (e.g., 1M NaOH). It is recommended to test a range of pH values above the pKa of this compound (e.g., pH 11, 12, 13).

    • Use a calibrated pH meter to ensure accurate pH measurement.

  • Liquid-Liquid Extraction:

    • Add a measured volume of a suitable water-immiscible organic solvent (e.g., dichloromethane) to each sample. A typical starting ratio is 1:1 (v/v) of organic solvent to the aqueous sample.

    • Mix the two phases thoroughly for a set period (e.g., 5-10 minutes) using a mechanical shaker or by gentle inversion.

  • Phase Separation:

    • Allow the phases to separate. If an emulsion forms, centrifuge the sample at a moderate speed (e.g., 3000 rpm for 5 minutes).

    • Carefully collect the organic phase containing the extracted this compound.

  • Analysis:

    • Analyze the concentration of this compound in the organic phase using a suitable analytical method, such as HPLC or GC-MS.

  • Optimization:

    • Compare the recovery of this compound at each pH value to determine the optimal pH for extraction.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Aqueous Sample (containing this compound) B pH Adjustment (e.g., add NaOH) A->B C Add Organic Solvent (e.g., Dichloromethane) B->C D Mix Phases C->D E Phase Separation (Centrifuge if needed) D->E F Collect Organic Phase E->F G Analyze this compound (e.g., HPLC) F->G

Caption: Experimental workflow for this compound LLE.

pH_Effect cluster_aqueous Aqueous Phase cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) cluster_organic Organic Phase A This compound-H+ (Ionized, Water-Soluble) D Low Partitioning A->D Favored B This compound (Neutral, Less Water-Soluble) C High Partitioning B->C Favored

Caption: Effect of pH on this compound partitioning.

References

Selecting the appropriate column for Desmethylcitalopram HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Desmethylcitalopram. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions between the basic amine group of this compound and acidic silanol groups on the silica-based column packing.- Use a high-purity, end-capped C18 column to minimize exposed silanol groups.- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active sites on the stationary phase.[1]- Adjust the mobile phase pH to be 2-3 units above the pKa of the amine to ensure it is in its neutral, free-base form, which can improve peak shape.[1]
Poor Resolution Between this compound and Citalopram Inadequate separation efficiency of the column or suboptimal mobile phase composition.- Optimize the mobile phase composition by adjusting the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.- Evaluate a column with a different selectivity, such as a phenyl-hexyl or a C8 column.- Ensure the column is properly conditioned and has not deteriorated. A decrease in theoretical plates can lead to poor resolution.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for proper functioning and ensure there are no leaks. Manually prepare the mobile phase to bypass any potential issues with solvent mixing devices.[2]
Low Signal Intensity or Poor Sensitivity Suboptimal detection wavelength, sample degradation, or insufficient sample concentration.- For UV detection, ensure the wavelength is set to the absorption maximum of this compound (around 240 nm).[3]- For higher sensitivity, consider using a fluorescence detector with excitation at ~250 nm and emission at ~325 nm.[4][5]- Ensure proper sample handling and storage to prevent degradation.
High Backpressure Blockage in the HPLC system, column frit, or guard column.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column from particulate matter.[2]- If pressure is high, systematically check for blockages starting from the detector and moving backward to the pump.
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Run blank injections to identify the source of the ghost peaks.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for this compound analysis?

A1: A C18 reversed-phase column is the most commonly used and recommended stationary phase for the analysis of this compound.[3][4][5][6][7] These columns provide good retention and separation of this compound from its parent drug, Citalopram, and other metabolites. C8 columns can also be considered as an alternative.[8]

Q2: How can I improve the peak shape of this compound, which is a primary amine?

A2: Primary amines like this compound can exhibit peak tailing due to interactions with residual silanol groups on the silica support of the column.[1] To mitigate this, consider the following:

  • Use a modern, high-purity, end-capped C18 column.

  • Add a competing base like triethylamine (TEA) to the mobile phase.[1]

  • Adjust the mobile phase to a more alkaline pH to ensure the amine is in its free-base form.[1]

Q3: What are typical mobile phase compositions for this compound analysis?

A3: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer.[3][4][6] The buffer is typically a phosphate buffer or water with a pH modifier like formic acid or perchloric acid.[4][6] The exact ratio of organic to aqueous phase will depend on the specific column and desired retention time. A typical starting point could be a gradient or isocratic elution with acetonitrile and a phosphate buffer at a pH of around 2.5 to 4.[3][4]

Q4: What detection method is most suitable for this compound analysis?

A4: Both UV and fluorescence detection can be used. UV detection is commonly performed at around 240 nm.[3] However, fluorescence detection offers higher sensitivity, with typical excitation and emission wavelengths of approximately 250 nm and 325 nm, respectively.[4][5]

Q5: Is a chiral separation necessary for this compound analysis?

A5: If the goal is simply to quantify the total concentration of this compound, a standard achiral C18 column is sufficient. However, if you need to separate and quantify the individual enantiomers (S-(+)-Desmethylcitalopram and R-(-)-Desmethylcitalopram), a chiral HPLC method is required.[9][10][11] This typically involves using a chiral stationary phase (CSP), such as a cyclodextrin-based or polysaccharide-based column.[9][10][12]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound in a sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[6]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 50% methanol.[4]

  • Elute this compound from the cartridge with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[4]

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 125 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (e.g., 2:1 v/v), with the pH adjusted to 4.0 with 0.1 N HCl.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 50 µL.[4]

  • Detection:

    • UV: 240 nm.[3]

    • Fluorescence: Excitation at 250 nm, Emission at 325 nm.[4][5]

3. Data Analysis

  • Construct a calibration curve using standards of known this compound concentrations.

  • Integrate the peak area of this compound in the sample chromatogram.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate HPLC column for this compound analysis.

ColumnSelectionWorkflow Analyte Analyte: this compound Properties Key Properties: - Primary Amine - Moderately Polar - Often analyzed with parent drug (Citalopram) Analyte->Properties Goal Analysis Goal Properties->Goal Achiral Quantify Total this compound Goal->Achiral Achiral Chiral Separate Enantiomers Goal->Chiral Chiral RP_HPLC Reversed-Phase HPLC Achiral->RP_HPLC Chiral_Column Chiral Stationary Phase (CSP) (e.g., Cyclodextrin, Polysaccharide) Chiral->Chiral_Column C18 C18 Column (Most Common) RP_HPLC->C18 Primary Choice C8_Phenyl Alternative Columns: C8 or Phenyl-Hexyl RP_HPLC->C8_Phenyl Consider for selectivity tuning Optimization Method Optimization: - Mobile Phase pH - Organic Modifier % - Temperature C18->Optimization C8_Phenyl->Optimization Chiral_Column->Optimization

Caption: Workflow for selecting an HPLC column for this compound analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantification of Desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The methodologies and validation parameters are presented in accordance with regulatory guidelines to ensure data integrity and reliability.[1][2][3][4][5][6][7]

Experimental Workflow & Validation Process

The general workflow for the validation of a bioanalytical method involves several key stages, from sample preparation to data analysis, ensuring the method is reliable, reproducible, and accurate for its intended purpose.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters cluster_data Data Processing & Reporting Matrix Biological Matrix (Plasma, Serum, etc.) Spiking Spiking with Analyte & Internal Standard Matrix->Spiking Extraction Extraction (SPE, LLE, PPT) Spiking->Extraction Chromatography LC-MS/MS, HPLC, or GC-MS Extraction->Chromatography Detection Detection Chromatography->Detection Quantification Quantification Detection->Quantification Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Recovery Recovery Stability Stability Report Validation Report Quantification->Report

Caption: General workflow for bioanalytical method validation.

Comparison of Validated Bioanalytical Methods

The following tables summarize the key performance characteristics of different analytical techniques used for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterHPLC-Fluorescence[8][9]HPLC-UV[10]
Linearity Range (ng/mL) 6 - 8005 - 75
Lower Limit of Quantification (LLOQ) (ng/mL) 65
Accuracy (%) Within ±15% of nominal valuesNot explicitly stated, but method deemed accurate
Precision (CV%) Within-run: ≤ 3.1%, Between-run: ≤ 8.8%Not explicitly stated, but method deemed precise
Recovery (%) 104 ± 3High percentage recovery
Internal Standard Not specifiedProtriptyline
Biological Matrix PlasmaPlasma
Mass Spectrometry (MS) Based Methods
ParameterLC-MS/MS[11]GC-MS[12]
Linearity Range (mg/kg or ng/mL) 0.005 - 0.50 mg/kg10 - 500 ng/mL
Lower Limit of Quantification (LLOQ) (mg/kg or ng/mL) 0.005 mg/kg1 ng/mL
Accuracy (Bias %) ≤ 16%Not explicitly stated
Precision (CV%) ≤ 16%Not explicitly stated
Recovery (%) 71 - 80Not explicitly stated
Internal Standard Not specifiedSeparate internal standard for each drug
Biological Matrix Whole BloodPlasma

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published and validated methods.

HPLC-Fluorescence Method Protocol

This protocol is adapted from a method for the simultaneous analysis of citalopram and this compound in plasma.[8][9]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of deproteinized plasma, add the internal standard.

  • Condition a C18 SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. Chromatographic Conditions

  • Column: C18 analytical column.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile/methanol) and buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound.

c. Validation Parameters

  • Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of this compound and an internal standard. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[5][6]

  • Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a non-extracted standard at the same concentration.

  • Stability: Evaluate the stability of this compound in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

LC-MS/MS Method Protocol

This protocol is based on a method for the enantioselective analysis of citalopram and this compound in whole blood.[11]

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 0.1 g of whole blood, add an internal standard.

  • Adjust the pH with 2 M NaOH.

  • Add butyl acetate and vortex to extract the analytes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: Chiral column (e.g., Chirobiotic V).

  • Mobile Phase: Isocratic elution with a mixture of methanol, ammonia, and acetic acid (e.g., 1000:1:1).

  • Flow Rate: Optimized for the UHPLC system.

  • Mass Spectrometry: Tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode with positive ionization. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

c. Validation Parameters

  • Follow the same validation principles as outlined for the HPLC-Fluorescence method (Linearity, Accuracy, Precision, Recovery, and Stability), adhering to regulatory guidelines for bioanalytical method validation.[1][3][13]

GC-MS Method Protocol

This protocol is derived from a method for the determination of citalopram and its metabolites in plasma.[12]

a. Sample Preparation (Liquid-Solvent Extraction and Derivatization)

  • Add an internal standard to the plasma sample.

  • Perform a liquid-solvent extraction to separate basic compounds.

  • Derivatize the demethylated amines with trifluoroacetic anhydride.

  • Evaporate and reconstitute the sample in a suitable solvent for GC injection.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: A capillary column suitable for amine analysis (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient for the separation of the analytes.

  • Mass Spectrometry: GC-MS system operating in electron impact (EI) mode.

c. Validation Parameters

  • The validation of the GC-MS method should include the assessment of linearity, sensitivity (limit of quantification), accuracy, precision, and selectivity as per regulatory standards.[2][13] The correlation coefficient for the calibration curves should be ≥ 0.99.[12]

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Desmethylcitalopram, the primary active metabolite of the widely prescribed antidepressant, Citalopram.

This document outlines the experimental protocols and performance data for both methodologies, offering a comprehensive resource for selecting the appropriate analytical technique for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative performance characteristics of HPLC and LC-MS/MS methods for the determination of this compound, compiled from various validated studies.

Table 1: Performance Characteristics of HPLC Methods for this compound Analysis

ParameterReported Performance
Linearity Range 5 - 75 ng/mL[1]
Accuracy Satisfactory results reported[1]
Precision (CV%) Intra-day: 2.43% - 3.73%; Inter-day data satisfactory[1]
Limit of Quantification (LOQ) 6 ng/mL[2]
Recovery High percentage recovery values obtained[1]

Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Analysis

ParameterReported Performance
Linearity Range 0.3 - 100 ng/mL[3]
Accuracy (Trueness) 90.0% - 113.3% in plasma[3]
Precision (CV%) Repeatability: 0.9% - 15.9%; Intermediate Precision: 1.3% - 17.8% in plasma[3]
Limit of Detection (LOD) 0.001 mg/kg (equivalent to 1 ng/mL)[4]
Limit of Quantification (LOQ) 0.33 - 1.20 ng/mL[5]
Recovery 71% - 80%[4]

Experimental Protocols

Below are detailed methodologies for representative HPLC and LC-MS/MS assays for this compound analysis.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

A common approach for the analysis of this compound involves reversed-phase HPLC.

  • Sample Preparation: Solid-phase extraction (SPE) is frequently employed to isolate this compound from biological matrices like plasma. C18 cartridges are a common choice for this purpose[1]. The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte, which is then evaporated and reconstituted in the mobile phase[1].

  • Chromatographic Conditions:

    • Column: A Develosil ODS HG-5 RP C18 column (5µm, 15cm x 4.6mm i.d.) is a suitable choice[6].

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a ratio of approximately 20:80 (v/v) is often used[6].

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is commonly performed at a wavelength of 239 nm[6]. Fluorescence detection can also be used to enhance sensitivity[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound.

  • Sample Preparation: Protein precipitation is a simple and effective method for sample cleanup. This can be followed by solid-phase extraction for further purification[3]. Alternatively, liquid-liquid extraction can also be utilized.

  • Chromatographic Conditions:

    • Column: A Poroshell StableBond-C18 column (150 mm length x 4.6 mm internal diameter, 2.7 µm particle size) has been shown to be effective[5]. For chiral separations, a Phenomenex® Lux Cellulose-2 column can be used[3].

    • Mobile Phase: A common mobile phase combination is a 50 mM formic acid buffer and acetonitrile in a 50:50 (v/v) ratio, run in isocratic mode[5].

    • Flow Rate: A flow rate of 0.5 mL/min is often employed[5].

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For N-Nitroso Desmethyl Citalopram, a related impurity, transitions such as m/z 291.1 as the quantifier and m/z 138 and 263.1 as qualifiers have been reported[5].

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Sample Preparation cluster_2 Method Validation cluster_3 Analysis & Data Comparison dev_hplc HPLC Method Development Column Selection Mobile Phase Optimization Detection Wavelength validation Validation Parameters Linearity Accuracy Precision LOQ/LOD Recovery Specificity dev_hplc->validation dev_lcms LC-MS/MS Method Development Column Selection Mobile Phase Optimization MS/MS Tuning dev_lcms->validation sample_prep Biological Matrix (e.g., Plasma, Serum) spe Solid-Phase Extraction (SPE) sample_prep->spe l_l_e Liquid-Liquid Extraction (LLE) sample_prep->l_l_e protein_precip Protein Precipitation sample_prep->protein_precip analysis_hplc HPLC Analysis spe->analysis_hplc analysis_lcms LC-MS/MS Analysis spe->analysis_lcms l_l_e->analysis_hplc protein_precip->analysis_lcms validation->analysis_hplc validation->analysis_lcms data_comp Data Comparison & Cross-Validation Report analysis_hplc->data_comp analysis_lcms->data_comp

References

Comparative Potency of Desmethylcitalopram and Citalopram at the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities and functional potencies of citalopram and its primary metabolite, desmethylcitalopram, at the human serotonin transporter.

This guide provides a comprehensive comparison of the in vitro potency of the selective serotonin reuptake inhibitor (SSRI) citalopram and its active metabolite, this compound, at the human serotonin transporter (SERT). The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound for its target is a critical determinant of its pharmacological activity. In the context of SSRIs, a higher affinity for SERT generally correlates with greater potency in inhibiting serotonin reuptake. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding interaction.

A seminal study by Tatsumi and colleagues (1997) systematically characterized the binding profiles of numerous antidepressants and their metabolites at human monoamine transporters.[1] Their findings indicate that this compound exhibits a binding affinity for the human serotonin transporter that is comparable to that of its parent compound, citalopram.[1] This suggests that the N-demethylation of citalopram does not significantly alter its ability to bind to the primary target responsible for its therapeutic effect. Another study confirmed that this compound inhibits serotonin uptake at potencies similar to its parent compound.[2]

For a direct comparison, the Ki values from the aforementioned study are summarized in the table below.

CompoundTargetKi (nM)
CitalopramHuman SERT1.8
This compoundHuman SERT6.2

Experimental Protocols

The determination of binding affinities for citalopram and this compound at SERT is typically achieved through in vitro radioligand binding assays. The following is a detailed methodology based on commonly employed protocols in the field.

Radioligand Binding Assay for SERT

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human serotonin transporter by measuring the displacement of a specific radioligand.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).[3]

  • Radioligand: [³H]Citalopram, a tritiated form of citalopram with high affinity for SERT.[3]

  • Test Compounds: Citalopram and this compound.

  • Reference Compound (for non-specific binding): A high concentration of a known SERT inhibitor, such as Fluoxetine (e.g., 10 µM).[3]

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[3]

  • Wash Buffer: Ice-cold Assay Buffer.[3]

  • Scintillation Cocktail: A formulation suitable for aqueous samples.[3]

  • Equipment: 96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.[3][4]

Procedure:

  • Cell Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Cell membrane preparation, [³H]Citalopram, and assay buffer.

      • Non-specific Binding: Cell membrane preparation, [³H]Citalopram, and a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

      • Competition Binding: Cell membrane preparation, [³H]Citalopram, and serial dilutions of the test compounds (citalopram or this compound).

    • The concentration of [³H]Citalopram should be close to its Kd value for SERT.[3]

    • Incubate the plate at room temperature for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[3]

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[3]

    • Place the filter mats into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_cells Culture hSERT-expressing HEK293 cells prep_membranes Prepare cell membranes (homogenization & centrifugation) prep_cells->prep_membranes incubation Incubate membranes with [3H]Citalopram & Test Compounds prep_membranes->incubation prep_reagents Prepare reagents (Radioligand, Buffers, Test Compounds) prep_reagents->incubation filtration Separate bound & free radioligand (Filtration) incubation->filtration counting Measure radioactivity (Scintillation Counting) filtration->counting analysis Calculate Ki values (Cheng-Prusoff equation) counting->analysis

Caption: Experimental workflow for determining SERT binding affinity.

SERT_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron serotonin_synapse Serotonin (5-HT) sert SERT serotonin_synapse->sert Binds to SERT serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake Transports 5-HT citalopram Citalopram / This compound citalopram->sert Inhibits

Caption: Serotonin reuptake inhibition by Citalopram/Desmethylcitalopram.

Conclusion

The available experimental data indicates that this compound, the primary active metabolite of citalopram, retains a high affinity for the human serotonin transporter, comparable to that of the parent drug. This suggests that this compound likely contributes significantly to the overall therapeutic effect of citalopram by inhibiting serotonin reuptake. The methodologies outlined in this guide provide a robust framework for the continued investigation of the pharmacological properties of these and other compounds targeting the serotonin transporter.

References

A Head-to-Head Comparison of Desmethylcitalopram and Other SSRI Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological profiles of active drug metabolites is critical for optimizing therapeutic strategies and anticipating potential drug-drug interactions. This guide provides a detailed head-to-head comparison of desmethylcitalopram, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram, with other key SSRI metabolites: norfluoxetine (from fluoxetine), desmethylsertraline (from sertraline), and desvenlafaxine (the active metabolite of venlafaxine, an SNRI often compared with SSRIs).

This comparison delves into their binding affinities for key neurotransmitter transporters, their potency in inhibiting neurotransmitter reuptake, and their potential for drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition. All quantitative data is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.

Comparative Pharmacological Profile

The therapeutic and adverse effects of many SSRIs are not solely attributable to the parent drug but also to their active metabolites, which can have distinct potencies and selectivities. The following tables summarize the available quantitative data for this compound and its counterparts.

Neurotransmitter Transporter Binding Affinity

Binding affinity (Ki), measured in nanomolars (nM), indicates the concentration of a compound required to occupy 50% of the target transporters. A lower Ki value signifies a higher binding affinity.

MetaboliteSerotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Dopamine Transporter (DAT) Ki (nM)
This compound Similar to Citalopram[1]~500-fold lower than for SERT[1]Not reported
Norfluoxetine 8.72 ± 1.30[2]--
Desmethylsertraline 76[3]420[3]440[3]
Desvenlafaxine 40.2 ± 1.6[4]558.4 ± 121.6[4]Weak affinity (62% inhibition at 100 µM)[4]
Neurotransmitter Reuptake Inhibition

The half-maximal inhibitory concentration (IC50), in nanomolars (nM) or micromolars (µM), represents the concentration of a metabolite required to inhibit 50% of the reuptake of a specific neurotransmitter.

MetaboliteSerotonin (5-HT) Reuptake IC50Norepinephrine (NE) Reuptake IC50Dopamine (DA) Reuptake IC50
This compound Not directly reportedNot directly reportedNot directly reported
Norfluoxetine Potent inhibitor (in vivo data)[5]--
Desmethylsertraline 0.45 µM (rat striatum)4.6 µM (rat hypothalamus)3.8 µM (rat striatum)
Desvenlafaxine 47.3 ± 19.4 nM[4]531.3 ± 113.0 nM[4]No significant effect
Cytochrome P450 (CYP) Enzyme Inhibition

Inhibition of CYP enzymes is a major mechanism of drug-drug interactions. The inhibition constant (Ki) indicates the concentration of the inhibitor that produces half-maximal inhibition.

MetaboliteCYP2D6 Inhibition (Ki)CYP3A4 Inhibition (Ki)CYP2C19 Inhibition (Ki)
This compound Weak inhibitorNegligible inhibitionWeak inhibitor
(S)-Norfluoxetine --7 µM (Time-dependent)[6]
(R)-Norfluoxetine -8 µM (Time-dependent)[6]-
Desmethylsertraline Moderate inhibitor--
Desvenlafaxine Not a significant inhibitorNot a significant inhibitorNot a significant inhibitor

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured and harvested.

  • The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[7]

  • The cell suspension is homogenized and centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation (10-50 µg of protein), a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound (e.g., this compound).

  • For total binding, the test compound is replaced with buffer. For non-specific binding, a high concentration of a known potent inhibitor for the respective transporter is added.[7]

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[7]

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound to the radioligand.[7]

  • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis HEK293 HEK293 cells expressing transporter (SERT, NET, or DAT) Homogenization Homogenization HEK293->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Membranes Isolated Cell Membranes Centrifugation->Membranes Plate 96-well Plate Membranes->Plate Components Add: - Membranes - Radioligand - Test Compound Plate->Components Incubation Incubate to Equilibrium Components->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Experimental workflow for radioligand binding assay.
In Vitro Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes, which are isolated nerve terminals.

1. Synaptosome Preparation:

  • A specific brain region from a rodent (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine) is dissected and homogenized in a sucrose buffer.[8]

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • The final synaptosomal pellet is resuspended in a suitable buffer, and the protein concentration is determined.[8]

2. Uptake Assay:

  • The assay is conducted in a 96-well plate format.

  • Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle at 37°C.[8]

  • The uptake reaction is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).[8]

  • The incubation is carried out for a short period (1-5 minutes) to measure the initial rate of uptake.[8]

3. Termination and Detection:

  • The uptake is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.[8]

  • The filters are washed with ice-cold buffer to remove unbound radiolabel.

  • The radioactivity trapped within the synaptosomes on the filters is quantified using a liquid scintillation counter.[8]

4. Data Analysis:

  • The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective uptake inhibitor) from the total uptake.

  • The IC50 value is calculated by plotting the percentage of inhibition of specific uptake against the concentration of the test compound.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_detect Termination & Detection Brain Rodent Brain Tissue Homogenize Homogenization Brain->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Synaptosomes Synaptosome Pellet Centrifuge->Synaptosomes Preincubation Pre-incubate Synaptosomes with Test Compound Synaptosomes->Preincubation Initiation Add Radiolabeled Neurotransmitter Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 Counting->Analysis

Workflow for in vitro synaptosomal uptake assay.
Fluorometric Cytochrome P450 Inhibition Assay

This high-throughput assay is used to determine the potential of a compound to inhibit the activity of various CYP450 enzymes.

1. Reagents and Plate Setup:

  • The assay is performed in a 96-well microplate.

  • Recombinant human CYP enzymes, a fluorogenic probe substrate specific for the CYP isoform being tested, and a NADPH-generating system are required.[9][10]

  • Serial dilutions of the test compound are prepared.

2. Assay Procedure:

  • The CYP enzyme and the test compound are pre-incubated in a buffer solution.

  • The reaction is initiated by adding the fluorogenic substrate and the NADPH-generating system.[9][10]

  • The plate is incubated at 37°C, and the fluorescence generated by the metabolism of the probe substrate is measured over time using a fluorescence plate reader.[9]

3. Data Analysis:

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

G Reagents Prepare Reagents: - Recombinant CYP Enzyme - Fluorogenic Substrate - NADPH-generating system - Test Compound Dilutions Plate 96-well Microplate Reagents->Plate Preincubation Pre-incubate CYP Enzyme and Test Compound Plate->Preincubation Initiation Initiate Reaction with Substrate and NADPH System Preincubation->Initiation Measurement Measure Fluorescence over Time at 37°C Initiation->Measurement Analysis Calculate Reaction Rate, % Inhibition, and IC50 Measurement->Analysis G Presynaptic Presynaptic Neuron Serotonin_Synapse Serotonin Presynaptic->Serotonin_Synapse Release Postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Serotonin_Synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binds SERT->Presynaptic SSRI_Metabolite SSRI Metabolite (e.g., this compound) SSRI_Metabolite->SERT Inhibits G Citalopram Citalopram This compound This compound Citalopram->this compound Fluoxetine Fluoxetine Norfluoxetine Norfluoxetine Fluoxetine->Norfluoxetine Sertraline Sertraline Desmethylsertraline Desmethylsertraline Sertraline->Desmethylsertraline Venlafaxine Venlafaxine (SNRI) Desvenlafaxine Desvenlafaxine Venlafaxine->Desvenlafaxine CYP2C19 CYP2C19 CYP2C19->Citalopram CYP2D6_1 CYP2D6 CYP2D6_1->Citalopram CYP3A4 CYP3A4 CYP3A4->Citalopram CYP2D6_2 CYP2D6 CYP2D6_2->Fluoxetine CYP2B6 CYP2B6 CYP2B6->Sertraline CYP2D6_3 CYP2D6 CYP2D6_3->Venlafaxine

References

A Comparative Analysis of S-Desmethylcitalopram and R-Desmethylcitalopram: Enantioselective Effects on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a racemic mixture of two enantiomers, S-citalopram (escitalopram) and R-citalopram. Its primary active metabolite, desmethylcitalopram, also exists as two enantiomers: S-Desmethylcitalopram and R-Desmethylcitalopram. Emerging evidence indicates that these enantiomers exhibit distinct pharmacological profiles, particularly in their interaction with monoamine transporters. This guide provides a comprehensive comparison of the enantioselective effects of S-Desmethylcitalopram and R-Desmethylcitalopram, supported by available experimental data, to inform research and drug development efforts in neuropsychopharmacology.

Data Presentation

The following tables summarize the available quantitative data comparing the in vitro potency and in vivo pharmacokinetic properties of S-Desmethylcitalopram and R-Desmethylcitalopram.

Table 1: In Vitro Potency in Serotonin Reuptake Inhibition

EnantiomerRelative Potency (S vs. R)
S-Desmethylcitalopram6.6-fold more potent
R-Desmethylcitalopram-

Table 2: Pharmacokinetic Properties

EnantiomerApparent Metabolic Clearance (L/h)
S-Desmethylcitalopram38.5[1]
R-Desmethylcitalopram23.8[1]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a method to determine the binding affinity (Ki) of S- and R-Desmethylcitalopram for human SERT, DAT, and NET expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

  • Unlabeled ligands for non-specific binding determination (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET)

  • Test compounds: S-Desmethylcitalopram and R-Desmethylcitalopram

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cells in membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add cell membranes and the appropriate radioligand.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the corresponding unlabeled ligand.

    • Competitor Binding: Add cell membranes, radioligand, and varying concentrations of S- or R-Desmethylcitalopram.

    • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay using Synaptosomes

This protocol describes a method to measure the functional potency of S- and R-Desmethylcitalopram in inhibiting serotonin reuptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum or whole brain minus cerebellum)

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer-HEPES buffer (KRH)

  • [³H]Serotonin (5-HT)

  • Test compounds: S-Desmethylcitalopram and R-Desmethylcitalopram

  • Selective serotonin reuptake inhibitor for non-specific uptake determination (e.g., fluoxetine)

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Protein assay kit

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.

  • Reuptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with either vehicle, a high concentration of a known SERT inhibitor (for non-specific uptake), or varying concentrations of S- or R-Desmethylcitalopram for a short period at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]5-HT to all wells.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Detection:

    • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold KRH buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of the test compounds.

    • Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the specific [³H]5-HT uptake, using non-linear regression analysis.

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Serotonin Reuptake Inhibition Assay cells HEK293 Cells (Expressing Transporter) membranes Membrane Preparation cells->membranes assay Binding Assay (Radioligand + Competitor) membranes->assay filtration Filtration & Washing assay->filtration counting Scintillation Counting filtration->counting analysis_b Data Analysis (IC50 -> Ki) counting->analysis_b brain Rat Brain Tissue synaptosomes Synaptosome Preparation brain->synaptosomes uptake_assay Reuptake Assay ([3H]5-HT + Inhibitor) synaptosomes->uptake_assay filtration_u Filtration & Washing uptake_assay->filtration_u counting_u Scintillation Counting filtration_u->counting_u analysis_u Data Analysis (IC50) counting_u->analysis_u signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake Receptor Serotonin Receptor Serotonin_cleft->Receptor Signal Signal Transduction Receptor->Signal This compound S/R-Desmethylcitalopram This compound->SERT Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Activity of Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological activity of Desmethylcitalopram, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram. Its performance is compared with that of its parent compound and other commonly used SSRIs, supported by experimental data from preclinical studies.

Introduction

This compound is an active metabolite of the antidepressant drugs citalopram and escitalopram. Like its parent compounds, this compound functions as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission. Understanding the specific pharmacological profile of this metabolite is crucial for a comprehensive assessment of the therapeutic efficacy and potential side effects of its parent drugs. This guide summarizes key in vitro and in vivo data to facilitate a direct comparison of this compound with other relevant compounds.

Data Presentation

In Vitro Activity: Transporter Binding Affinities

The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT). The binding affinity of a compound for SERT and other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key determinant of its potency and selectivity. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and other selected SSRIs for human monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
This compound 8.81,800>10,000~205>1,136
Escitalopram1.17,84127,410~7,128~24,918
Citalopram1.86,100>10,000~3,389>5,556
Sertraline0.2942025~1,448~86
Fluoxetine1.06604,1806604,180
Paroxetine0.1404904004,900

Note: Data is compiled from various sources and experimental conditions may vary. Direct head-to-head comparative studies are limited.

In Vivo Activity: Preclinical Models of Antidepressant Efficacy

The in vivo efficacy of antidepressants is often evaluated using animal models that are sensitive to clinically effective treatments. The Forced Swim Test (FST) is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant-like activity. Microdialysis is a technique used to measure extracellular neurotransmitter levels in the brain of freely moving animals, providing a direct assessment of a drug's effect on synaptic serotonin concentrations.

Forced Swim Test (FST) in Rats (Citalopram Data)

TreatmentDose (mg/kg, i.p.)Change in Immobility Time
Vehicle-Baseline
Citalopram7.5~30% decrease[1]
Citalopram15~50% decrease[1]

Microdialysis in Rats: Extracellular Serotonin Levels in the Medial Prefrontal Cortex (Citalopram Data)

TreatmentDose (mg/kg, s.c.)Peak Increase in Extracellular 5-HT
Citalopram (acute)3~150% of baseline[2]
Citalopram (acute)30~200-250% of baseline[2]
Citalopram (repeated)3 (challenge dose)~170-200% of baseline[2]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific transporter (e.g., SERT, NET, DAT).

General Procedure:

  • Membrane Preparation: Cell membranes from cells stably expressing the human transporter of interest (e.g., HEK293-hSERT) are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) at a concentration near its dissociation constant (Kd) and various concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a test compound in rodents.

General Procedure:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session (for rats): On the first day, animals are placed in the cylinder for a 15-minute pre-swim session.

  • Test Session: 24 hours after the pre-test, the animals are administered the test compound or vehicle at a specified time before being placed back into the water for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test session is recorded and scored by a trained observer or an automated tracking system.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters (e.g., serotonin) in specific brain regions of awake, freely moving animals following drug administration.

General Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized animal. The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: The dialysate, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, is collected at regular intervals (e.g., every 20 minutes).

  • Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the test compound is administered (e.g., systemically or through the probe via reverse dialysis).

  • Data Analysis: The changes in extracellular neurotransmitter concentrations over time are expressed as a percentage of the baseline levels.

Mandatory Visualization

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis VMAT2 VMAT2 5HT_synthesis->VMAT2 packaging Synaptic_Vesicle Synaptic Vesicle (5-HT storage) VMAT2->Synaptic_Vesicle 5HT_synapse 5-HT Synaptic_Vesicle->5HT_synapse release SERT SERT 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake This compound This compound This compound->SERT inhibition 5HT_synapse->SERT uptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor binding Signal_Transduction Signal Transduction 5HT_receptor->Signal_Transduction

Caption: Serotonin transporter (SERT) inhibition by this compound.

Experimental_Workflow_Radioligand_Binding start Start prep Prepare cell membranes expressing hSERT start->prep incubate Incubate membranes with [3H]citalopram & this compound prep->incubate filter Filter to separate bound and free radioligand incubate->filter count Quantify radioactivity (scintillation counting) filter->count analyze Analyze data to determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for in vitro radioligand binding assay.

Logical_Relationship_Selectivity This compound This compound SERT_affinity High Affinity for SERT (Low Ki) This compound->SERT_affinity NET_affinity Low Affinity for NET (High Ki) This compound->NET_affinity DAT_affinity Very Low Affinity for DAT (High Ki) This compound->DAT_affinity Selectivity High Selectivity for SERT SERT_affinity->Selectivity NET_affinity->Selectivity DAT_affinity->Selectivity

Caption: Relationship between binding affinities and selectivity.

References

Comparative Analysis of Binding Affinities: Desmethylcitalopram and Escitalopram

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinities of Escitalopram and its primary metabolite, Desmethylcitalopram, with a focus on their interaction with the serotonin transporter (SERT). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Escitalopram, the (S)-enantiomer of citalopram, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and anxiety disorders.[1] Its therapeutic efficacy is primarily attributed to its high-affinity binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft and thereby enhances serotonergic neurotransmission. In the body, escitalopram is metabolized to this compound, which is also pharmacologically active.[1] Understanding the comparative binding profiles of both the parent drug and its metabolite is crucial for a comprehensive understanding of its overall pharmacological effect.

Binding Affinity Data

The binding affinities of Escitalopram and this compound for the human serotonin transporter (SERT) and norepinephrine transporter (NET) are summarized in the table below. The data, presented as inhibition constants (Ki), indicate the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value signifies a higher binding affinity.

CompoundTransporterKi (nM)
Escitalopram SERT0.28 ± 0.01[2]
NET28,200 ± 2,850[2]
This compound SERTSimilar to Citalopram
NET500-fold lower affinity than for SERT[2]

Note: The Ki value for this compound's affinity to SERT is reported to be similar to that of its parent compound, citalopram.[2] Escitalopram has been shown to be approximately 30-fold more potent than its R-enantiomer.[3]

Experimental Protocols

The binding affinity data presented are typically determined through competitive radioligand binding assays. A generalized protocol for such an assay targeting SERT is outlined below.

Objective: To determine the binding affinity (Ki) of test compounds (Escitalopram and this compound) for the serotonin transporter (SERT).

Materials:

  • Radioligand: A substance with high affinity for SERT that is labeled with a radioactive isotope, such as [3H]-Citalopram.

  • Tissue Preparation: Membranes from cells expressing SERT or homogenized brain tissue (e.g., rat cerebral cortex).[4]

  • Test Compounds: Escitalopram and this compound at varying concentrations.

  • Displacer: A non-labeled compound with high affinity for SERT (e.g., imipramine) to determine non-specific binding.[4]

  • Assay Buffer: Tris-HCl buffer with physiological salt concentrations.[4]

  • Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., Whatman GF/B filters).[4]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.[4]

Procedure:

  • Tissue Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[4]

  • Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of displacer for non-specific binding).[4]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. A typical incubation period is 1 hour at 22°C.[4]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[4]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the experimental workflow of a competitive binding assay and the signaling pathway of serotonin reuptake inhibition.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Tissue Tissue/Cell Homogenate Assay_Tube Assay Tube (Incubate at 22°C) Tissue->Assay_Tube Radioligand Radioligand ([3H]-Citalopram) Radioligand->Assay_Tube Test_Compound Test Compound (e.g., Escitalopram) Test_Compound->Assay_Tube Filtration Vacuum Filtration Assay_Tube->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Serotonin_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_drug_action Drug Action Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT SERT SERT->Presynaptic Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Receptor->Postsynaptic Signal SSRI Escitalopram or This compound SSRI->SERT Inhibition

Caption: Inhibition of serotonin reuptake by Escitalopram/Desmethylcitalopram.

Conclusion

Both Escitalopram and its active metabolite, this compound, exhibit high affinity for the serotonin transporter. Escitalopram is a potent and selective inhibitor of SERT with significantly lower affinity for the norepinephrine transporter. This compound also demonstrates a strong affinity for SERT, suggesting it contributes to the overall therapeutic effect of the parent drug. The high selectivity of these compounds for SERT over other monoamine transporters is a key factor in their favorable side-effect profile compared to less selective antidepressants. This comparative analysis underscores the importance of considering the pharmacological activity of metabolites when evaluating the overall clinical profile of a drug.

References

Inter-laboratory Validation of Desmethylcitalopram Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various validated bioanalytical methods for the quantification of Desmethylcitalopram (DCIT), the primary active metabolite of the antidepressant Citalopram. The data presented is compiled from several independent laboratory validations, offering insights into the performance of different analytical techniques across various biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Quantitative Performance Data

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative data from different studies for the analysis of this compound, providing a basis for comparison between methods and laboratories.

Table 1: Linearity and Sensitivity of this compound Assays

Analytical MethodBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
UHPLC-DADSaliva10 - 10004.0 (SPE), 8.0 (LLE)2.0 (SPE), 3.0 (LLE)
HPLC-FluorescencePlasma6 - 8006Not Reported
UPLC-MS/MSSerum9 - 270Not ReportedNot Reported
HPLC-UVSerumNot Reported5.0Not Reported
LC-MS/MSOral Fluid10 - 100010Not Reported
HPLCPlasma5 - 75Not ReportedNot Reported

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; UHPLC-DAD: Ultra-High-Performance Liquid Chromatography with Diode-Array Detection; HPLC: High-Performance Liquid Chromatography; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Table 2: Precision and Accuracy of this compound Assays

Analytical MethodBiological MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Recovery (%)
UHPLC-DAD[1][2]Saliva20, 200, 750Not SpecifiedNot SpecifiedRecovery >90% (SPE)
HPLC-Fluorescence[3]Plasma251.18.8104 ± 3%
HPLC-Fluorescence[3]Plasma2002.92.9104 ± 3%
UPLC-MS/MS[4]SerumLow, Medium, High1.2 - 9.21.1 - 10.689.59 - 111.18
LC-MS/MS[5]Oral Fluid40, 400, 8000 - 7.33.8 - 11.3Within 20%

%CV: Percent Coefficient of Variation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical assays. Below are generalized protocols based on the cited literature for the quantification of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE) for Saliva Samples [1][2]

  • Sample Pre-treatment: Saliva samples are thawed and centrifuged at 8,000 g for 5 minutes.

  • SPE Cartridge: A Discovery C18 cartridge is typically used.

  • Washing: The cartridge is washed with 2 mL of redistilled water with formic acid (pH 3.5).

  • Elution: The analytes are eluted with 0.5 mL of methanol.

2. Sample Preparation: Liquid-Liquid Extraction (LLE) for Saliva Samples [1][2]

  • Extraction Solvent: Dichloromethane is commonly used as the extraction solvent.

  • Procedure: A specific volume of the extraction solvent is added to the saliva sample, vortexed, and centrifuged to separate the organic and aqueous layers. The organic layer containing the analyte is then evaporated and reconstituted for analysis.

3. Chromatographic Separation: UHPLC-DAD for Saliva Samples [1][2]

  • Column: A C-18 column is used for separation.

  • Mobile Phase: A mixture of acetonitrile and redistilled water (37:63, v:v) with the addition of formic acid (pH 3.5).

  • Detection: Diode-Array Detector (DAD).

4. Chromatographic Separation and Detection: UPLC-MS/MS for Serum Samples [4]

  • Sample Preparation: Protein precipitation using a methanol-acetonitrile solvent mixture.

  • Column: Kromasil ClassicShell C18 column (2.1*50 mm, 2.5 μm).

  • Mobile Phase: Gradient elution with acetonitrile-0.2% acetic acid and 10 mM ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Detection: Mass spectrometry with Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow for this compound Assay

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Saliva, Plasma) SampleStorage Sample Storage (-20°C or below) SampleCollection->SampleStorage ThawingCentrifugation Thawing & Centrifugation SampleStorage->ThawingCentrifugation Extraction Extraction (SPE or LLE) ThawingCentrifugation->Extraction EvaporationReconstitution Evaporation & Reconstitution Extraction->EvaporationReconstitution Chromatography Chromatographic Separation (e.g., UHPLC, UPLC) EvaporationReconstitution->Chromatography Detection Detection (e.g., DAD, MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A typical experimental workflow for a this compound bioanalytical assay.

Logical Relationships in Bioanalytical Method Validation

validation_logic cluster_parameters Core Validation Parameters Selectivity Selectivity & Specificity FullValidation Full Method Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Intra- & Inter-day) Sensitivity Sensitivity (LLOQ & LOD) Stability Stability MethodDevelopment Method Development MethodDevelopment->FullValidation MethodValidated Method Validated FullValidation->MethodValidated All Criteria Met MethodOptimization Method Optimization/ Re-validation FullValidation->MethodOptimization Criteria Not Met MethodOptimization->FullValidation

Caption: Decision-making process for bioanalytical method validation.

References

A Comparative Analysis of the Metabolic Stability of Citalopram and Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the selective serotonin reuptake inhibitor (SSRI) citalopram and its primary active metabolite, desmethylcitalopram. Understanding the metabolic profiles of a parent drug and its metabolites is crucial for predicting pharmacokinetic variability, potential drug-drug interactions, and overall therapeutic efficacy and safety. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

Citalopram undergoes extensive hepatic metabolism, primarily through N-demethylation to form its active metabolite, this compound. Subsequent metabolism leads to the formation of dithis compound. Both citalopram and this compound are substrates for several cytochrome P450 (CYP) enzymes, with CYP2C19, CYP3A4, and CYP2D6 playing significant roles.[1] Based on in vivo pharmacokinetic data, this compound exhibits a higher clearance rate compared to its parent compound, citalopram, suggesting it is more readily eliminated from the body through metabolic processes.

Quantitative Comparison of Metabolic Parameters

ParameterCitalopram (S-enantiomer)This compound (S-enantiomer)Data Source
Population Metabolic Clearance (CL/F) 14 L/h38.5 L/hPopulation Pharmacokinetic Model[2]
Primary Metabolizing Enzymes CYP2C19, CYP3A4, CYP2D6[1][3][4]CYP2D6[4][5]In Vitro Studies
Plasma Half-life (t½) ~35 hours[1]~50 hoursClinical Studies

Note: The clearance values are for the S-enantiomers of citalopram (escitalopram) and this compound. Citalopram is a racemic mixture of R- and S-enantiomers. The S-enantiomer is the pharmacologically active form.[1] The longer half-life of this compound despite its higher clearance may be attributed to differences in its volume of distribution.

Metabolic Pathways

The metabolic conversion of citalopram is a multi-step process involving several key enzymes.

Citalopram Metabolism Signaling Pathway

Metabolic Pathway of Citalopram Citalopram Citalopram This compound This compound Citalopram->this compound CYP2C19, CYP3A4, CYP2D6 Dithis compound Dithis compound This compound->Dithis compound CYP2D6

Caption: Primary metabolic pathway of citalopram to its metabolites.

Experimental Protocols

The following sections detail the methodologies typically employed in assessing the metabolic stability of pharmaceutical compounds like citalopram and this compound.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This experimental protocol provides a general framework for determining the in vitro metabolic stability of a compound using HLM.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound.

Materials:

  • Test compounds (Citalopram, this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). Working solutions are then prepared by diluting the stock solution in the incubation buffer.

  • Incubation: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. The final incubation mixture typically contains the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is then collected for analysis.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.[6][7][8]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

Experimental Workflow for In Vitro Metabolic Stability Assay

Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock Solution C Incubate Compound with HLM and NADPH at 37°C A->C B Prepare HLM and NADPH Solutions B->C D Collect Aliquots at Time Points C->D E Quench Reaction with Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: A typical workflow for an in vitro metabolic stability assay.

Discussion of Metabolic Stability

The higher in vivo clearance of this compound compared to citalopram suggests that, once formed, the metabolite is more rapidly metabolized and eliminated.[2] This is primarily driven by the action of CYP2D6, which is the key enzyme responsible for the further metabolism of this compound to dithis compound.[4][5]

In contrast, the metabolism of citalopram to this compound is mediated by multiple enzymes (CYP2C19, CYP3A4, and to a lesser extent, CYP2D6).[1][3][4] This redundancy in the metabolic pathway for citalopram may contribute to its slower overall clearance compared to its metabolite, which relies more heavily on a single enzyme for its subsequent elimination.

The metabolic stability of both compounds can be significantly influenced by genetic polymorphisms in the metabolizing enzymes, particularly CYP2C19 and CYP2D6.[1] Individuals who are poor metabolizers for these enzymes may exhibit altered plasma concentrations of citalopram and this compound, potentially impacting both efficacy and the risk of adverse effects.

Conclusion

References

A Comparative Pharmacological Analysis of Citalopram Metabolites: Desmethylcitalopram and Didesmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the principal active metabolites of the widely prescribed antidepressant citalopram reveals distinct pharmacological profiles. While both desmethylcitalopram and dithis compound contribute to the overall activity of the parent drug through their action as selective serotonin reuptake inhibitors (SSRIs), differences in their potencies, receptor affinities, and pharmacokinetic properties are of significant interest to researchers and drug development professionals.

Citalopram, a selective serotonin reuptake inhibitor, undergoes successive demethylation in the body to form its two major active metabolites: this compound (DCIT) and dithis compound (DDCIT). This metabolic cascade, primarily mediated by cytochrome P450 enzymes, results in compounds that retain pharmacological activity at the serotonin transporter (SERT), thereby influencing the therapeutic efficacy and side-effect profile of citalopram.

Metabolic Pathway of Citalopram

Citalopram is initially metabolized to this compound through N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[1][2][3] this compound is then further demethylated to dithis compound, a step exclusively catalyzed by CYP2D6.[1]

Citalopram Metabolism Citalopram Citalopram DCIT This compound (DCIT) Citalopram->DCIT CYP2C19, CYP3A4, CYP2D6 DDCIT Dithis compound (DDCIT) DCIT->DDCIT CYP2D6 Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with Transporters) Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Separates bound/ free radioligand Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Desmethylcitalopram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Desmethylcitalopram, a metabolite of the antidepressant citalopram, adherence to established disposal protocols is paramount. This guide provides essential safety and logistical information, outlining a step-by-step process for its responsible disposal, in line with general best practices for chemical waste management.

Understanding the Regulatory Landscape

The disposal of pharmaceutical and chemical waste is governed by multiple agencies to ensure public health and environmental protection. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) has specific guidelines for the disposal of controlled substances.[2][3] It is crucial for research institutions to have a comprehensive waste management plan that complies with federal, state, and local regulations.[1][4]

Hazard Classification of this compound

Safety Data Sheets (SDS) for this compound hydrochloride indicate that it is classified as a Class 9 miscellaneous dangerous substance. When in a solution with methanol, it is considered highly flammable and toxic if swallowed, in contact with skin, or inhaled.[5] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[6]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is a general guideline and should be adapted to comply with the specific procedures of your institution's Environmental Health and Safety (EHS) office.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and the words "Hazardous Waste".[7][8]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[9][10] Incompatible chemicals can react dangerously.

    • Separate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.[10]

  • Container Selection and Management:

    • Use a container that is compatible with this compound. Plastic or glass containers with a secure, screw-top lid are generally suitable.[8][10]

    • Ensure the container is in good condition, free from cracks or leaks.[11]

    • Keep the waste container closed except when adding waste to prevent the release of vapors.[9][10]

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7]

  • Waste Accumulation and Storage:

    • Follow your institution's limits for the amount of hazardous waste that can be accumulated in the laboratory.

    • Store the waste container in a secondary containment bin to prevent spills from spreading.[7][9]

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizers.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's EHS office.

    • Complete any required waste pickup request forms, accurately detailing the contents of the container.[8]

    • Do not dispose of this compound down the drain or in the regular trash.[6][12] This is a violation of environmental regulations and can harm aquatic life.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Satellite Accumulation Area (SAA) Volume55 gallons of hazardous waste[7]
Maximum Acutely Hazardous Waste (P-listed) in SAA1 quart[7]
Container Fill LevelDo not fill past 90% capacity to allow for expansion.General Best Practice
Storage Time Limit in SAAVaries by generator status; consult institutional EHS.[11]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.

cluster_generation Waste Generation & Segregation cluster_containment Waste Containment cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Generate this compound Waste B Segregate Solid & Liquid Waste A->B C Select Compatible Container B->C D Label Container as 'Hazardous Waste' C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Request Pickup via Institutional EHS G->H I Transfer to Licensed Waste Disposal Facility H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and comprehensive information.

References

Essential Safety and Operational Protocols for Handling Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling Desmethylcitalopram. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This compound is an active metabolite of citalopram and should be handled with care, following established safety protocols for potent pharmaceutical compounds.[1][2] The toxicological properties have not been fully investigated for all forms, but it is known to be harmful if swallowed and can be absorbed through the skin.[3][4] The hydrochloride form is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to the central nervous system and visual organs.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound.[6] The following table summarizes the recommended PPE based on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves-
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. It is crucial to select the appropriate glove material based on the specific chemicals being handled.[7]

Operational Plan

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.[6]

1. Preparation:

  • Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood, especially when working with fine powders.[3][6]

  • Ventilation: Ensure proper ventilation to minimize inhalation exposure.[6]

  • Equipment: Assemble all necessary equipment and PPE before starting work.[6]

  • Minimize Quantity: Handle the minimum quantity of the compound necessary for the experiment to reduce waste and potential exposure.[6][7]

2. Handling:

  • Wear PPE: Always wear the appropriate PPE as outlined in the table above.[6]

  • Avoid Contact: Avoid skin and eye contact with this compound.[3]

  • Prevent Aerosols: Prevent the formation of aerosols and dust.[5][6] When weighing solids, perform this task within a fume hood using a disposable weigh boat.[6] When preparing solutions, add the solvent to the compound slowly to avoid splashing.[6]

  • Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid generating dust.[6]

  • Decontamination: Decontaminate all equipment after use.[6]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of water and soap.[5][8] Seek medical attention if irritation develops.[9]

  • Eye Contact: Immediately flush the eyes with running water for several minutes.[5] Then consult a doctor.[5]

  • Inhalation: Move the affected person to fresh air.[3] Seek medical attention.[5]

  • Ingestion: Do not induce vomiting.[5] Call for immediate medical help.[5]

  • Spills: In case of a spill, alert others in the area.[7] Wear appropriate PPE, including chemical-resistant gloves, and use absorbent paper to clean up the spill.[3][7] For larger spills, contain the spill to prevent it from spreading.[7] Transfer the spilled material and cleanup supplies to a suitable, sealed waste container.[3]

Disposal Plan

Proper disposal of pharmaceutical waste is crucial to protect human health and the environment and to comply with federal, state, and local regulations.[10][11]

  • Waste Segregation: Segregate this compound waste from other laboratory waste.[11]

  • Waste Containers: Dispose of waste in designated, sealed, and properly labeled hazardous waste containers.[3]

  • Disposal Method: The recommended disposal method for many pharmaceuticals is high-temperature incineration by a licensed waste disposal specialist.[6] Do not dispose of this compound down the drain.[5]

  • Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.[6]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & PPE minimize_qty Minimize Compound Quantity don_ppe Don Appropriate PPE minimize_qty->don_ppe weighing Weighing (in Fume Hood) don_ppe->weighing solution_prep Solution Preparation weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate_surfaces Decontaminate Surfaces (Wet Wiping) experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Reusable Equipment decontaminate_surfaces->decontaminate_equipment remove_ppe Remove PPE decontaminate_equipment->remove_ppe segregate_waste Segregate Waste remove_ppe->segregate_waste dispose_waste Dispose in Labeled Hazardous Waste Container segregate_waste->dispose_waste incineration High-Temperature Incineration dispose_waste->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.